molecular formula C7H14N2 B3023466 octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 5654-94-4

octahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B3023466
CAS No.: 5654-94-4
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[3,4-b]pyridine (CAS 5654-94-4) is a diazabicyclic organic compound of significant value in medicinal chemistry and pharmaceutical research. It serves as a crucial synthetic intermediate for the development of several bioactive molecules. Its most prominent application is as a key building block in the synthesis of the broad-spectrum antibacterial agent Moxifloxacin, an 8-methoxy fluoroquinolone antibiotic . The incorporation of the octahydropyrrolopyridine moiety at the C-7 position of the fluoroquinolone core is known to enhance the drug's stability and reduce phototoxicity compared to other analogues . Beyond its role in antibiotics, this versatile scaffold is also investigated for the development of compounds targeting the cholinergic system, including potential α-7 nicotinic acetylcholine receptor agonists for treating central nervous system disorders . The compound exists in isomeric forms, with the (4aS,7aS)-stereoisomer being of particular importance for synthesizing the active pharmaceutical ingredient of Moxifloxacin hydrochloride . This product is intended for research purposes and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294232
Record name Octahydro-1H-pyrrolo[3,4-b]pyridine
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Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-94-4, 151213-42-2
Record name Octahydro-1H-pyrrolo[3,4-b]pyridine
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Record name Octahydro-1H-pyrrolo[3,4-b]pyridine
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Record name 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR)
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Foundational & Exploratory

octahydro-1H-pyrrolo[3,4-b]pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Octahydro-1H-pyrrolo[3,4-b]pyridine: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a saturated bicyclic heteroamine that has emerged as a molecule of significant interest in the pharmaceutical industry. Its rigid, well-defined three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents. The true value of this compound, however, lies in its stereoisomers, particularly the (4aS,7aS) configuration. This specific isomer is a critical chiral building block in the synthesis of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic widely used to treat a range of bacterial infections.[1][2] The precise stereochemistry of the this compound moiety is essential for the drug's efficacy and safety profile.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its molecular structure and stereochemical nuances, summarize its physicochemical properties, detail key stereoselective synthesis methodologies with step-by-step protocols, and explore its primary application in the synthesis of Moxifloxacin. The focus throughout is on the causality behind experimental choices and the authoritative grounding of all technical claims.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is paramount before its application in complex synthetic pathways. This chapter details its structure, stereochemistry, and core physical and chemical properties.

Chemical Structure & Stereochemistry

The core structure of this compound consists of a pyrrolidine ring fused to a piperidine ring. This fusion occurs at carbons 4a and 7a, which are both chiral centers. The presence of two chiral centers means the molecule can exist as four distinct stereoisomers: a pair of enantiomers with a cis-ring fusion ((4aS,7aS) and (4aR,7aR)) and a pair of enantiomers with a trans-ring fusion ((4aS,7aR) and (4aR,7aS)).

The (4aS,7aS)-isomer, also known as (S,S)-2,8-diazabicyclo[4.3.0]nonane, is the enantiomer of primary industrial importance.[1] Its specific spatial arrangement is crucial for its role as an intermediate in pharmaceutical synthesis.

Caption: Stereoisomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Note that some properties are specific to a particular stereoisomer.

PropertyValueSource(s)
Molecular Formula C₇H₁₄N₂[3][4][5]
Molecular Weight 126.20 g/mol [3][4][5]
Appearance White to off-white crystalline solid[5]
Melting Point 90-92 °C ((4aR,7aR)-isomer)[5]
Solubility Soluble in water and ethanol[5]
Purity Available ≥98%[5]
CAS Number 151213-40-0 ((4aS,7aS)-isomer)[1][2]
147459-51-6 ((4aR,7aR)-isomer)[5]
158060-81-2 ((4aS,7aR)-trans isomer)[3]
5654-94-4 (unspecified stereochemistry)[4]
Spectroscopic Profile (Anticipated)

While specific spectral data is dependent on the solvent and instrument used, the following provides an anticipated profile for structural elucidation:

  • ¹H NMR: The spectrum would be complex due to the number of aliphatic protons in different chemical environments. Key signals would include broad peaks corresponding to the N-H protons of the secondary amines, and a series of multiplets in the 1.5-3.5 ppm range corresponding to the CH and CH₂ groups of the fused ring system. The coupling patterns would be crucial for confirming the cis or trans nature of the ring junction.

  • ¹³C NMR: The spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule, all within the aliphatic region (typically 20-60 ppm).

  • FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations in the 3200-3400 cm⁻¹ region. Strong C-H stretching bands from the aliphatic rings would be observed just below 3000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 126. Subsequent fragmentation patterns would involve the cleavage of the bicyclic ring system.

Chapter 2: Synthesis Methodologies

The primary challenge in synthesizing this compound for pharmaceutical use is achieving high enantiomeric purity of the desired (4aS,7aS)-isomer. Several strategies have been developed to this end.

Overview of Synthetic Strategies

Three main approaches dominate the synthesis of enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine:

  • Classical Resolution: This involves synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent, such as D-(-)-tartaric acid.[6] While effective, this method is often inefficient as it discards half of the material.

  • Enzymatic Resolution: A more elegant approach that uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the easy separation of the unreacted, desired enantiomer.[1][2] This method can offer high selectivity and operates under mild conditions.

  • Asymmetric Synthesis: This strategy builds the molecule from achiral precursors using a chiral catalyst or auxiliary to direct the formation of the desired stereoisomer. This is often the most efficient method as it avoids the formation of unwanted enantiomers.[6][7]

Protocol: Asymmetric Synthesis via Chiral Auxiliary (Naproxen Method)

This novel approach utilizes the readily available chiral molecule (S)-naproxen as a chiral auxiliary to induce the desired stereochemistry. The causality here is that the bulky naproxen group attached to the pyrrolo-pyridine core sterically hinders one face of the molecule, forcing the subsequent reduction step to occur from the opposite face, thereby setting the desired stereocenters.[6][7][8]

G start 2,3-Pyridine dicarboxylic acid step1 Couple with (S)-Naproxen amide start->step1 intermediate1 (S)-Naproxen-pyrrolo [3,4-b]pyridine dione step1->intermediate1 step2 Hydrogenation (e.g., 5% Pd/C, H₂ pressure) intermediate1->step2 intermediate2 Diastereoselective Reduction (Sets cis-stereochemistry) step2->intermediate2 step3 Hydrolysis/Cleavage of Chiral Auxiliary intermediate2->step3 end (4aS,7aS)-Octahydro-1H- pyrrolo[3,4-b]pyridine step3->end auxiliary (S)-Naproxen (Recovered & Reused) step3->auxiliary Recovery

Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.

Step-by-Step Methodology:

  • Amide Formation: (S)-naproxen is first converted to its corresponding amide.

  • Coupling: The naproxen amide is coupled with 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.

  • Diastereoselective Reduction: The resulting intermediate undergoes catalytic hydrogenation (e.g., using 5% Palladium on carbon under hydrogen pressure at elevated temperature).[6] The presence of the chiral naproxen auxiliary directs the hydrogen addition to form the desired (4aS,7aS) configuration with high diastereoselectivity.

  • Cleavage and Recovery: The chiral auxiliary is cleaved from the reduced product, typically via hydrolysis, to yield the final (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. The naproxen auxiliary can be recovered and reused, making the process more economical.[6][8]

Protocol: Synthesis via Enzymatic Resolution

This patented method provides an efficient route to the (4aS,7aS)-isomer through the selective hydrolysis of a racemic diester intermediate.[1][2] The trustworthiness of this protocol lies in the high specificity of enzymes, which act as self-validating systems for chirality.

G start Racemic dialkyl-1-alkylcarbonyl piperidine-2,3-dicarboxylate step1 Enzymatic Hydrolysis (e.g., Lipase) start->step1 intermediate1 Mixture of: (2S,3R)-monoester (2R,3S)-diester (unreacted) step1->intermediate1 step2 Separation (e.g., Extraction) intermediate1->step2 monoester (2S,3R)-monoester step2->monoester diester (2R,3S)-diester step2->diester Unwanted enantiomer step3 Conversion to Furo[3,4-b]pyridine dione monoester->step3 step4 Conversion to final product (Multi-step) step3->step4 end (4aS,7aS)-Octahydro-1H- pyrrolo[3,4-b]pyridine (>99% optical purity) step4->end

Caption: Workflow for Synthesis via Enzymatic Resolution.

Step-by-Step Methodology:

  • Racemate Synthesis: A racemic intermediate, dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate, is synthesized.

  • Enzymatic Hydrolysis: The racemate is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one ester group of the (2S,3R)-enantiomer, converting it to a monoester. The (2R,3S)-enantiomer remains as a diester.

  • Separation: The resulting mixture of the monoester and the unreacted diester can be separated based on their different physical properties (e.g., solubility).

  • Conversion: The isolated (2S,3R)-monoester is then converted through a series of chemical transformations into the final (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine with high optical purity.[1]

Chapter 3: Applications in Drug Development

The primary and most well-documented application of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is in the synthesis of the antibiotic moxifloxacin.

The Critical Role in Moxifloxacin Synthesis

Moxifloxacin is a fluoroquinolone antibiotic characterized by a cyclopropyl group at N-1, a methoxy group at C-8, and the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine moiety at the C-7 position. This side chain is crucial for the drug's antibacterial spectrum and pharmacokinetic properties. The synthesis involves a nucleophilic aromatic substitution reaction where the secondary amine of the this compound displaces a fluorine atom on the core fluoroquinolone ring.

G fluoroquinolone Fluoroquinolone Core (with leaving group at C7, e.g., Fluorine) reaction Nucleophilic Aromatic Substitution (SNAr) fluoroquinolone->reaction nonane (4aS,7aS)-Octahydro-1H- pyrrolo[3,4-b]pyridine (Nucleophile) nonane->reaction moxifloxacin Moxifloxacin reaction->moxifloxacin

Caption: Final step in Moxifloxacin synthesis.

This reaction highlights the importance of the pyridine scaffold as a pre-formed, chirally pure fragment that is incorporated late in the synthesis, a common strategy in complex drug manufacturing.

Broader Potential of the Pyrrolo[3,4-b]pyridine Scaffold

While its role in moxifloxacin is its most prominent application, the rigid bicyclic structure of the pyrrolo[3,4-b]pyridine core makes it a valuable scaffold in medicinal chemistry. Such constrained ring systems are sought after in drug design because they reduce the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for its biological target. Researchers continue to explore derivatives of this and similar scaffolds for potential use as antiviral agents and in other therapeutic areas.[9][10]

Conclusion

This compound, particularly its (4aS,7aS)-stereoisomer, stands as a testament to the importance of stereochemistry in modern pharmaceuticals. Its role as an indispensable intermediate for the antibiotic Moxifloxacin underscores the need for efficient, scalable, and stereoselective synthetic methods. The evolution of its synthesis from classical resolutions to more advanced enzymatic and asymmetric approaches reflects the broader trends in pharmaceutical process chemistry towards greater efficiency and sustainability. As drug discovery continues to demand molecules with precise three-dimensional architectures, the this compound scaffold and its derivatives will undoubtedly remain a valuable tool in the arsenal of medicinal chemists.

References

(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a bicyclic diamine often referred to as (S,S)-2,8-diazabicyclo[4.3.0]nonane, represents a critical chiral building block in modern medicinal chemistry. Its rigid, conformationally defined structure is a cornerstone in the design of numerous pharmacologically active agents. The precise spatial arrangement of its two stereocenters at the ring junction is paramount to its function, most notably as the key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, Moxifloxacin.[1][2][3] This guide provides a detailed exploration of the stereochemical nuances of the (4aS,7aS) isomer, focusing on the principles that govern its synthesis and the analytical techniques required for its unambiguous characterization. We delve into the causality behind various stereoselective synthetic strategies—from classical and enzymatic resolutions to modern asymmetric synthesis—providing field-proven insights for professionals in drug development.

Core Stereochemical Features

The octahydro-1H-pyrrolo[3,4-b]pyridine core possesses two chiral bridgehead carbon atoms: C4a and C7a. The designation (4aS,7aS) specifies that both of these stereocenters have the S-configuration. This absolute configuration results in a cis-fusion of the piperidine and pyrrolidine rings, where the hydrogen atoms at the bridgehead positions are oriented on the same face of the bicyclic system. This arrangement imparts a distinct V-shaped, rigid conformation that is crucial for its specific binding to biological targets.

The (4aS,7aS) enantiomer is optically active and levogyre, meaning it rotates plane-polarized light to the left.[1][2][4] Understanding and controlling this specific stereochemistry is the most critical challenge in its synthesis, as other stereoisomers—the (4aR,7aR) enantiomer and the trans-fused diastereomers—may lack the desired biological activity or introduce off-target effects.

Caption: Cis-fused ring system with (S) configuration at both bridgehead carbons.

Strategies for Stereoselective Synthesis

The synthesis of enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a well-documented challenge that has been addressed through several distinct strategies. The choice of method often depends on factors like scale, cost, and desired optical purity.

Classical Resolution via Diastereomeric Salt Formation

This foundational method relies on the synthesis of the racemic this compound followed by separation of the enantiomers.

Principle of Causality: The strategy introduces a single enantiomer of a second chiral molecule (the resolving agent) to the racemic mixture. The two enantiomers of the bicyclic amine react with the chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility. This difference is exploited to separate them, typically through fractional crystallization.

Protocol Example: Resolution with D-(-)-Tartaric Acid A common industrial approach involves the resolution of racemic N-benzyl protected octahydropyrrolopyridine.[4]

  • Synthesis of Racemate: A typical route starts from 2,3-pyridinedicarboxylic acid, which is converted to 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Subsequent reduction of both the pyridine ring and the amide carbonyls yields racemic 6-benzyl-octahydropyrrolo[3,4-b]pyridine.[4]

  • Salt Formation: The racemate is dissolved in a suitable solvent, such as ethanol, and treated with D-(-)-tartaric acid.

  • Fractional Crystallization: The solution is cooled, allowing the less soluble diastereomeric salt, (4aS,7aS)-6-benzyl-octahydropyrrolo[3,4-b]pyridine-D-tartrate, to preferentially crystallize.

  • Liberation and Deprotection: The isolated salt is treated with a base to liberate the enantiomerically enriched N-benzyl protected amine. Finally, the benzyl protecting group is removed via hydrogenolysis to yield the target molecule.

Enzymatic Resolution

Enzymatic methods offer high selectivity under mild conditions, often yielding exceptional optical purity. A patented process highlights an efficient enzymatic hydrolysis approach.[1][2][5]

Principle of Causality: Enzymes are chiral catalysts that can differentiate between the two enantiomers of a racemic substrate. In this process, a lipase selectively hydrolyzes one enantiomer of a precursor ester, leaving the other enantiomer unreacted. This kinetic resolution allows for the straightforward separation of the hydrolyzed product from the unreacted ester.

G cluster_0 Enzymatic Resolution Workflow racemate Racemic Diester Precursor (II) enzyme Lipase (e.g., from Candida antarctica) racemate->enzyme Enzymatic Hydrolysis (a) hydrolyzed Hydrolyzed (2S,3R)-Ester (III) enzyme->hydrolyzed unreacted Unreacted (2R,3S)-Ester enzyme->unreacted separation Separation hydrolyzed->separation conversion Multi-step Conversion (c) hydrolyzed->conversion unreacted->separation separation->hydrolyzed Isolate product (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (I, >99% optical purity) conversion->product

Caption: Workflow for enzymatic resolution to achieve high enantiomeric excess.[1]

This process involves the optical resolution of a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate. The enzyme selectively hydrolyzes the ester group of the (2S,3R) enantiomer, which is then isolated and converted through a series of chemical transformations into the final (4aS,7aS) product with an optical purity often exceeding 99%.[1][2]

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in resolutions of racemates.

Substrate-Controlled Stereoselective Reduction A notable strategy involves the stereoselective reduction of a prochiral dione intermediate, where chirality is induced by a chiral catalyst system.[4]

Principle of Causality: A chiral ligand, such as L-proline, coordinates with the metal catalyst (e.g., Palladium). This chiral catalyst-ligand complex then associates with the substrate, creating a diastereomeric transition state. This complex sterically directs the approach of the reducing agent (hydrogen), leading to the preferential formation of one enantiomer.

In the synthesis reported by Reddy and Bandichhor, the reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using a palladium catalyst in the presence of L-proline was investigated. The results highlight the influence of the catalyst and ligand ratio on stereoselectivity.[4]

EntryCatalystMole Ratio (L-proline)Enantiomeric Excess (ee %)
15% Pd/C0.556.4
25% Pd/C1.072.3
35% Pd-Cu/C1.085.7
Table adapted from Reddy, G. P., & Bandichhor, R. (2013).[4]

These results demonstrate that both the choice of catalyst and the stoichiometry of the chiral ligand are critical variables in optimizing the enantioselectivity of the reduction.

Stereochemical Characterization

Confirming both the relative and absolute stereochemistry is a non-negotiable step in the synthesis of this chiral intermediate. A combination of analytical techniques is employed for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for determining the relative stereochemistry of the ring fusion. For rigid bicyclic systems, the Nuclear Overhauser Effect (NOE) is invaluable.[6][7][8] A 2D NOESY or ROESY experiment on the (4aS,7aS) isomer will show a spatial correlation (cross-peak) between the two bridgehead protons (H-4a and H-7a), confirming their cis relationship. Patents for the synthesis often include proton and 13C NMR spectra as proof of structure.[1][3]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of the final product. The sample is passed through a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times and allowing for their quantification.[4]

  • Specific Optical Rotation [α]D: As an optically active molecule, the (4aS,7aS) enantiomer rotates plane-polarized light. Measurement of the specific rotation provides a macroscopic confirmation of the chiral nature of the bulk sample and can be compared to literature values. A specific optical rotation of [α]D25 = -3.769º (c = 2% in ethanol) has been reported.[4]

Application in Drug Development: The Moxifloxacin Case

The principal application driving the demand for enantiopure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is its use in the synthesis of Moxifloxacin.[1][2] Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[3]

The bicyclic diamine is introduced in the final stages of the synthesis, where it displaces a fluorine atom on the fluoroquinolone core at the C-7 position.

G cluster_1 Final Step of Moxifloxacin Synthesis fluoroquinolone Fluoroquinolone Core (with leaving group at C7) plus + fluoroquinolone->plus nonane (4aS,7aS)-octahydro-1H-pyrrolo [3,4-b]pyridine moxifloxacin Moxifloxacin nonane->moxifloxacin Nucleophilic Aromatic Substitution plus->nonane

Caption: Coupling of the chiral diamine to the fluoroquinolone core.

The specific (S,S) stereochemistry of the diamine side chain is critical for the drug's potent antibacterial activity and pharmacokinetic profile. This underscores the imperative for robust, scalable, and economically viable methods to produce this intermediate in high optical purity.

References

Spectroscopic Elucidation of Octahydro-1H-pyrrolo[3,4-b]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Octahydro-1H-pyrrolo[3,4-b]pyridine Scaffold

The this compound core is a saturated bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a valuable framework for the design of novel therapeutic agents, particularly in the development of compounds targeting the central nervous system. A notable application of this scaffold is in the synthesis of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] The stereochemistry of the ring fusion in this compound gives rise to cis and trans isomers, each with distinct pharmacological profiles, making unambiguous stereochemical and structural characterization paramount.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. It is intended for researchers, scientists, and drug development professionals, offering not just the spectral data itself, but also the underlying principles and experimental considerations for its accurate acquisition and interpretation. The protocols and analyses presented herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation of this important pharmaceutical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful technique for the complete structural and stereochemical determination of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, chemical environment, and spatial orientation of the atoms within the molecule.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region, typically between 1.0 and 3.5 ppm. The complexity of the spectrum arises from the spin-spin coupling between adjacent, non-equivalent protons in the saturated ring system. A detailed analysis of the chemical shifts, multiplicities, and coupling constants is essential for the complete assignment of all proton resonances.

A representative ¹H NMR dataset for (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is presented in Table 1. The assignments are based on a combination of one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which are crucial for unambiguously correlating protons to their directly attached carbons and to neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

ProtonChemical Shift (δ, ppm)Multiplicity
H-2ax2.95-3.05m
H-2eq2.65-2.75m
H-3a3.10-3.20m
H-3b2.80-2.90m
H-4a1.85-1.95m
H-4b1.40-1.50m
H-5a2.55-2.65m
H-5b2.20-2.30m
H-6a1.60-1.70m
H-6b1.25-1.35m
H-7a2.40-2.50m
NH1.90-2.10br s

Note: The chemical shifts and multiplicities are approximate and can vary slightly depending on the solvent and concentration. 'm' denotes a multiplet, and 'br s' indicates a broad singlet.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum of this compound typically displays seven distinct signals, corresponding to the seven carbon atoms in the bicyclic framework. The chemical shifts of these carbons are indicative of their local electronic environment. Carbons adjacent to the nitrogen atoms are deshielded and appear at a lower field (higher ppm values) compared to the other methylene carbons.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, although in this case, all non-bridgehead carbons are methylenes. The ¹³C NMR data for (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is summarized in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

CarbonChemical Shift (δ, ppm)
C-254.5
C-348.2
C-3a42.1
C-426.3
C-524.8
C-758.6
C-7a45.3

Note: Chemical shifts are approximate and referenced to a standard solvent signal.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the key steps for acquiring high-quality NMR spectra of this compound. The choice of a deuterated solvent is critical; chloroform-d (CDCl₃) is commonly used due to its good dissolving power for this class of compounds and its single residual solvent peak that is easily identifiable.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30 (standard 30-degree pulse)

    • Number of Scans: 16-32 (to achieve adequate signal-to-noise)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (power-gated decoupling with a 30-degree pulse)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking for all signals in both spectra.

Rationale for Experimental Choices:

  • The use of a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the ¹H NMR spectrum.

  • Two-dimensional NMR experiments such as COSY and HSQC are essential for definitive assignments, especially for complex spin systems. COSY helps establish proton-proton connectivities, while HSQC correlates each proton to its directly attached carbon. For even more detailed structural information, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can be performed to identify long-range proton-carbon correlations (2-3 bonds).

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of N-H and C-N bonds and for providing a unique "fingerprint" of the molecule.

Interpretation of the IR Spectrum

The IR spectrum of this compound, which contains two secondary amine groups, is expected to show characteristic absorption bands. A patent for the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine includes a figure of its IR spectrum, which can be used for a general interpretation.[1]

  • N-H Stretching: A secondary amine typically exhibits one or two absorption bands in the region of 3350-3310 cm⁻¹. These bands are generally weaker and sharper than the broad O-H stretching bands of alcohols. The presence of a band in this region is a strong indicator of the N-H functionality.

  • C-H Stretching: The stretching vibrations of the C-H bonds in the saturated aliphatic rings will appear just below 3000 cm⁻¹.

  • N-H Bending: The N-H bending (scissoring) vibration for secondary amines can sometimes be observed in the 1650-1580 cm⁻¹ region, though it is often weak.

  • C-N Stretching: The C-N stretching vibrations for aliphatic amines are typically found in the 1250-1020 cm⁻¹ region. These are often of medium to weak intensity.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. The complex pattern of absorptions in this area is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)Intensity
N-H Stretch3350-3310Medium, Sharp
C-H Stretch (sp³)2980-2850Strong
N-H Bend1650-1580Weak to Medium
C-N Stretch1250-1020Medium
Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a liquid or solid sample.

Sample Preparation and Data Acquisition (ATR-FTIR):

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small drop of the liquid this compound sample directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

Rationale for Experimental Choices:

  • ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis.

  • Collecting a background spectrum immediately before the sample measurement is crucial to compensate for atmospheric water and carbon dioxide absorptions, as well as any instrumental artifacts.

Caption: General workflow for ATR-FTIR analysis.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive and unambiguous structural elucidation of this compound relies on the synergistic use of NMR and IR spectroscopy. While IR provides a rapid confirmation of key functional groups, NMR, particularly with the aid of two-dimensional techniques, delivers a detailed blueprint of the molecular architecture, including its stereochemistry. The methodologies and data presented in this guide provide a robust framework for the characterization of this vital pharmaceutical building block, ensuring the quality and integrity of drug development programs that utilize this scaffold.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Octahydropyrrolo[3,4-b]pyridine is a saturated bicyclic heterocyclic amine of significant interest to the pharmaceutical industry. Its rigid structure and chiral nature make it a valuable building block, most notably as a key intermediate in the stereoselective synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. This guide provides a comprehensive overview of the core physical and chemical properties of octahydropyrrolo[3,4-b]pyridine, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, physicochemical parameters, the critical role of its stereochemistry, common synthetic pathways, and spectroscopic characterization. Furthermore, a detailed experimental protocol for a representative synthesis is provided to bridge theory with practical application.

Chemical Identity and Structure

Octahydropyrrolo[3,4-b]pyridine is a fused heterocyclic system consisting of a pyrrolidine ring and a piperidine ring sharing a common carbon-nitrogen bond. This structure is also referred to as 2,8-diazabicyclo[4.3.0]nonane.[1][2] The specific stereoisomer, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is the crucial precursor for Moxifloxacin.[3][4]

IdentifierValue
IUPAC Name 2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine[5]
Molecular Formula C₇H₁₄N₂[5][6][7]
Common Synonyms 2,8-Diazabicyclo[4.3.0]nonane, "Nonane"[8]
CAS Number 5654-94-4 (unspecified stereochemistry)[5][9]
151213-40-0 ((4aS,7aS)-isomer, cis)[1][10]
158060-81-2 ((4aS,7aR)-isomer, trans)[11]

Physicochemical Properties

The physical properties of octahydropyrrolo[3,4-b]pyridine are essential for its handling, purification, and reaction setup. The data presented below is a consolidation of reported values.

PropertyValueSource(s)
Molecular Weight 126.20 g/mol [5][6][12]
Appearance Colorless to yellow or brown viscous liquid to semi-solid[12]
Boiling Point 198.5 °C at 760 mmHg[2][12]
Density 0.95 g/cm³[2][12]
Flash Point 87.1 °C[2][12]
pKa (Predicted) ~11.11 (strongly basic)[13]

The Central Role of Stereochemistry

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Octahydropyrrolo[3,4-b]pyridine has two chiral centers, leading to the existence of different stereoisomers (enantiomers and diastereomers).

  • Cis vs. Trans Isomers: The relative orientation of the hydrogen atoms at the ring junction (positions 4a and 7a) determines whether the isomer is cis or trans.

  • Enantiomers: Both the cis and trans diastereomers exist as a pair of non-superimposable mirror images (enantiomers), designated as (R,R), (S,S), (R,S), or (S,R).

For the synthesis of Moxifloxacin, the specific (4aS,7aS)-isomer , also known as the (S,S)-diazabicyclononane, is required to ensure the correct stereochemistry of the final active pharmaceutical ingredient (API), which is critical for its therapeutic efficacy and safety profile.[1][3] Consequently, synthetic routes must be highly stereoselective or incorporate an efficient optical resolution step.[4]

Synthesis and Reactivity

The synthesis of the pharmaceutically relevant (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a well-documented process, often starting from pyridine-2,3-dicarboxylic acid.[4][8] The general strategy involves the formation of the bicyclic ring system, followed by reduction and chiral resolution.

G A Pyridine-2,3-dicarboxylic acid B N-Benzyl-2,3-pyridine dicarboxamide A->B + Benzylamine C 6-Benzyl-5,7-dioxo octahydropyrrolo[3,4-b]pyridine B->C Pyridine Ring Reduction (e.g., H2/Pd/C) D (rac)-6-Benzyl octahydropyrrolo[3,4-b]pyridine C->D Amide Reduction E Diastereomeric Salt (e.g., with L-tartaric acid) D->E Optical Resolution F (S,S)-6-Benzyl isomer E->F Separation/ Crystallization G (4aS,7aS)-Octahydropyrrolo [3,4-b]pyridine F->G Debenzylation (e.g., H2/Pd/C)

Figure 1: General synthetic workflow for (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.
Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a common laboratory-scale synthesis adapted from established literature procedures.[1][4][8]

Objective: To synthesize racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine as a precursor for chiral resolution.

Step 1: Synthesis of 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine

  • Setup: In a hydrogenation vessel, suspend N-benzyl-2,3-pyridine-dicarboxamide (1 equivalent) in a suitable solvent such as toluene.

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 8-10 bar) and heat to 70-85 °C.

  • Monitoring: The reaction is monitored for the uptake of hydrogen and can be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete reduction of the pyridine ring. This step is crucial as it validates the completion of the reaction before proceeding.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The resulting filtrate contains the desired product.

Step 2: Reduction of Amide Groups

  • Reagent Preparation: Prepare a solution of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or another suitable hydride, in an anhydrous ether solvent (e.g., THF) in a separate flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition: Slowly add the toluene solution of 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine from the previous step to the reducing agent solution at a controlled temperature (typically 0 °C to room temperature). This slow addition is a critical safety and selectivity measure to control the exothermic reaction.

  • Reaction & Quenching: After the addition is complete, allow the reaction to stir until completion (monitored by TLC or LC-MS). Carefully quench the reaction by the sequential slow addition of water and an aqueous base (e.g., 15% NaOH solution) to precipitate the aluminum salts.

  • Isolation: Filter the resulting slurry and wash the solid cake with the solvent. The combined organic filtrates are then dried and concentrated under reduced pressure to yield the crude racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine.

Step 3: Optical Resolution (Conceptual)

  • The racemic benzyl-protected intermediate is dissolved in a solvent like ethanol.

  • A chiral resolving agent, such as L-tartaric acid, is added to form diastereomeric salts.[4]

  • Due to different physical properties (e.g., solubility), one diastereomer selectively crystallizes out of the solution.

  • The desired diastereomeric salt is isolated by filtration and can be further purified by recrystallization to achieve high optical purity.[1]

  • Finally, the chiral amine is liberated from the salt, and the benzyl protecting group is removed via catalytic hydrogenation to yield the target enantiomerically pure octahydropyrrolo[3,4-b]pyridine.[4]

Spectroscopic Characterization

The structural confirmation and purity assessment of octahydropyrrolo[3,4-b]pyridine and its intermediates are routinely performed using standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework. The spectra will show characteristic signals for the aliphatic protons and carbons of the fused ring system.[1][8][14]

  • Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. The presence of a secondary amine (N-H) is typically indicated by a characteristic stretching vibration in the region of 3200-3500 cm⁻¹.[1]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and its fragments, providing further evidence of its identity.[8][14]

  • Chiral HPLC: Chiral High-Performance Liquid Chromatography is the definitive method for determining the enantiomeric purity of the final product after resolution.[8]

Applications in Pharmaceutical Development

The primary application of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine is as a side-chain precursor for Moxifloxacin.[3][8] However, the pyrrolopyridine scaffold is a recurring motif in medicinal chemistry.[15] Its rigid, bicyclic nature can be advantageous in drug design by:

  • Reducing Conformational Flexibility: This can lead to higher binding affinity and selectivity for a biological target.

  • Introducing a 3D Vector: The defined stereochemistry allows for precise orientation of substituents to interact with specific pockets in an enzyme or receptor.

  • Serving as a Bioisostere: The scaffold can be used to replace other cyclic systems to modulate physicochemical properties like solubility and metabolic stability.

Derivatives of related pyrrolopyridine isomers have been investigated for a wide range of biological activities, including antidiabetic, antiviral, and anticancer properties, highlighting the therapeutic potential of this structural class.[16]

Safety, Handling, and Storage

Octahydropyrrolo[3,4-b]pyridine is a chemical intermediate and should be handled with appropriate care.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][17] Avoid breathing vapors or mist.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[19]

Users must consult the full Safety Data Sheet (SDS) for detailed hazard information and emergency procedures before handling this compound.[10][17]

Conclusion

Octahydropyrrolo[3,4-b]pyridine is more than a simple heterocyclic compound; it is a testament to the importance of stereochemistry in modern drug development. Its physical properties dictate its practical handling, while its chemical reactivity and rigid, chiral structure make it an invaluable synthon for complex pharmaceutical targets like Moxifloxacin. A thorough understanding of its synthesis, properties, and handling is essential for any scientist working in the fields of medicinal chemistry and process development.

References

A Technical Guide to the Pharmacological Applications of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the pyrrolopyridine scaffold, a privileged heterocyclic system that has become a cornerstone in modern medicinal chemistry. We will dissect its structural significance, delve into its diverse pharmacological applications, and provide practical, field-proven insights into the experimental methodologies used to validate its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Pyrrolopyridine Core: A Scaffold of Opportunity

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring.[1] The position of the nitrogen atom in the pyridine ring and the fusion orientation give rise to six distinct isomers, each offering a unique three-dimensional arrangement of hydrogen bond donors and acceptors, and a specific electronic distribution.[1] This structural diversity is fundamental to their wide range of biological activities.

The true power of the pyrrolopyridine scaffold lies in its ability to act as a bioisostere of purine.[2][3] This mimicry allows these derivatives to effectively compete with endogenous purine-based molecules, most notably Adenosine Triphosphate (ATP), for binding sites on a vast array of enzymes, particularly kinases.[2][3] This ATP-competitive inhibition mechanism is a central theme in the application of pyrrolopyridines, especially in oncology.

Beyond purine mimicry, the scaffold is a versatile template for chemical modification. Substituents attached to the core can be tailored to enhance potency, improve selectivity, and optimize pharmacokinetic properties, allowing for the fine-tuning of drug candidates for specific therapeutic targets.[2]

Therapeutic Landscape: Key Pharmacological Applications

The structural versatility of pyrrolopyridine derivatives has led to their exploration across numerous disease areas. Below, we examine the most significant applications, the underlying mechanisms of action, and key examples of compounds that have shown therapeutic promise.

Oncology: A Dominant Therapeutic Area

The most profound impact of pyrrolopyridine derivatives has been in the field of oncology, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[2][4]

Mechanism of Action: Kinase Inhibition Many cancers are driven by mutations that lead to the constitutive activation of protein kinases, which function as key nodes in signaling pathways that control cell growth, differentiation, and survival. Pyrrolopyridine derivatives, by mimicking the purine ring of ATP, can bind to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.[2][3] The selectivity of these inhibitors is often conferred by the various substituents attached to the azaindole nucleus, which can form specific interactions with amino acid residues unique to the target kinase's active site.[2]

A prime example is Vemurafenib , an FDA-approved drug for the treatment of late-stage melanoma.[2] It is a potent inhibitor of the B-RAF V600E mutant protein kinase, a common driver mutation in melanoma.[5]

Featured Application: B-RAF V600E Inhibition in Melanoma

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade for cell proliferation. In many melanoma cases, a specific mutation (V600E) in the B-RAF kinase leads to its constant activation, driving uncontrolled cell growth. Vemurafenib's pyrrolo[2,3-b]pyridine core effectively blocks the ATP-binding site of the mutated B-RAF, halting the downstream signaling.

BRAF_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras BRAF B-RAF (V600E) Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation) ERK->Transcription Vemurafenib Vemurafenib (Pyrrolopyridine) Vemurafenib->BRAF Inhibition

B-RAF/MEK/ERK pathway inhibition by Vemurafenib.

Other Anticancer Mechanisms: Beyond kinase inhibition, pyrrolopyridine derivatives have shown efficacy through other mechanisms:

  • Topoisomerase Inhibition: The natural alkaloid Camptothecin, which contains a pyrrolopyridine scaffold, is a well-known topoisomerase I inhibitor used in cancer treatment.[1][6]

  • Targeting Other Kinases: Compounds have been developed to target spleen tyrosine kinase (SYK) for inflammatory diseases and cancers, and FMS-like tyrosine kinase 3 (FLT3), relevant in certain leukemias.[6]

Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier makes the pyrrolopyridine scaffold an attractive starting point for developing therapies for CNS disorders.

Mechanism of Action: Receptor Modulation Pyrrolopyridine derivatives have been designed as positive allosteric modulators (PAMs) of muscarinic M1 receptors.[7] The M1 receptor is highly expressed in the hippocampus and cortex and plays a crucial role in cognitive functions like memory and learning.[7] Enhancing M1 receptor activity through PAMs is a promising therapeutic strategy for Alzheimer's disease and schizophrenia.[7]

Other CNS applications include:

  • Analgesic and Sedative Agents: Certain derivatives of pyrrolo[3,4-c]pyridine have been extensively studied for their pain-relieving and sedative properties.[1][6]

  • H1 Antagonists: By modifying the indole ring of known H1 antagonists to a pyrrolopyridine group, researchers have developed potent and selective H1 antagonists with a reduced potential for sedation, making them suitable for treating allergic rhinitis.[8]

Infectious Diseases

The pyrrolopyridine core is present in molecules with activity against a range of pathogens.

  • Antiviral Activity: Derivatives have demonstrated significant anti-HIV-1 activity.[6] The natural product Camptothecin also exhibits activity against HIV-1.[1]

  • Antibacterial Activity: Certain pyrrolo[3,2-b]pyridine derivatives are effective against resistant strains of E. coli.[1] The structural similarity to purines also allows these compounds to potentially interfere with bacterial DNA and RNA synthesis.[9]

Inflammatory and Metabolic Diseases
  • Anti-inflammatory: Pyrrolopyrimidine derivatives have been developed as potent inhibitors of Janus kinases (JAKs), which are crucial mediators of inflammatory cytokine signaling.[10] Selective JAK1 inhibitors are sought after for treating autoimmune diseases like rheumatoid arthritis with potentially fewer side effects than less selective inhibitors.[10]

  • Antidiabetic: Some pyrrolo[3,4-c]pyridine-1,3-dione derivatives act as GPR119 agonists, a receptor involved in stimulating insulin secretion, while others can increase insulin sensitivity or act as aldose reductase inhibitors.[1]

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For pyrrolopyridine derivatives, SAR studies have revealed key principles:

  • The Core Scaffold: The specific isomer of the pyrrolopyridine core is critical as it dictates the geometry of potential hydrogen bonds, for instance, with the hinge region of a kinase active site.[2]

  • Substituent Effects: The nature and position of substituents determine the compound's potency and selectivity.[2][11]

    • For Kinase Inhibitors: Large, hydrophobic groups can occupy hydrophobic pockets near the ATP-binding site, increasing affinity. Groups capable of forming hydrogen bonds can interact with specific residues to confer selectivity against other kinases.[12]

    • For H1 Antagonists: The nature of an acidic chain bonded to a piperidine substituent was found to be a key feature for maintaining a long duration of action in vivo and a lack of sedative properties.[8]

    • For Antiproliferative Activity: The presence of -OH, -OMe, and -C=O groups tends to enhance activity, whereas bulky groups or halogens can sometimes decrease it, depending on their position and the target.[11]

Derivative ClassTargetKey Structural Features for ActivityTherapeutic Area
Pyrrolo[2,3-b]pyridinesB-RAF V600EPropanesulfonamide side chain for optimal bindingOncology (Melanoma)
Pyrrolo[3,4-c]pyridinesMuscarinic M1 ReceptorPositive allosteric modulators with specific aryl substituentsCNS (Alzheimer's)
PyrrolopyrimidinesJanus Kinase 1 (JAK1)Triazole-pyrrolopyrimidine core with specific aromatic moieties for selectivityInflammation
PiperidinylpyrrolopyridinesHistamine H1 ReceptorBenzoic acid chain on piperidine ring for duration and non-sedationAllergy
Pyrrolo[3,4-c]pyridinesHIV-17-hydroxy-1,3-dioxo core with specific N-substituentsInfectious Disease

Experimental Protocols & Validation

The translation of a promising chemical scaffold into a therapeutic candidate requires rigorous experimental validation. Below are representative protocols for assessing the activity of pyrrolopyridine derivatives.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for B-RAF V600E)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrrolopyridine test compound in 100% DMSO (e.g., 10 mM).

    • Prepare a serial dilution plate of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <=1%).

    • Prepare solutions of recombinant human B-RAF V600E enzyme, its specific peptide substrate (e.g., a MEK1-derived peptide), and ATP at optimal concentrations in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the B-RAF V600E enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the product. For example, using the ADP-Glo™ Kinase Assay (Promega), add 25 µL of ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation:

  • Why Recombinant Enzyme? Using a purified, recombinant enzyme ensures that the observed inhibition is a direct effect on the target kinase and not due to off-target effects in a complex cellular lysate.

  • Why Keep DMSO Constant? DMSO can inhibit enzyme activity at higher concentrations. Keeping it constant across all wells ensures that any observed inhibition is due to the test compound, not the solvent.

  • Why Pre-incubate? Pre-incubating the enzyme and inhibitor allows the binding to reach equilibrium before the reaction is started with ATP, providing a more accurate measure of potency.

Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase HTS High-Throughput Screening (Pyrrolopyridine Library) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead a1 Biochemical Assays (IC50 Determination) Hit_ID->a1 Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Potent & Selective Leads a2 Cellular Potency (EC50 in Cancer Lines) Hit_to_Lead->a2 In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo a3 Pharmacokinetics & Safety Assessment Lead_Opt->a3 Candidate Candidate Selection In_Vivo->Candidate a4 Tumor Growth Inhibition In_Vivo->a4

General workflow for pyrrolopyridine-based kinase inhibitor discovery.
Protocol: Muscarinic M1 Receptor Positive Allosteric Modulator (PAM) Assay

Objective: To measure the ability of a test compound to potentiate the response of the M1 receptor to its natural agonist, acetylcholine (ACh).

Principle: This assay uses a cell line engineered to express the human M1 receptor and a reporter system that responds to G-protein coupled receptor (GPCR) activation (e.g., by measuring intracellular calcium flux). A PAM will increase the potency and/or efficacy of ACh.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human muscarinic M1 receptor under standard conditions.

    • Plate the cells in black, clear-bottom 96- or 384-well plates and grow to confluence.

  • Calcium Indicator Loading:

    • Aspirate the culture medium from the wells.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS).

    • Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells.

    • Wash the cells gently with the buffer to remove excess dye.

  • Compound and Agonist Addition:

    • Prepare serial dilutions of the pyrrolopyridine test compound.

    • Prepare a solution of acetylcholine at a concentration that gives a sub-maximal response (e.g., EC20). This concentration must be determined in a prior experiment.

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument).

    • Add the test compound to the wells and incubate for 10-15 minutes.

    • Add the EC20 concentration of acetylcholine to initiate the response.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

    • The response is typically measured as the peak fluorescence signal minus the baseline.

    • Plot the response versus the log of the test compound concentration.

    • Fit the data to a suitable model to determine the EC50 (the concentration of the PAM that produces 50% of its maximal potentiation) and the maximum potentiation effect.

Causality and Self-Validation:

  • Why Use an EC20 of ACh? Using a sub-maximal concentration of the agonist opens a window to observe potentiation. If a maximal concentration (EC100) were used, no further increase in signal could be detected.

  • Why a Stable Cell Line? A stable cell line provides consistent receptor expression levels, ensuring assay reproducibility and reliability over time, which is critical for screening campaigns.

  • Controls: The experiment must include controls with ACh alone (to define the baseline potentiated response) and the test compound alone (to check for any direct agonist activity). A true PAM should have little to no effect on its own.[7]

Conclusion and Future Directions

The pyrrolopyridine scaffold is a validated and highly fruitful starting point for the development of novel therapeutics. Its success, particularly in oncology, is a testament to the power of rational, structure-based drug design centered on the principle of purine bioisosterism.[2][9] The diverse range of biological activities, from kinase inhibition to receptor modulation and antimicrobial effects, ensures that this heterocyclic system will remain an area of intense investigation.[1][4]

Future efforts will likely focus on:

  • Developing Highly Selective Inhibitors: Particularly for kinase targets, improving selectivity is key to minimizing off-target effects and improving safety profiles.[10]

  • Targeting Novel Disease Pathways: Expanding the application of pyrrolopyridines to new targets in areas like neurodegeneration and metabolic disorders.

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets in a disease pathway, a potential strategy for complex conditions like Alzheimer's disease.[13]

The combination of synthetic tractability, a privileged structural motif, and proven clinical success positions pyrrolopyridine derivatives as a continuing source of innovative medicines for the foreseeable future.

References

The Discovery and Synthesis of Novel Octahydro-1H-pyrrolo[3,4-b]pyridine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Octahydro-1H-pyrrolo[3,4-b]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The this compound core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. This scaffold is a key intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antibiotic Moxifloxacin.[1][2] The inherent chirality of the this compound core, with two stereocenters at the bridgehead carbons, offers opportunities for stereospecific interactions with biological targets, a critical aspect in modern drug design.[3]

The pyrrolopyridine class of compounds, in general, exhibits a wide range of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.[4][5] Many pyrrolopyridine derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy.[6][7][8] This diverse bioactivity underscores the potential of the this compound scaffold as a platform for the discovery of new drugs targeting a variety of diseases.

This technical guide provides an in-depth exploration of the discovery and synthesis of novel this compound analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs. We will delve into various synthetic strategies, provide detailed experimental protocols, discuss methods for biological evaluation, and explore the critical structure-activity relationships that drive the design of potent and selective drug candidates.

Synthetic Strategies for the this compound Core: A Comparative Analysis

The synthesis of the this compound core can be approached through several distinct routes. The choice of a particular synthetic pathway often depends on factors such as the desired stereochemistry, the availability of starting materials, and scalability. Here, we compare two prominent strategies: a classical approach starting from pyridine-2,3-dicarboxylic acid and an alternative stereoselective route.

Strategy 1: The Classical Approach via Resolution

A widely utilized method for the synthesis of the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine isomer, a key intermediate for Moxifloxacin, begins with pyridine-2,3-dicarboxylic acid.[1] This multi-step synthesis involves the following key transformations:

  • Imide Formation: Pyridine-2,3-dicarboxylic acid is first reacted with a protecting group, typically benzylamine, to form the corresponding N-benzyl-2,3-pyridinedicarboximide.

  • Pyridine Ring Reduction: The pyridine ring of the imide is then reduced to a piperidine ring. This is a critical step that establishes the bicyclic core.

  • Dicarboximide Reduction: The two carbonyl groups of the dicarboximide are subsequently reduced to methylene groups, yielding the N-benzyl protected this compound.

  • Resolution of Enantiomers: The resulting racemic mixture of the N-benzyl protected core is then resolved using a chiral resolving agent, such as D-(-)-tartaric acid, to isolate the desired (4aS,7aS) enantiomer.

  • Deprotection: Finally, the benzyl protecting group is removed to yield the target (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

While this method is well-established, the resolution step can be inefficient, as it theoretically discards half of the material. This has prompted the development of more atom-economical stereoselective approaches.

Strategy 2: Asymmetric Synthesis for Stereocontrol

More contemporary synthetic strategies focus on establishing the desired stereochemistry early in the synthesis, thereby avoiding a late-stage resolution. One such approach involves the use of a chiral auxiliary to direct a stereoselective reduction.[1][2][9] This method offers the potential for higher overall yields of the desired enantiomer.

A key feature of this strategy is the diastereoselective reduction of a prochiral intermediate. This can be achieved using various catalytic systems, including those based on precious metals like palladium or rhodium, often in combination with chiral ligands. The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

The following diagram illustrates a generalized workflow comparing these two synthetic approaches:

G cluster_0 Classical Synthesis via Resolution cluster_1 Asymmetric Synthesis Start1 Pyridine-2,3-dicarboxylic Acid Step1_1 Imide Formation (e.g., with Benzylamine) Start1->Step1_1 Step1_2 Pyridine Ring Reduction Step1_1->Step1_2 Step1_3 Dicarboximide Reduction Step1_2->Step1_3 Step1_4 Racemic N-Protected Core Step1_3->Step1_4 Step1_5 Resolution (e.g., with Tartaric Acid) Step1_4->Step1_5 Step1_6 Desired Enantiomer Step1_5->Step1_6 Step1_7 Deprotection Step1_6->Step1_7 End1 (4aS,7aS)-Octahydro-1H- pyrrolo[3,4-b]pyridine Step1_7->End1 Start2 Achiral Starting Material Step2_1 Formation of Prochiral Intermediate Start2->Step2_1 Step2_2 Asymmetric Reduction (Chiral Catalyst/Auxiliary) Step2_1->Step2_2 Step2_3 Enantioenriched Intermediate Step2_2->Step2_3 Step2_4 Further Transformations Step2_3->Step2_4 End2 Enantiopure Octahydro-1H- pyrrolo[3,4-b]pyridine Step2_4->End2

Comparison of Synthetic Strategies

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework for the synthesis and evaluation of novel this compound analogs, we present detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

Protocol 1: Stereoselective Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

This protocol is adapted from a reported stereoselective synthesis and is presented for illustrative purposes.[1] Researchers should always adhere to appropriate laboratory safety procedures.

Materials:

  • 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • Toluene

  • L-proline

  • Palladium on carbon (5%)

  • Hydrogen gas

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (1.0 eq) in toluene.

  • Addition of Chiral Catalyst: Add L-proline (1.2 eq) to the reaction mixture and stir for 10 minutes.

  • Addition of Hydrogenation Catalyst: Carefully add 5% palladium on carbon (7 mol%) to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 7-8 kg/cm ² with hydrogen and heat to 70°C for 5-6 hours.

  • Continued Hydrogenation: Increase the temperature to 80-85°C and maintain the hydrogen pressure at 8 kg/cm ² for an additional 9-10 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and carefully filter to remove the palladium catalyst. Wash the catalyst with toluene.

  • Further Processing: The resulting intermediate can then be carried forward through subsequent reduction and deprotection steps to yield the final (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Protocol 2: In Vitro Antibacterial Susceptibility Testing - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for assessing the antibacterial activity of novel compounds.

Materials:

  • Test compounds (novel this compound analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into fresh MHB and incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Evaluation: Unveiling the Therapeutic Potential

The synthesized this compound analogs must be subjected to a battery of biological assays to determine their therapeutic potential. The specific assays employed will depend on the intended therapeutic target. Given the known activities of pyrrolopyridine derivatives, key areas for investigation include antibacterial and kinase inhibitory activity.

Screening for Kinase Inhibitory Activity

Many pyrrolopyridine-based compounds have shown promise as kinase inhibitors. Therefore, screening novel analogs against a panel of kinases is a logical step in the drug discovery process.

Workflow for Kinase Inhibitor Screening:

G Start Synthesized this compound Analogs Step1 Primary Kinase Assay (e.g., against a specific kinase of interest) Start->Step1 Step2 Determine IC50 Values (Concentration for 50% inhibition) Step1->Step2 Step3 Selectivity Profiling (Screening against a panel of kinases) Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 In-depth Mechanistic Studies Step4->Step5 End Preclinical Candidate Step5->End

Workflow for Kinase Inhibitor Evaluation

A variety of assay formats are available for measuring kinase activity, including radiometric assays, fluorescence-based assays, and luminescence-based assays. The choice of assay will depend on the specific kinase and the available resources.

Structure-Activity Relationship (SAR) Studies: Designing the Next Generation of Analogs

The data generated from the biological evaluation of a library of this compound analogs is crucial for establishing a structure-activity relationship (SAR). SAR studies provide insights into how different substituents on the core scaffold influence biological activity and selectivity.

Key Considerations for SAR Analysis:

  • Substitution at the Pyrrolidine Nitrogen: Modifications at this position can significantly impact potency and selectivity. The nature of the substituent (e.g., alkyl, aryl, heterocyclic) can influence interactions with the target protein.

  • Substitution at the Piperidine Nitrogen: This position offers another handle for chemical modification. Substituents here can affect pharmacokinetic properties such as solubility and membrane permeability.

  • Stereochemistry: The relative and absolute stereochemistry of the two chiral centers can have a profound effect on biological activity. It is essential to synthesize and test individual stereoisomers to fully understand their contribution to target engagement.[3]

  • Introduction of Functional Groups: The addition of functional groups that can participate in hydrogen bonding, ionic interactions, or hydrophobic interactions can enhance binding affinity to the target.

The following table presents hypothetical data for a series of this compound analogs, illustrating how SAR data can be organized and interpreted.

Compound IDR1 SubstituentR2 SubstituentStereochemistryKinase X IC50 (nM)Antibacterial MIC (µg/mL)
A-001 HHRacemic>10,00064
A-002 MethylH(4aS,7aS)5,20032
A-003 BenzylH(4aS,7aS)85016
A-004 H3-chlorophenyl(4aS,7aS)150>128
A-005 H3-chlorophenyl(4aR,7aR)2,500>128
A-006 Methyl3-chlorophenyl(4aS,7aS)25>128
  • Substitution at both R1 and R2 appears to be beneficial for kinase inhibitory activity.

  • Aromatic substituents at R2 seem to be particularly important for kinase inhibition.

  • The (4aS,7aS) stereoisomer is more potent for kinase inhibition than the (4aR,7aR) isomer.

  • The modifications that enhance kinase inhibitory activity may not be favorable for antibacterial activity, suggesting the potential for developing selective agents.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Its rigid, three-dimensional structure and inherent chirality make it an attractive starting point for the design of potent and selective modulators of various biological targets. This technical guide has provided an overview of the key aspects of the discovery and synthesis of novel analogs based on this core, from a comparison of synthetic strategies to detailed experimental protocols and considerations for biological evaluation and SAR analysis.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic routes to access a wider diversity of analogs. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the identification of novel this compound derivatives with improved therapeutic profiles. As our understanding of the biological targets of these compounds deepens, so too will our ability to design the next generation of innovative medicines based on this privileged scaffold.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The bicyclic diamine (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, often referred to as "nonane" in the pharmaceutical industry, is a critical chiral intermediate for the synthesis of broad-spectrum fluoroquinolone antibiotics, most notably Moxifloxacin.[1][2][3] The therapeutic efficacy of Moxifloxacin is intrinsically linked to the precise stereochemistry of this diamine core, demanding a synthesis that delivers the (S,S) configuration with high optical purity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of this key building block, exploring both classical resolution and modern asymmetric methodologies.

Strategic Considerations in Synthesis: The primary challenge in synthesizing (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine lies in controlling the two chiral centers at the 4a and 7a positions. Historically, this has been achieved through the resolution of a racemic mixture. However, contemporary approaches increasingly favor stereoselective methods that create the desired stereoisomer directly, thereby improving efficiency and yield.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This widely practiced industrial method relies on the separation of a racemic mixture of N-benzyl octahydropyrrolo[3,4-b]pyridine using a chiral resolving agent, followed by deprotection.

Workflow Overview

A 2,3-Pyridine dicarboxylic acid B N-Benzyl-2,3-pyridine dicarboximide A->B Benzylamine C cis-N-Benzylpiperidine- 2,3-dicarboximide B->C Pyridine Ring Reduction D rac-N-Benzyl octahydropyrrolo[3,4-b]pyridine C->D Carbonyl Reduction E Diastereomeric Salt with D-(-)-Tartaric Acid D->E D-(-)-Tartaric Acid, Ethanol F (4aS,7aS)-N-Benzyl octahydropyrrolo[3,4-b]pyridine E->F Isolation G (4aS,7aS)-Octahydro-1H- pyrrolo[3,4-b]pyridine F->G Deprotection (Debenzylation)

Caption: Classical Resolution Pathway for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine.

Detailed Protocol

Step 1: Synthesis of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • Rationale: This initial step constructs the core bicyclic imide structure. Benzylamine serves as a protecting group for one of the nitrogen atoms and facilitates subsequent handling.

  • Procedure: A mixture of 2,3-pyridinedicarboxylic acid and benzylamine is heated to form the corresponding dicarboximide.[1]

Step 2: Reduction of the Pyridine Ring

  • Rationale: The aromatic pyridine ring is reduced to a piperidine ring. This hydrogenation is typically performed under pressure using a palladium on carbon (Pd/C) catalyst.

  • Procedure: The N-benzyl-2,3-pyridinedicarboximide is hydrogenated in a suitable solvent (e.g., an alcohol) using 5% Pd/C at elevated temperature and pressure.

Step 3: Reduction of Carbonyl Groups to Afford rac-6-benzyloctahydropyrrolo[3,4-b]pyridine

  • Rationale: The two amide carbonyl groups are reduced to methylene groups to yield the racemic N-benzyl protected diamine.

  • Procedure: The cis-N-benzylpiperidine-2,3-dicarboximide is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Step 4: Optical Resolution

  • Rationale: This is the key step for separating the desired (S,S)-enantiomer from the racemic mixture. D-(-)-tartaric acid is used to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

  • Procedure: The racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine is treated with D-(-)-tartaric acid in ethanol.[1] The salt of the (4aS,7aS)-enantiomer preferentially crystallizes and is isolated by filtration.

Step 5: Deprotection

  • Rationale: The benzyl protecting group is removed to yield the final target molecule.

  • Procedure: The isolated diastereomeric salt is treated with a base to liberate the free amine, which is then subjected to catalytic hydrogenation (e.g., using Pd/C and hydrogen) to cleave the N-benzyl bond.

Method 2: Stereoselective Reduction using a Chiral Auxiliary

This more modern approach introduces chirality early in the synthesis, avoiding a resolution step and the associated loss of 50% of the material. A notable example involves the use of (S)-naproxen as a chiral auxiliary.[1][4]

Workflow Overview

A (S)-Naproxen C (S)-Naproxen Amide of Pyrrolopyridine A->C Coupling B 7-Amino-6,7-dihydro- 5H-pyrrolo[3,4-b]pyridine B->C D (S)-1-[(4aS,7aS)-Hexahydro- 1H-pyrrolo[3,4-b]pyridin- 6(2H)-yl]-2-(6-methoxy- naphthalen-2-yl)propan-1-one C->D Stereoselective Reduction (Pd/C, H₂) E (4aS,7aS)-Octahydro-1H- pyrrolo[3,4-b]pyridine D->E Hydrolysis

Caption: Stereoselective Synthesis using (S)-Naproxen as a Chiral Auxiliary.

Detailed Protocol

Step 1: Preparation of the Chiral Amide

  • Rationale: (S)-Naproxen is coupled with 7-amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine to form a diastereomeric amide. The inherent chirality of naproxen will direct the subsequent stereoselective reduction.

  • Procedure: (S)-naproxen is activated (e.g., as an acid chloride or using a coupling agent) and reacted with the amino-pyrrolopyridine derivative.[1]

Step 2: Stereoselective Reduction

  • Rationale: The pyridine ring of the chiral amide is hydrogenated. The bulky naproxen auxiliary sterically hinders one face of the molecule, leading to the preferential formation of the desired (4aS,7aS) stereoisomer.

  • Procedure: The (S)-naproxen amide is dissolved in a suitable solvent like toluene and hydrogenated under pressure (e.g., 8 kg/cm ²) at an elevated temperature (e.g., 80 °C) using a 5% palladium on carbon catalyst for 20-24 hours.[1]

Step 3: Hydrolysis of the Chiral Auxiliary

  • Rationale: The naproxen auxiliary is cleaved to release the target diamine. The chiral auxiliary can potentially be recovered and reused, making the process more atom-economical.[1][4]

  • Procedure: The resulting amide is hydrolyzed under acidic or basic conditions to yield (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. For example, treatment with 20% aqueous HCl can be employed.[1]

Method 3: Enzymatic Resolution

An alternative to classical chemical resolution is the use of enzymes, which can offer high selectivity under mild conditions.

Conceptual Workflow

A rac-Dialkyl-1-alkylcarbonyl- piperidine-2,3-dicarboxylate C (2S,3R)-Dialkyl-1-alkylcarbonyl- piperidine-2,3-dicarboxylate A->C Selective Hydrolysis D Unreacted (2R,3S)-Enantiomer A->D B Enzyme (e.g., Lipase) B->C E (4aS,7aS)-Octahydro-1H- pyrrolo[3,4-b]pyridine C->E Multi-step Conversion

Caption: Enzymatic Resolution Approach.

  • Principle: A racemic intermediate, such as dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate, is subjected to enzymatic hydrolysis.[2][3] An appropriate enzyme, like a lipase, will selectively hydrolyze one enantiomer, allowing for the separation of the hydrolyzed product from the unreacted enantiomer. The desired enantiomer is then carried forward through subsequent chemical transformations to yield the final product with high optical purity.[2][3]

Characterization and Quality Control

Ensuring the stereochemical integrity and purity of the final product is paramount. The following analytical techniques are essential:

Technique Purpose Typical Observations
Chiral HPLC To determine the enantiomeric excess (e.e.) of the final product.A baseline separation of the two enantiomers, allowing for quantification of the desired (4aS,7aS) isomer.[1]
NMR Spectroscopy (¹H and ¹³C) To confirm the chemical structure and purity of intermediates and the final product.Characteristic chemical shifts and coupling constants for the octahydropyrrolopyridine scaffold.[1][2]
Mass Spectrometry (MS) To confirm the molecular weight of the product.A molecular ion peak corresponding to the calculated mass of C₇H₁₄N₂.[1]
Polarimetry To measure the specific optical rotation, which is a characteristic physical property of a chiral molecule.A specific rotation value consistent with literature reports for the pure (4aS,7aS)-enantiomer.[1]

Conclusion

The synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine can be successfully achieved through several distinct strategies. While the classical resolution method is well-established, modern stereoselective approaches, such as those employing chiral auxiliaries or enzymatic resolutions, offer more efficient and sustainable routes to this crucial pharmaceutical intermediate. The choice of method will depend on factors such as scale, cost, and available expertise. Rigorous analytical characterization is critical in all cases to ensure the high optical purity required for pharmaceutical applications.

References

Application Note: Strategic Synthesis of Moxifloxacin via the (S,S)-Octahydro-1H-pyrrolo[3,4-b]pyridine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] Its therapeutic efficacy and safety profile are critically dependent on the stereochemistry of its C-7 substituent, the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine moiety, also known as (S,S)-2,8-diazabicyclo[4.3.0]nonane.[3][4][5] This document provides a detailed technical guide for the synthesis of this crucial intermediate and its subsequent condensation to form Moxifloxacin, targeting researchers and professionals in drug development. The protocols herein emphasize stereoselective control, process robustness, and analytical validation.

Introduction: The Significance of Stereochemistry in Moxifloxacin

Moxifloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby halting cell proliferation.[1] The molecular structure features two chiral centers within the C-7 bicyclic diamine side chain, both requiring the (S) configuration for optimal pharmacological activity.[3][5] The precise spatial arrangement of this side chain is paramount; the undesired (R,R)-enantiomer and diastereomers exhibit significantly reduced antibacterial efficacy and can contribute to off-target effects. Therefore, a robust and stereoselective synthetic strategy is not merely a matter of yield, but a fundamental requirement for drug safety and quality.

The synthesis of the (S,S)-octahydro-1H-pyrrolo[3,4-b]pyridine intermediate is widely regarded as the most critical and challenging aspect of Moxifloxacin production.[3][4] Historical methods often relied on the classical resolution of a racemic mixture using chiral acids like tartaric acid, which can be inefficient.[1][6] Modern approaches, which will be the focus of this guide, increasingly employ asymmetric synthesis or chemo-enzymatic resolutions to establish the desired stereochemistry early in the process, offering higher yields and optical purity.[7][8][9][10]

Part 1: Stereoselective Synthesis of (S,S)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Several effective routes to the enantiomerically pure intermediate have been developed. The following protocol is a well-established pathway that begins with pyridine-2,3-dicarboxylic acid and utilizes a classical resolution step, which remains relevant in many industrial settings.[6][11][12]

Workflow for Intermediate Synthesis

G cluster_0 Step 1: Imide Formation cluster_1 Step 2: Pyridine Ring Reduction cluster_2 Step 3: Amide Reduction cluster_3 Step 4: Chiral Resolution cluster_4 Step 5: Deprotection A Pyridine-2,3-dicarboxylic acid B 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B Benzylamine C cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione B->C Catalytic Hydrogenation (e.g., Pd/C) D rac-cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine C->D Reducing Agent (e.g., LAH) E (S,S)-6-Benzyl-octahydropyrrolo [3,4-b]pyridine D-tartrate salt D->E D-(-)-Tartaric Acid F (S,S)-Octahydro-1H-pyrrolo[3,4-b]pyridine (Target Intermediate) E->F Debenzylation (e.g., H2, Pd/C)

Caption: Synthesis pathway for the chiral intermediate.

Detailed Experimental Protocol: Intermediate Synthesis

Step 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • To a stirred suspension of pyridine-2,3-dicarboxylic acid (1.0 eq) in a high-boiling solvent like xylene, add benzylamine (1.1 eq).

  • Heat the mixture to reflux (approx. 140-150 °C) with a Dean-Stark apparatus to remove water.

  • Maintain reflux for 4-6 hours until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Step 2: Synthesis of cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione

  • Charge a hydrogenation reactor with the product from Step 1 and a suitable solvent (e.g., acetic acid).

  • Add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% w/w).

  • Pressurize the reactor with hydrogen gas (50-60 psi) and heat to 50-60 °C.

  • Maintain stirring until hydrogen uptake ceases (typically 8-12 hours).

  • Cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to yield the cis-diastereomer.

Step 3: Synthesis of rac-cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine

  • Caution: This step uses Lithium Aluminum Hydride (LAH), which is highly reactive. Perform in an anhydrous environment under an inert atmosphere (N₂ or Ar).

  • Slowly add the dione from Step 2 to a stirred suspension of LAH (approx. 3.0 eq) in anhydrous THF at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the combined filtrate and washings to obtain the racemic product as an oil.

Step 4: Chiral Resolution

  • Dissolve the racemic amine from Step 3 in a suitable solvent, such as a mixture of isopropanol and acetonitrile.[5]

  • In a separate flask, dissolve D-(-)-tartaric acid (0.5 eq) in the same solvent system, heating gently if necessary.

  • Slowly add the tartaric acid solution to the amine solution at room temperature with vigorous stirring.

  • The diastereomeric salt of the (S,S)-enantiomer will selectively precipitate. Stir the slurry for 2-4 hours to ensure complete precipitation.

  • Filter the solid salt and wash with cold solvent. The undesired (R,R)-enantiomer remains in the mother liquor and can potentially be racemized and recycled to improve overall process yield.

  • To obtain the free base, suspend the salt in water, add a strong base (e.g., NaOH) to reach pH > 12, and extract with a solvent like dichloromethane. Dry the organic phase and concentrate to yield the enantiomerically enriched N-benzyl intermediate.

Step 5: Debenzylation to Yield (S,S)-Octahydro-1H-pyrrolo[3,4-b]pyridine

  • Dissolve the enantiomerically pure intermediate from Step 4 in a solvent like methanol or ethanol.

  • Add a Pearlman's catalyst (Pd(OH)₂/C) or standard Pd/C.

  • Hydrogenate the mixture (50-100 psi H₂) at room temperature until HPLC confirms the removal of the benzyl group.

  • Filter the catalyst and concentrate the solvent to afford the final, highly pure (S,S)-octahydro-1H-pyrrolo[3,4-b]pyridine intermediate.

Parameter Step 1 Step 2 Step 3 Step 4 Step 5
Typical Yield >95%>90%>85%40-45% (of theoretical max)>95%
Purity (HPLC) >98%>98%>97%>99% (Diastereomeric Purity)>99.5%
Chiral Purity (ee%) N/AN/AN/A>99%>99.5%

Part 2: Synthesis of Moxifloxacin Hydrochloride

The final step in the synthesis is a nucleophilic aromatic substitution (SₙAr) reaction. The secondary amine of the chiral intermediate displaces the fluorine atom at the C-7 position of the quinolone core.[12]

Reaction Workflow: Final Condensation

G A Quinolone Core (1-Cyclopropyl-6,7-difluoro-8-methoxy- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) C Moxifloxacin (Free Base) A->C Base (e.g., DABCO, Et3N) Solvent (e.g., DMSO, Acetonitrile) Heat (60-80 °C) B (S,S)-Octahydro-1H-pyrrolo[3,4-b]pyridine (Intermediate from Part 1) D Moxifloxacin HCl C->D HCl

Caption: Final coupling and salt formation reaction.

Detailed Experimental Protocol: Condensation and Salt Formation
  • Charge a reactor with the quinolone core (1.0 eq), the (S,S)-intermediate from Part 1 (1.1-1.2 eq), and a non-protic polar solvent such as DMSO or acetonitrile.[13]

  • Add an organic base, such as triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO), (2.0-3.0 eq) to act as an acid scavenger.

  • Heat the reaction mixture to 65-75 °C and stir for 6-10 hours.[13] Monitor the reaction progress by HPLC.

  • Upon completion, cool the mixture to room temperature and add water or an anti-solvent to precipitate the Moxifloxacin free base.[13]

  • Stir the slurry for 1-2 hours, then filter the solid product.

  • Wash the crude product with water and then a low-boiling organic solvent (e.g., ethanol).

  • To form the hydrochloride salt, suspend the purified free base in a suitable solvent (e.g., ethanol or isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid or ethanolic HCl.

  • Stir the resulting suspension, filter the solid Moxifloxacin HCl, wash with cold solvent, and dry under vacuum at 60-70 °C.

Parameter Value
Typical Yield 85-95%
Final Purity (HPLC) >99.8%
Chiral Purity (ee%) >99.8%
Key Impurities (R,R)-isomer, Over-alkylation products

Part 3: Quality Control & Analytical Characterization

Rigorous analytical testing is essential to ensure the quality of both the intermediate and the final Active Pharmaceutical Ingredient (API).

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is standard for assessing purity and quantifying impurities.[14][15][16] A typical method might use a C18 column with a mobile phase of phosphate buffer and methanol or acetonitrile, with UV detection around 294 nm.[14][15]

  • Chiral HPLC: To confirm the enantiomeric excess (ee%), a specialized chiral column (e.g., Chiralpak) is required.[17] Often, pre-column derivatization with a UV-active agent like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is necessary for the non-chromophoric intermediate to be detected.[17]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediate and the final product.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.

Conclusion

The synthesis of Moxifloxacin is a compelling case study in the importance of stereochemistry in modern pharmaceuticals. The (S,S)-octahydro-1H-pyrrolo[3,4-b]pyridine intermediate, while challenging to synthesize in high enantiopurity, is the linchpin for the drug's success. The protocols outlined in this guide provide a robust framework for producing this key intermediate and coupling it to the quinolone core to yield high-purity Moxifloxacin Hydrochloride. Mastery of these synthetic and analytical techniques is critical for any organization involved in the development and manufacturing of this important antibiotic.

References

Application Notes & Protocols: The Pyrrolopyridine Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for drug design due to their favorable structural and physicochemical properties, allowing them to interact with multiple biological targets. The pyrrolopyridine nucleus, a bicyclic heterocycle composed of a fused pyrrole and pyridine ring, stands out as one such scaffold.[1][2] Its significance is rooted in its structural resemblance to the purine ring of adenine, a key component of adenosine triphosphate (ATP).[3] This mimicry allows pyrrolopyridine derivatives to function as competitive inhibitors at the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[3][4]

This guide provides an in-depth exploration of the pyrrolopyridine scaffold's application in drug development, moving beyond a simple catalog of its uses. We will delve into the mechanistic rationale behind its efficacy, present detailed protocols for synthesis and biological evaluation, and offer expert insights into its therapeutic potential in oncology, neurodegeneration, and inflammatory diseases.

Part 1: Pyrrolopyridines as Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] The ability of pyrrolopyridines to act as "hinge-binding" motifs within the ATP pocket of kinases has led to the development of numerous successful anticancer agents.[3]

Core Mechanism: ATP-Competitive Inhibition

The catalytic activity of a kinase depends on its ability to bind ATP and transfer a phosphate group to a substrate protein. The pyrrolopyridine core is adept at forming critical hydrogen bonds with the "hinge region" of the kinase, the flexible linker between the N- and C-lobes of the catalytic domain that anchors the adenine moiety of ATP. By occupying this site, the inhibitor physically blocks ATP from binding, thereby shutting down kinase activity and halting downstream oncogenic signaling. The selectivity of these inhibitors is not derived from the core itself, but from the various substituents appended to it, which exploit unique features in the surrounding pockets of the target kinase.[3]

cluster_0 Kinase ATP-Binding Site cluster_1 Ligand Binding hinge Hinge Region (Backbone NH groups) atp_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue Pyrrolopyridine Pyrrolopyridine Core Pyrrolopyridine->hinge Forms H-bonds (Mimics Adenine) Sidechain Selectivity-Conferring Side Chains Sidechain->atp_pocket Exploits unique pocket features Sidechain->gatekeeper Interacts with or avoids Gatekeeper

Figure 1: Pyrrolopyridine scaffold binding to a kinase active site.
Case Study: Vemurafenib (Zelboraf®)

A landmark example of a pyrrolopyridine-based drug is Vemurafenib, an inhibitor of the B-RAF serine-threonine kinase.[3] It is specifically indicated for the treatment of metastatic melanoma with a V600E B-RAF mutation, a common driver mutation in this cancer.[6] The development of Vemurafenib highlighted the power of structure-based drug design, where the pyrrolo[2,3-b]pyridine core was optimized with specific side chains to achieve high potency and selectivity for the mutated B-RAF protein.[6]

Broad Applications in Oncology

Beyond B-RAF, pyrrolopyridine derivatives have been developed to target a wide range of kinases implicated in cancer, demonstrating the scaffold's versatility.

Compound Class/ExampleTarget Kinase(s)Disease ContextPotency (IC₅₀)Reference
Pyrrolo[3,2-c]pyridine Derivative (1r)FMS Kinase (CSF-1R)Ovarian, Prostate, Breast Cancer30 nM[7]
1H-pyrrolo[2,3-b]pyridine Derivative (4h)FGFR1, FGFR2, FGFR3Breast Cancer7 nM, 9 nM, 25 nM[8]
Pyrrolopyridine-Pyridone Analog (2)Met, Flt-3, VEGFR-2Gastric Carcinoma4 nM (Flt-3), 27 nM (VEGFR-2)[9]
Pyrrolo[2,3-b]pyridine Derivative (35)V600EB-RAFMelanoma, various cancers80 nM[6]

Part 2: Protocols for Synthesis and Evaluation

A core principle of drug development is the iterative cycle of design, synthesis, and testing. The following protocols provide a validated framework for researchers working with pyrrolopyridine scaffolds.

Protocol 1: General Synthesis of a Pyrrolo[2,3-b]pyridine Scaffold

This protocol outlines a common route for synthesizing the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a frequent starting point for many kinase inhibitors. The rationale behind this multi-step synthesis involves the controlled construction of the fused ring system from commercially available pyridine precursors.

Workflow Diagram

G Start Start: 2-amino-3-picoline Step1 Step 1: Bromination (NBS, CCl₄) Adds bromine for later coupling. Start->Step1 Step2 Step 2: Sonogashira Coupling (TMS-acetylene, Pd catalyst) Forms key C-C bond. Step1->Step2 Step3 Step 3: Deprotection (K₂CO₃, MeOH) Removes TMS protecting group. Step2->Step3 Step4 Step 4: Cyclization (Base, e.g., t-BuOK, heat) Forms the pyrrole ring. Step3->Step4 End Product: 1H-pyrrolo[2,3-b]pyridine Step4->End

Figure 2: Workflow for the synthesis of a core pyrrolopyridine scaffold.

Step-by-Step Methodology:

  • Bromination of the Pyridine Ring:

    • Rationale: To introduce a reactive handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for such electron-rich systems.

    • Procedure: Dissolve 2-amino-3-picoline in carbon tetrachloride (CCl₄). Add NBS portion-wise at 0°C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography to yield the brominated pyridine intermediate.

  • Sonogashira Cross-Coupling:

    • Rationale: This palladium-catalyzed reaction is a highly efficient method for forming carbon-carbon bonds between a vinyl/aryl halide and a terminal alkyne. It is crucial for introducing the two-carbon unit required for the pyrrole ring.

    • Procedure: To a solution of the brominated intermediate in an appropriate solvent (e.g., THF/Et₃N), add (trimethylsilyl)acetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI). Degas the mixture and heat to 50-70°C until the starting material is consumed. Filter the reaction mixture, concentrate, and purify the coupled product.[10]

  • Silyl Group Deprotection:

    • Rationale: The trimethylsilyl (TMS) group is used to protect the acidic proton of the terminal alkyne. It must be removed to allow for the subsequent cyclization step. A mild base like potassium carbonate is sufficient.

    • Procedure: Dissolve the TMS-protected compound in methanol (MeOH). Add potassium carbonate (K₂CO₃) and stir at room temperature for 1-2 hours. Monitor for the disappearance of the starting material. Neutralize, extract the product, and concentrate to yield the terminal alkyne.

  • Base-Mediated Cyclization:

    • Rationale: An intramolecular cyclization reaction to form the pyrrole ring. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is used to deprotonate the amino group, which then attacks the alkyne to close the ring.

    • Procedure: Dissolve the terminal alkyne in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP). Add t-BuOK and heat the reaction to 120-150°C. After completion, cool the reaction, pour it into water, and extract the final 1H-pyrrolo[2,3-b]pyridine product. Further purification can be achieved by crystallization or chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the potency (IC₅₀) of a pyrrolopyridine inhibitor against a target kinase. It relies on quantifying the amount of ATP remaining after the kinase reaction; potent inhibitors will leave more ATP in the solution.

Step-by-Step Methodology:

  • Compound Preparation:

    • Rationale: Accurate serial dilutions are critical for generating a reliable dose-response curve.

    • Procedure: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations (e.g., 10 mM to 0.5 µM).

  • Kinase Reaction Setup:

    • Rationale: The reaction is performed in a multi-well plate (e.g., 384-well) to enable high-throughput screening. All components except ATP are added first to allow the inhibitor to bind to the kinase.

    • Procedure: In each well, add the kinase buffer, the target kinase enzyme, the specific substrate peptide, and 1 µL of the serially diluted test compound. Include "no enzyme" (negative) and "DMSO only" (positive) controls. Incubate the plate at room temperature for 10-15 minutes.

  • Initiation and Incubation:

    • Rationale: The reaction is started by adding ATP. The concentration should be near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Procedure: Add ATP to each well to initiate the kinase reaction. Mix gently and incubate the plate at 30°C for 1 hour.

  • Detection:

    • Rationale: A commercial reagent (e.g., Kinase-Glo®) is added that contains luciferase and its substrate. The luciferase enzyme uses the remaining ATP to produce light. The luminescence signal is therefore inversely proportional to kinase activity.

    • Procedure: Add the ATP detection reagent to each well. Incubate at room temperature for 10 minutes to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Rationale: The luminescent signal is read, and the data are normalized and fitted to a dose-response curve to calculate the IC₅₀ value.

    • Procedure: Read the plate on a luminometer. Normalize the data using the controls (0% activity for the "no enzyme" control, 100% activity for the "DMSO" control). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Part 3: Expanding Horizons Beyond Oncology

While oncology remains a major focus, the therapeutic utility of the pyrrolopyridine scaffold extends to other critical disease areas.

Neurodegenerative Diseases

In Alzheimer's disease (AD), the hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, a key pathological hallmark.[11] Glycogen synthase kinase 3β (GSK-3β) is a primary kinase responsible for this process.[12] Recently, novel pyrrolo[2,3-b]pyridine derivatives have been designed as highly potent and selective GSK-3β inhibitors.[11][12] These compounds have shown the ability to reduce tau phosphorylation and promote neurite outgrowth in cellular models, and even ameliorate dyskinesia in zebrafish models of AD, presenting a promising therapeutic strategy.[11]

GSK3b_active Active GSK-3β Tau Tau Protein GSK3b_active->Tau Phosphorylates Tau GSK3b_inactive Inactive GSK-3β (p-Ser9) pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (Pathology) pTau->NFTs Inhibitor Pyrrolopyridine GSK-3β Inhibitor Inhibitor->GSK3b_active Directly Inhibits Wnt Upstream Signals (e.g., Wnt/Akt) Wnt->GSK3b_inactive Promotes phosphorylation at Ser9

References

Synthesis of Functionalized Pyrrolo[3,4-b]quinolines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[3,4-b]quinoline Scaffold

The fusion of pyrrole and quinoline ring systems to form the pyrrolo[3,4-b]quinoline core has generated significant interest within the medicinal chemistry community. This heterocyclic scaffold is a key structural motif in a variety of biologically active compounds.[1][2][3] Derivatives have demonstrated a broad spectrum of pharmacological activities, including potential as antineoplastic agents for treating solid tumors like CNS cancers, melanoma, and prostate cancer.[4][5][6] Furthermore, specific derivatives have been investigated for their efficacy as antileishmanial[7] and antibacterial agents.[1] The therapeutic potential of these compounds drives the need for efficient and versatile synthetic methodologies to generate libraries of functionalized analogues for drug discovery and development.

This guide provides a detailed protocol and scientific rationale for the synthesis of functionalized 1H-pyrrolo[3,4-b]quinolines, focusing on a robust and accessible three-component domino reaction starting from β-enamino imides.

Synthetic Strategy: A Three-Component Domino Reaction

A highly efficient method for constructing the pyrrolo[3,4-b]quinoline skeleton involves a one-pot, three-component reaction between a β-enamino imide, an aromatic aldehyde, and a cyclic 1,3-dione, such as dimedone or cyclohexane-1,3-dione.[8][9] This domino reaction, which proceeds through a sequence of consecutive transformations without the need to isolate intermediates, offers several advantages:

  • Operational Simplicity: Combining three starting materials in a single reaction vessel simplifies the experimental setup and reduces handling losses.

  • Atom Economy: The convergent nature of the reaction is inherently efficient, incorporating the majority of the atoms from the reactants into the final product.

  • Access to Diversity: By varying the substituents on the enamino imide, the aromatic aldehyde, and the cyclic dione, a diverse library of functionalized pyrrolo[3,4-b]quinolines can be readily generated.

Reaction Mechanism: The "Why" Behind the Synthesis

The reaction is typically catalyzed by an acid, such as acetic acid or trifluoroacetic acid.[10] The proposed mechanism unfolds in a logical sequence of well-established organic reactions:

  • Knoevenagel Condensation: The reaction initiates with an acid-catalyzed condensation between the aromatic aldehyde and the active methylene compound (dimedone). This step forms a reactive α,β-unsaturated intermediate, an arylidene dimedone (Intermediate A). The acid catalyst activates the aldehyde carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the enolate of dimedone.

  • Michael Addition: The β-enamino imide then acts as a nucleophile, undergoing a conjugate (Michael) addition to the electron-deficient double bond of the arylidene dimedone intermediate. This step forms a new carbon-carbon bond and creates an open-chain product (Intermediate 2).[10]

  • Intramolecular Cyclization and Dehydration: The final and irreversible step is an intramolecular condensation. The amino group of the original enamino imide attacks one of the carbonyl groups of the dimedone moiety. Subsequent dehydration (loss of a water molecule), promoted by the acidic conditions and heat, leads to the formation of the fused heterocyclic ring system, yielding the final 1H-pyrrolo[3,4-b]quinoline product.[10]

Reaction_Mechanism A Aromatic Aldehyde D Arylidene Dimedone (Intermediate A) A->D Knoevenagel Condensation B Dimedone B->D C β-Enamino Imide E Open-Chain Adduct (Intermediate 2) C->E D->E Michael Addition F Functionalized Pyrrolo[3,4-b]quinoline E->F Intramolecular Cyclization & Dehydration Catalyst H+ Catalyst->A

Figure 1: Proposed mechanism for the three-component synthesis.

Experimental Protocol: Synthesis of a Representative Pyrrolo[3,4-b]quinoline

This protocol details the synthesis of a model compound, 4-(4-methylphenyl)-2,7,7-trimethyl-5,6,7,9-tetrahydro-1H-pyrrolo[3,4-b]quinolin-1-one (3b from the literature).[10]

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeSupplier Notes
3-(p-tolylamino)-1-methyl-1H-pyrrole-2,5-dione216.230.5108.1 mgStarting β-enamino imide
p-Tolualdehyde120.150.560.1 mg (58 µL)Aromatic aldehyde
Dimedone140.180.570.1 mgActive methylene compound
Glacial Acetic Acid60.05-5.0 mLCatalyst and Solvent
Ethanol46.07-As neededFor recrystallization
Ethyl Acetate88.11-As neededFor thin-layer and column chromatography
Hexane86.18-As neededFor thin-layer and column chromatography
Safety Precautions
  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Aromatic Aldehydes: Can be irritants. Avoid inhalation and skin contact.

  • Solvents: Ethyl acetate and hexane are flammable. Work away from ignition sources.

  • General: All manipulations should be carried out in a well-ventilated fume hood.

Step-by-Step Procedure

Experimental_Workflow start Start step1 1. Combine Reactants - β-Enamino Imide (0.5 mmol) - p-Tolualdehyde (0.5 mmol) - Dimedone (0.5 mmol) - Acetic Acid (5 mL) start->step1 step2 2. Reaction Heating - Heat to 100-110 °C - Stir for 8-10 hours step1->step2 step3 3. Monitor Reaction - Use Thin-Layer  Chromatography (TLC) step2->step3 step3->step2 Incomplete? step4 4. Work-up - Cool to room temp. - Pour into ice-water - Collect precipitate step3->step4 Complete? step5 5. Purification - Recrystallize from  hot ethanol step4->step5 step6 6. Characterization - Obtain melting point - Run NMR, IR, HRMS step5->step6 end_node End: Pure Product step6->end_node

Figure 2: General experimental workflow for the synthesis.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-(p-tolylamino)-1-methyl-1H-pyrrole-2,5-dione (0.5 mmol), p-tolualdehyde (0.5 mmol), dimedone (0.5 mmol), and glacial acetic acid (5.0 mL).[10]

  • Heating: Place the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously. The solution will typically become homogeneous upon heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 8-12 hours, as indicated by the consumption of the starting materials.

  • Product Isolation (Work-up): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of ice-water with stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 15 mL) to remove residual acetic acid. Allow the product to air-dry.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure 1H-pyrrolo[3,4-b]quinoline as a solid. For less crystalline products, column chromatography on silica gel (using a gradient of ethyl acetate in hexane) may be necessary.

  • Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry) to confirm its structure and purity. For the title compound, a yield of around 80% can be expected.[10]

Optimization and Troubleshooting

  • Catalyst Choice: While acetic acid serves as both catalyst and solvent, other acids like trifluoroacetic acid (TFA) can also be effective, sometimes at catalytic amounts in a different solvent. If the reaction is sluggish, a stronger acid catalyst might be beneficial.

  • Reaction Time and Temperature: The optimal reaction time can vary depending on the reactivity of the specific aldehyde and enamino imide used. Electron-withdrawing groups on the aldehyde may slow the reaction. If the reaction does not proceed to completion, extending the reaction time or slightly increasing the temperature may improve the yield.

  • Improving Yields with Nonconventional Methods: For certain substrates, ultrasound irradiation has been shown to dramatically decrease reaction times (from hours to minutes) and, in some cases, improve yields.[9] This is an excellent alternative to conventional heating, especially for high-throughput synthesis of compound libraries. The cavitation effects induced by ultrasound can enhance mass transfer and accelerate the reaction rate.

  • Low Yields or Impurities: If the yield is low, ensure all reagents are pure and dry. The primary impurity is often the open-chain Michael adduct (Intermediate 2), which failed to cyclize.[10] This can sometimes be addressed by ensuring sufficiently harsh conditions (higher temperature or longer reaction time) to drive the final dehydration step to completion.

Conclusion

The three-component domino synthesis of functionalized pyrrolo[3,4-b]quinolines from enamino imides is a powerful and reliable method for accessing this important class of heterocyclic compounds. The procedure is straightforward, uses readily available starting materials, and is amenable to the creation of diverse molecular structures. By understanding the underlying mechanism and key experimental parameters, researchers can effectively apply and adapt this protocol to synthesize novel compounds for evaluation in drug discovery programs and other scientific applications.

References

Application Notes and Protocols for the Three-Component Synthesis of the Pyrrolo[3,4-b]pyridine Skeleton

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Scaffold

The pyrrolo[3,4-b]pyridine core is a privileged heterocyclic scaffold due to its prevalence in a wide array of biologically active compounds and functional materials. As an aza-analogue of the isoindolin-1-one core, this fused-ring system has garnered significant attention in medicinal chemistry.[1][2] Derivatives of pyrrolo[3,4-b]pyridine have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The pyridine and pyrrole moieties within the structure provide a unique combination of hydrogen bonding capabilities and aromatic interactions, making them ideal for binding to various biological targets.[5][6] The development of efficient and versatile synthetic methodologies to access this important scaffold is, therefore, a critical endeavor for researchers in drug discovery and organic synthesis.

Multicomponent reactions (MCRs) have emerged as a powerful tool in this context, offering a streamlined approach to complex molecule synthesis in a single pot.[2] These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available starting materials. This application note provides a detailed overview and a robust protocol for the three-component synthesis of the pyrrolo[3,4-b]pyridine skeleton, with a focus on the underlying mechanistic principles that guide the experimental design.

Mechanistic Insights: The "Why" Behind the Synthesis

Several effective three-component strategies have been developed for the construction of the pyrrolo[3,4-b]pyridine framework. One of the most elegant and widely adopted methods is a cascade process initiated by an Ugi-Zhu three-component reaction (UZ-3CR).[1][2] This reaction is followed by a sequence of intramolecular transformations, including an aza-Diels-Alder cycloaddition, N-acylation, and a final aromatization step.

The causality behind this synthetic choice lies in its efficiency and convergence. The UZ-3CR brings together an aldehyde, an amine, and an isocyanide to rapidly assemble a complex intermediate. This is followed by a spontaneous cascade of reactions that builds the bicyclic core without the need for isolating intermediates, thereby saving time and resources.

Another prominent approach involves a base-promoted three-component reaction of a β-enamino imide, an aromatic aldehyde, and a malononitrile derivative.[7][8] The choice of base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine, is crucial as it facilitates the initial condensation and subsequent cyclization steps.[8] The mechanism likely proceeds through a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization/aromatization.

The selection of catalysts, such as ytterbium triflate in the Ugi-Zhu pathway, is predicated on its ability to act as a Lewis acid to activate the imine intermediate towards nucleophilic attack by the isocyanide.[1] The choice of solvent and temperature is also critical for optimizing reaction rates and yields, with toluene and microwave irradiation often being effective for the Ugi-Zhu based methods.[1]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the three-component synthesis of the pyrrolo[3,4-b]pyridine skeleton, from starting materials to the final product.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Product & Analysis A Aldehyde D Three-Component Coupling A->D B Amine B->D C Isocyanide C->D E Intramolecular Cascade D->E Formation of key intermediate F Pyrrolo[3,4-b]pyridine Product E->F Cyclization & Aromatization G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, HRMS, IR) G->H

Caption: Workflow for the three-component synthesis of pyrrolo[3,4-b]pyridines.

Detailed Experimental Protocol: Ugi-Zhu Approach

This protocol is based on the ytterbium triflate-catalyzed Ugi-Zhu three-component reaction followed by a cascade sequence.[1]

Materials and Reagents:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv)

  • Primary amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv)

  • α-Isocyanoacetamide (1.0 mmol, 1.0 equiv)

  • Maleic anhydride (1.2 mmol, 1.2 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%, 0.1 mmol)

  • Toluene (anhydrous, 5 mL)

  • Microwave synthesis vials (10 mL)

  • Standard glassware for workup and purification

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Instrumentation:

  • Microwave synthesizer

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • High-resolution mass spectrometer (HRMS)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the primary amine (1.0 mmol), and anhydrous toluene (3 mL).

    • Stir the mixture at room temperature for 10 minutes to facilitate imine formation.

    • Add the α-isocyanoacetamide (1.0 mmol) and ytterbium(III) triflate (0.1 mmol) to the vial.

    • Seal the vial and place it in the microwave synthesizer.

  • Microwave-Assisted Reaction:

    • Irradiate the reaction mixture at a constant temperature of 120 °C for 20 minutes.

    • After the initial irradiation, cool the vial to room temperature.

    • Add maleic anhydride (1.2 mmol) to the reaction mixture.

    • Reseal the vial and irradiate at 120 °C for an additional 30 minutes.

  • Reaction Workup:

    • After cooling, transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

    • Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The eluent system will depend on the specific product but a gradient of ethyl acetate in hexane is a good starting point.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure pyrrolo[3,4-b]pyridin-5-one derivative.

  • Characterization:

    • Characterize the final product using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to confirm its structure and purity.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu/cascade reaction.[1]

EntryAldehydeAmineYield (%)Reaction Time (min)
1BenzaldehydeBenzylamine8550
24-ChlorobenzaldehydeBenzylamine9250
34-MethoxybenzaldehydeBenzylamine8850
4BenzaldehydeCyclohexylamine7560
52-NaphthaldehydeBenzylamine8250

Trustworthiness and Self-Validation

The robustness of this protocol is validated by its broad substrate scope and consistently high yields reported in the literature.[1] The final characterization of the product via spectroscopic methods serves as an internal validation of the reaction's success. Researchers can expect reproducible results by carefully controlling the stoichiometry of the reactants, the purity of the reagents and solvents, and the reaction parameters, particularly temperature and time in the microwave synthesizer.

Conclusion and Future Outlook

The three-component synthesis of the pyrrolo[3,4-b]pyridine skeleton represents a highly efficient and versatile strategy for accessing a class of compounds with significant therapeutic potential. The Ugi-Zhu/cascade approach, in particular, offers a rapid and atom-economical route to these valuable heterocycles. The detailed protocol provided herein is intended to serve as a practical guide for researchers in academic and industrial settings. Future efforts in this area may focus on the development of enantioselective variants of this reaction and the expansion of the substrate scope to include a wider range of functional groups, further enriching the chemical space accessible for drug discovery and development.

References

Application Note & Protocol: High-Fidelity Reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Reduction Rationale

The heterocyclic scaffold of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a crucial intermediate in medicinal chemistry, notably in the synthesis of quinolone antibiotics such as moxifloxacin.[1] The selective reduction of its dione functionality to the corresponding amine is a pivotal transformation, unlocking access to a diverse array of novel analogues and pharmacologically active molecules.[2][3][4] This document provides a comprehensive, validated protocol for the high-yield reduction of this substrate using lithium aluminum hydride (LiAlH₄), a powerful reducing agent well-suited for the complete reduction of amides and imides.[5]

The choice of LiAlH₄ is predicated on its superior reactivity compared to other common hydrides like sodium borohydride (NaBH₄).[5] While NaBH₄ is effective for reducing aldehydes and ketones, it is generally incapable of reducing amides or imides without the use of special activating agents or harsh conditions.[6][7] LiAlH₄, owing to the weaker and more polarized Al-H bond, readily reduces the robust carbonyl groups of the cyclic imide to the corresponding methylene groups, affording the desired saturated heterocyclic amine.[5]

Reaction Mechanism and Pathway

The reduction of the cyclic imide with LiAlH₄ proceeds through a well-established multi-step mechanism. The process is initiated by the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto one of the electrophilic carbonyl carbons of the dione. This forms a tetrahedral intermediate. A subsequent collapse of this intermediate, facilitated by the coordination of oxygen to the aluminum species, leads to the formation of a highly reactive iminium ion. This ion is then rapidly reduced by a second hydride equivalent, ultimately leading to the fully reduced amine product after aqueous workup.

Caption: Chemical transformation from starting material to product.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials and Equipment
Reagents & Materials Equipment
6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (1.19 g, 5 mmol)250 mL three-neck round-bottom flask
Lithium aluminum hydride (LiAlH₄), powder (0.57 g, 15 mmol)Reflux condenser with gas inlet/outlet
Anhydrous tetrahydrofuran (THF), inhibitor-freeMagnetic stirrer and stir bar
Deionized water (H₂O)Ice bath
15% (w/v) Sodium hydroxide (NaOH) solutionDropping funnel
Dichloromethane (DCM)Syringes and needles
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Rotary evaporator
Silica gel (for chromatography)Glassware for extraction and chromatography
TLC plates (silica gel 60 F₂₅₄)Standard laboratory glassware
Step-by-Step Procedure

A. Reaction Setup and Execution

  • Inert Atmosphere: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with a gas bubbler), and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add LiAlH₄ powder (0.57 g, 15 mmol) followed by 50 mL of anhydrous THF via syringe. Stir the resulting suspension.

  • Substrate Introduction: Dissolve the 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (1.19 g, 5 mmol) in 30 mL of anhydrous THF in a separate dry flask. Transfer this solution to a dropping funnel and attach it to the reaction flask.

  • Controlled Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the substrate solution dropwise from the dropping funnel over 30-45 minutes. A mild exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours.

B. In-Process Validation (Reaction Monitoring)

  • TLC Analysis: Monitor the reaction's progress by thin-layer chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., 10:1 Dichloromethane:Methanol).

  • Sampling: Carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe. Quench it in a separate vial containing a few drops of ethyl acetate and then a drop of water. Spot this quenched sample on a TLC plate alongside a spot of the starting material.

  • Visualization: Visualize the plate under UV light (254 nm) and/or by staining with potassium permanganate. The reaction is complete upon the disappearance of the starting material spot.

C. Workup and Purification (Fieser Workup)

  • Quenching: After the reaction is complete (as determined by TLC), cool the flask back down to 0 °C in an ice bath. CAUTION: The quenching process is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and perform the steps slowly and deliberately.

  • Sequentially and dropwise, add the following:

    • 0.6 mL of deionized water.

    • 0.6 mL of 15% NaOH solution.

    • 1.8 mL of deionized water.

  • Precipitation: After the final addition, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours. A granular white precipitate of aluminum salts should form, leaving a clear supernatant.

  • Filtration: Filter the mixture through a pad of Celite or glass wool, washing the filter cake thoroughly with additional THF or DCM.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in DCM (50 mL) and wash with brine (2 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., starting with pure DCM and gradually increasing the polarity with methanol) to isolate the pure amine.

G A 1. Inert Atmosphere Setup (Flame-dried glassware, N₂ gas) B 2. Reagent Charging (LiAlH₄ in anhydrous THF) A->B C 3. Substrate Addition (Dione solution added dropwise at 0 °C) B->C D 4. Reaction (Reflux in THF for 4-6h) C->D E 5. Monitoring (TLC analysis for completion) D->E In-process check F 6. Quenching (Fieser Workup) (Sequential H₂O, NaOH, H₂O at 0 °C) D->F Upon completion E->D Continue if incomplete G 7. Isolation & Workup (Filtration, extraction, drying) F->G H 8. Purification (Flash Column Chromatography) G->H I 9. Product Characterization (NMR, MS, FTIR) H->I

Caption: Validated workflow for the reduction of the pyrrolo[3,4-b]pyridine-5,7-dione.

Trustworthiness: Product Characterization

To validate the success of the protocol, the purified product must be rigorously characterized using standard analytical techniques.[8][9]

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structural integrity of the product. Key indicators of a successful reduction include the disappearance of the carbonyl carbon signals (typically >170 ppm) in the ¹³C NMR spectrum and the appearance of new signals corresponding to the newly formed CH₂ groups in both ¹H and ¹³C spectra.[3][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the expected molecular formula of C₁₄H₁₈N₂.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the product should show a complete absence of the characteristic strong imide C=O stretching bands (typically around 1700-1770 cm⁻¹). The appearance of N-H stretching bands (if a secondary amine is formed) or C-N stretching bands would further support the transformation.

Quantitative Data Summary

ParameterValue
Starting Material Molar Mass238.24 g/mol [1]
Starting Material Mass (Scale)1.19 g (5.0 mmol)
LiAlH₄ Molar Equivalents3.0 eq.
LiAlH₄ Mass0.57 g (15.0 mmol)
Reaction Temperature0 °C to Reflux (~66 °C)
Reaction Time4 - 6 hours
Typical Eluent for TLC10:1 Dichloromethane:Methanol
Expected Product Molar Mass214.31 g/mol
Expected Yield 75-85% (post-purification)

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is dangerously reactive with water and protic solvents, releasing flammable hydrogen gas.[5] It is also corrosive. Always handle LiAlH₄ in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Anhydrous Solvents: Ensure all solvents are truly anhydrous to prevent violent reactions with LiAlH₄.

  • Quenching Procedure: The quenching of excess LiAlH₄ is extremely hazardous if done improperly. Add quenching agents slowly and with efficient cooling to control the exothermic reaction and hydrogen evolution.

References

Application Notes & Protocols: A Guide to Chiral Auxiliary Recovery in the Asymmetric Synthesis of Octahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Stereocontrol and Sustainability

The octahydro-1H-pyrrolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including the broad-spectrum antibiotic Moxifloxacin.[1][2] The biological activity of such compounds is intrinsically tied to their stereochemistry, necessitating precise control during synthesis to isolate the desired enantiomer. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol in the construction of complex chiral molecules.[3][4][5]

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[3][5] While highly effective, the use of stoichiometric amounts of what are often expensive, multi-step reagents presents a significant challenge to process economy and sustainability. Therefore, the development of efficient protocols for the cleavage and high-yield recovery of the chiral auxiliary is not merely an accessory step but a critical component of a viable, scalable synthetic route.[6]

This guide provides a detailed examination of the principles and practices for recovering a chiral auxiliary in the context of synthesizing a key precursor to this compound. We will focus on the use of an Evans-type oxazolidinone auxiliary, a widely employed class known for its high diastereoselectivity in alkylation and aldol reactions.[7] The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Principle of the Method: Evans Auxiliary-Mediated Asymmetric Synthesis

The core strategy involves the temporary covalent attachment of a chiral oxazolidinone auxiliary to a carboxylic acid substrate.[3] The bulky, stereodefined environment of the auxiliary then shields one face of the resulting enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. After the key carbon-carbon bond is formed, the auxiliary is cleaved under conditions that release the desired enantiomerically enriched product and regenerate the auxiliary for isolation and reuse.[7][]

The overall workflow can be visualized as a three-stage process: auxiliary attachment, diastereoselective transformation, and cleavage/recovery.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Cleavage & Recovery A Prochiral Acid Substrate C Attach Auxiliary (Acylation) A->C B Chiral Auxiliary (e.g., Evans Oxazolidinone) B->C D Substrate-Auxiliary Adduct C->D E Diastereoselective Reaction (e.g., Alkylation) D->E F Diastereomerically Enriched Product-Adduct E->F G Cleavage Reaction (e.g., Hydrolysis) F->G H Reaction Mixture I Liquid-Liquid Extraction H->I J Enantiomerically Enriched Product I->J Organic Layer K Recovered Chiral Auxiliary I->K Aqueous Layer (after pH adjust) L Purification & Quality Control K->L M Recycled Auxiliary L->M

Figure 1. General workflow for chiral auxiliary-mediated synthesis and recovery.

Application Protocol 1: Diastereoselective Synthesis of a Pyrrolidine Precursor

This protocol outlines the asymmetric alkylation of an N-acylated Evans auxiliary to generate a key intermediate for the this compound scaffold.

Objective: To synthesize (R)-4-benzyl-3-((S)-3-(1,3-dioxoisoindolin-2-yl)-2-methylpropanoyl)oxazolidin-2-one with high diastereoselectivity.

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • 3-(1,3-Dioxoisoindolin-2-yl)-2-methylpropanoic acid

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Benzyl bromoacetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Acylation (Auxiliary Attachment):

    • To a solution of 3-(1,3-dioxoisoindolin-2-yl)-2-methylpropanoic acid (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).

    • Slowly add pivaloyl chloride (1.05 eq) and stir the mixture for 1 hour at 0 °C.

    • In a separate flask, dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF. Add this solution to the mixed anhydride reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the oxazolidinone.

    • Work-up by quenching with water, extracting with ethyl acetate, washing the organic layer with brine, drying over MgSO₄, and concentrating under reduced pressure. The crude N-acyl oxazolidinone is typically used directly in the next step.

  • Diastereoselective Alkylation:

    • Dissolve the crude N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool the solution to -78 °C under a nitrogen atmosphere.

    • Slowly add LDA (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes to ensure complete enolate formation. Causality Note: The formation of the Z-enolate is crucial for high diastereoselectivity, and is directed by the chelation of the lithium cation between the two carbonyl oxygens.

    • Add benzyl bromoacetate (1.2 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to -20 °C over 2 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired diastereomerically enriched product.

Application Protocol 2: Auxiliary Cleavage and Recovery

This protocol details the hydrolytic cleavage of the Evans auxiliary, allowing for the isolation of the chiral carboxylic acid product and the recovery of the valuable auxiliary.

Objective: To cleave the product from Protocol 1 to yield the chiral acid and recover the (R)-4-benzyl-2-oxazolidinone auxiliary.

Materials:

  • Alkylated N-acyl oxazolidinone adduct from Protocol 1

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Hydrolytic Cleavage:

    • Dissolve the purified adduct (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 30% hydrogen peroxide (4.0 eq), followed by the dropwise addition of an aqueous solution of LiOH (2.0 eq). Causality Note: Lithium hydroperoxide (LiOOH), formed in situ, is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl.[9] This regioselectivity is critical for preventing cleavage of the oxazolidinone ring itself.[9][10]

    • Stir the reaction vigorously at 0 °C for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up and Product Isolation:

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq) and stir for 20 minutes at 0 °C to decompose excess peroxide.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Dilute the remaining aqueous solution with water and extract with ethyl acetate (2x) to remove the cleaved chiral auxiliary. Set aside the combined organic layers for Step 4.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the desired chiral carboxylic acid product.

    • Combine the organic extracts containing the product, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.

  • Auxiliary Recovery and Purification:

    • Take the combined organic layers from Step 2 containing the chiral auxiliary.

    • Wash the solution with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude solid is the recovered (R)-4-benzyl-2-oxazolidinone. It can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to a high degree of purity.

  • Quality Control of Recovered Auxiliary:

    • Assess the purity of the recrystallized auxiliary by ¹H NMR spectroscopy and melting point analysis.

    • Confirm its enantiomeric purity by chiral HPLC or by measuring its specific rotation and comparing it to the literature value.

Data Presentation & Expected Outcomes

The following table summarizes typical results expected from the described protocols, which are crucial for evaluating the process's efficiency.

ParameterTarget ValueJustification
Diastereoselectivity (d.r.) > 98:2High diastereomeric ratio is essential for achieving high enantiomeric excess (e.e.) in the final product.
Isolated Yield (Alkylation) 80-90%Reflects the efficiency of the key bond-forming reaction.
Isolated Yield (Cleavage) > 95%Ensures minimal loss of the valuable chiral product during auxiliary removal.
Auxiliary Recovery Yield > 95%A high recovery yield is paramount for the economic viability and sustainability of the overall synthesis.[11][12]
Purity of Recovered Auxiliary > 99% (after recrystallization)The auxiliary must be of high purity to be reused without impacting the selectivity of subsequent reactions.[11]

Visualization of the Recovery Workflow

The separation process is key to efficiently isolating both the product and the auxiliary. The workflow relies on the differential solubility of the components based on pH.

G A Quenched Reaction Mixture (THF/Water) Contains: Chiral Acid Salt (Li+), Recovered Auxiliary, Salts B Remove THF in vacuo A->B C Aqueous Residue B->C D Extract with Ethyl Acetate C->D E Organic Layer 1 (Contains Neutral Auxiliary) D->E Separates F Aqueous Layer 1 (Contains Li+ Salt of Acid) D->F G Wash, Dry, Concentrate E->G K Acidify with HCl to pH 2-3 F->K H Crude Auxiliary G->H I Recrystallize H->I J Pure Recycled Auxiliary (>99% Purity) I->J L Extract with Ethyl Acetate K->L M Organic Layer 2 (Contains Neutral Acid Product) L->M Separates N Aqueous Layer 2 (Contains LiCl, NaCl) L->N O Wash, Dry, Concentrate M->O P Pure Chiral Acid Product O->P

References

Application Notes & Protocols: A Strategic Guide to Designing CNS-Targeting Agents Using the Pyrrolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure for CNS Drug Discovery

The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging endeavors in modern medicinal chemistry. The primary obstacle remains the blood-brain barrier (BBB), a highly selective physiological gatekeeper that stringently controls the passage of substances into the brain.[1][2] Successful CNS drug candidates must possess a finely tuned set of physicochemical properties to navigate this barrier while maintaining high potency and selectivity for their intended neural targets.

Within the vast landscape of heterocyclic chemistry, the pyrrolopyridine (or azaindole) scaffold has emerged as a "privileged structure" of significant interest.[3] This bicyclic aromatic system, containing a fused pyrrole and pyridine ring, serves as a bioisosteric mimic of purines and indoles, allowing it to interact with a wide range of biological targets, particularly protein kinases.[3][4] Several FDA-approved drugs, such as the kinase inhibitors Vemurafenib and Pexidartinib, feature this core, underscoring its clinical relevance.[3] The inherent properties of the pyrrolopyridine core, combined with its synthetic tractability, make it an exceptional starting point for the rational design of novel CNS agents for neurodegenerative conditions like Alzheimer's and Parkinson's disease.[4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals. It details the strategic design, synthesis, and evaluation of pyrrolopyridine-based compounds, moving from initial library synthesis to robust in vitro screening and definitive in vivo validation.

Section 1: Medicinal Chemistry Strategy - Building and Optimizing a CNS-Focused Pyrrolopyridine Library

The core strategy involves creating a diverse library of pyrrolopyridine analogs and systematically optimizing their properties for CNS penetration and target engagement. This is achieved through iterative cycles of design, synthesis, and testing, guided by Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) principles.

The Foundational Principle: CNS Multi-Parameter Optimization (MPO)

A successful CNS drug is not defined by a single property but by a harmonious balance of several. The CNS Multi-Parameter Optimization (MPO) score is an invaluable tool that distills complex data into a single desirability score (typically on a scale of 0-6), guiding chemists toward compounds with a higher probability of success.[7] The MPO algorithm evaluates six key physicochemical properties, with optimal ranges established from analyses of successful CNS drugs.[2][7]

Physicochemical PropertyCNS Desirability RangeRationale for CNS Targeting
Molecular Weight (MW) < 400 DaSmaller molecules generally exhibit better passive diffusion across the BBB.[2]
Lipophilicity (cLogP) 2.0 - 4.0A balance is critical; too low, and the compound won't enter the lipid membrane; too high, and it may be sequestered in lipids or be a substrate for efflux pumps.[2]
Distribution Coefficient (cLogD at pH 7.4) 1.0 - 3.5Reflects lipophilicity at physiological pH, a more relevant measure than cLogP for ionizable compounds.[7]
Topological Polar Surface Area (TPSA) < 90 ŲA key predictor of permeability; lower TPSA is strongly correlated with better BBB penetration by limiting the energy required to shed water molecules.
Hydrogen Bond Donors (HBD) ≤ 3Minimizing HBDs reduces polarity and improves membrane permeability.[2]
pKa of Most Basic Center < 9.0High basicity can lead to ionization at physiological pH, increasing polarity and reducing permeability. It is also a risk factor for hERG liability.
Table 1: Key Physicochemical Properties and Desirable Ranges for CNS Drug Candidates based on the MPO framework. [2][7]

Our synthetic strategy will be geared towards producing analogs that fall within these optimal MPO ranges.

Synthetic Strategy: Modular Assembly via Palladium Cross-Coupling

A modular approach is essential for rapidly generating a diverse library. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are ideal for this purpose. They offer broad functional group tolerance and allow for the systematic introduction of various substituents at key positions on the pyrrolopyridine core.

The general workflow involves starting with a halogenated pyrrolopyridine core and sequentially adding diversity elements.

G cluster_0 Phase 1: Core Synthesis & Diversification Start Halogenated Pyrrolopyridine Core (e.g., 2-iodo-4-chloropyrrolopyridine) Suzuki Suzuki-Miyaura Coupling (Introduce Aryl/Heteroaryl at C2) Start->Suzuki Arylboronic Acid, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Introduce Amine at C4) Suzuki->Buchwald Secondary Amine, Pd Catalyst, Base Library Diverse Pyrrolopyridine Library Buchwald->Library

Caption: Synthetic workflow for library generation.

Protocol 1: Suzuki-Miyaura Coupling for C-2 Arylation

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to a 2-iodo-4-chloropyrrolopyridine intermediate. This reaction is crucial for introducing substituents that can modulate lipophilicity and interact with the target protein.

Materials:

  • SEM-protected 2-iodo-4-chloropyrrolopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask, combine the 2-iodo-4-chloropyrrolopyridine, arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe, followed by the 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C-2 arylated product.

Protocol 2: Buchwald-Hartwig Amination for C-4 Functionalization

This protocol details the subsequent amination at the C-4 position. The amine substituent is critical as it often serves as a key hydrogen bond donor/acceptor for target engagement and significantly influences the compound's pKa and solubility.

Materials:

  • C-2 arylated 4-chloropyrrolopyridine from Protocol 1 (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • RuPhos ligand (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • To an oven-dried reaction vial, add the 4-chloro-pyrrolopyridine derivative, Pd(OAc)₂, and RuPhos.

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add the NaOtBu base, followed by the secondary amine dissolved in anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the final compound.

Section 2: The CNS Screening Cascade - A Multi-Tiered Evaluation

Once a library of compounds is synthesized, a systematic screening cascade is employed to identify candidates with the most promising CNS drug-like properties. This process is designed to be resource-efficient, starting with high-throughput in silico and in vitro models and progressing to more complex, lower-throughput assays for only the most promising candidates.

G cluster_0 CNS Screening Cascade InSilico Tier 1: In Silico & Physicochemical (MPO Score, cLogP, TPSA) PAMPA Tier 2: In Vitro Passive Permeability (PAMPA-BBB Assay) InSilico->PAMPA Filter 1: Good calculated properties Target Tier 3: In Vitro Biology & Efflux (Target Enzyme IC50, MDCK-MDR1 Efflux) PAMPA->Target Filter 2: High passive permeability (Papp > 4.0) CellBBB Tier 4: In Vitro BBB Model (hCMEC/D3 Permeability, TEER) Target->CellBBB Filter 3: High potency, Low efflux (ER < 2.0) InVivo Tier 5: In Vivo PK & Efficacy (Mouse PK, Behavioral Models) CellBBB->InVivo Filter 4: High cell-based permeability Candidate Lead Candidate InVivo->Candidate Filter 5: Brain exposure & Efficacy

Caption: A tiered approach for screening CNS drug candidates.

Tier 1 & 2: Assessing Passive Permeability with PAMPA-BBB

The first experimental step is to assess passive permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free assay is cost-effective and high-throughput, making it ideal for screening the entire library. It models the passive diffusion component of BBB penetration.

Protocol 3: PAMPA-BBB Assay

Materials:

  • PAMPA Sandwich Plate (e.g., 96-well format) with Donor and Acceptor plates

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compounds (10 mM in DMSO stock)

  • Control compounds: High permeability (e.g., Testosterone) and Low permeability (e.g., Furosemide)

  • UV-Vis Plate Reader or LC-MS/MS

Procedure:

  • Membrane Coating: Prepare the artificial membrane solution by dissolving porcine brain lipid in dodecane. Carefully apply a small volume (e.g., 5 µL) of this solution to the filter of each well in the Donor plate.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the Acceptor plate.

  • Prepare Donor Plate: Prepare the Donor solutions by diluting the 10 mM DMSO stock of each test and control compound into PBS to a final concentration of 50 µM (final DMSO concentration should be ≤ 0.5%). Add 200 µL of the appropriate Donor solution to each well of the coated Donor plate.

  • Assemble and Incubate: Carefully place the Donor plate onto the Acceptor plate to form the "sandwich". Incubate the assembly at room temperature for 4-5 hours with gentle shaking.

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the Donor (C_D) and Acceptor (C_A) wells using a UV-Vis plate reader or LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (P_app) is calculated using the following equation: P_app (cm/s) = [-ln(1 - C_A / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where C_equilibrium is the concentration after theoretical complete mixing.

Data Interpretation:

  • High Permeability (CNS+): P_app > 4.0 x 10⁻⁶ cm/s

  • Low Permeability (CNS-): P_app < 2.0 x 10⁻⁶ cm/s

  • Uncertain: P_app between 2.0 and 4.0 x 10⁻⁶ cm/s

Compounds classified as CNS+ proceed to the next tier.

Tier 3: Target Engagement and P-glycoprotein Efflux

Promising compounds are now tested for on-target potency (e.g., IC₅₀ in a kinase assay) and their interaction with key efflux transporters. P-glycoprotein (P-gp, encoded by the MDR1 gene) is a major efflux pump at the BBB that actively removes many xenobiotics, representing a significant hurdle for CNS drugs.[4] The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is the industry standard for assessing P-gp liability.

Protocol 4: P-gp Substrate Assessment using MDCK-MDR1 Cells

Materials:

  • MDCK-MDR1 cells and wild-type (WT) MDCK cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compounds and controls (e.g., Digoxin as a P-gp substrate)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed (typically 4-6 days).

  • Monolayer Integrity: Confirm monolayer integrity by measuring the Trans-epithelial Electrical Resistance (TEER).

  • Bidirectional Transport Assay:

    • A-to-B Transport (Apical to Basolateral): Remove the culture medium. Add the test compound in transport buffer to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • B-to-A Transport (Basolateral to Apical): Add the test compound in transport buffer to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh buffer.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculate P_app and Efflux Ratio (ER):

    • Calculate P_app for both A-to-B and B-to-A directions.

    • Efflux Ratio (ER) = P_app (B-to-A) / P_app (A-to-B)

Data Interpretation:

  • ER < 2.0: Compound is not likely a P-gp substrate.

  • ER > 2.0: Compound is a potential P-gp substrate and may be actively removed from the brain.

Candidates with high target potency and a low efflux ratio (ER < 2.0) are prioritized.

Section 3: Lead Optimization and In Vivo Validation

Candidates that successfully navigate the initial screening tiers undergo lead optimization and are ultimately tested in animal models of disease. This phase provides the definitive proof-of-concept for a compound's therapeutic potential.

Structure-Activity Relationship (SAR) Analysis

The data from the screening cascade is used to build a SAR model. The goal is to understand how specific structural modifications impact both target potency and CNS properties. For example, a study on pyrrolo[2,3-b]pyridine derivatives as GSK-3β inhibitors for Alzheimer's disease generated valuable SAR data.[4]

CompoundR1R2GSK-3β IC₅₀ (nM)cLogP (Calc.)TPSA (Calc. Ų)
4a HH1.252.8565.4
4f H4-F0.883.0165.4
4h H4-CF₃0.553.6965.4
41 F4-F0.22 3.1765.4
46 Cl4-F0.26 3.5365.4
54 H3-Cl, 4-F0.24 3.5265.4
Table 2: Example SAR for Pyrrolo[2,3-b]pyridine GSK-3β Inhibitors. Data adapted from Zhang et al. (2025)[4]. cLogP and TPSA are calculated estimates for comparative purposes.

Expert Insights: The data in Table 2 reveals key insights. The addition of electron-withdrawing groups, particularly halogens, on both the pyrrolopyridine core (R1) and the phenyl ring (R2) consistently improves potency against GSK-3β. Compound 41 , with fluorine at both positions, exhibits the highest potency (IC₅₀ = 0.22 nM). This suggests that these substitutions are favorable for interaction with the kinase active site. Importantly, these modifications have a predictable and manageable impact on lipophilicity (cLogP) and TPSA, keeping the molecules within the desirable CNS MPO space. This type of quantitative SAR is the engine of lead optimization.

In Vivo Efficacy in an Alzheimer's Disease Mouse Model

The ultimate test is to evaluate a lead candidate in a relevant disease model. The Morris Water Maze (MWM) is a standard behavioral assay to assess spatial learning and memory deficits in transgenic mouse models of Alzheimer's disease (e.g., 5XFAD or APP/PS1 models).

Protocol 5: In Vivo Efficacy Study in an AD Mouse Model

Study Design:

  • Animals: Aged (e.g., 9-10 months) transgenic AD mice (e.g., APP/PS1) and wild-type littermate controls.

  • Groups (n=10-15/group):

    • Wild-Type + Vehicle

    • AD Transgenic + Vehicle

    • AD Transgenic + Test Compound (e.g., 10 mg/kg , daily oral gavage)

    • AD Transgenic + Positive Control (e.g., Donepezil, 1 mg/kg )

  • Duration: 4 weeks of daily dosing.

Procedure:

  • Dosing: Administer the vehicle, test compound, or positive control daily for 4 weeks.

  • Morris Water Maze (Weeks 3-4):

    • Acquisition Phase (5 days): Conduct 4 trials per day where the mouse must find a hidden platform in a pool of opaque water using spatial cues in the room. Record the time (latency) to find the platform.

    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Euthanasia and Tissue Collection (End of Week 4):

    • Anesthetize mice and collect blood for pharmacokinetic analysis.

    • Perfuse with saline and harvest the brain. Divide the brain sagittally.

  • Brain Tissue Analysis:

    • Homogenization: Homogenize one hemisphere in an appropriate lysis buffer.

    • Aβ ELISA: Use the brain homogenate to quantify the levels of soluble and insoluble Aβ40 and Aβ42 via sandwich ELISA.

    • p-Tau Western Blot: Use the homogenate to measure levels of hyperphosphorylated Tau (e.g., at AT8, pS202/pT205) and total Tau via Western blot to assess impact on tauopathy.

Expected Outcomes & Interpretation:

  • Behavioral: Vehicle-treated AD mice should show longer latencies and spend less time in the target quadrant compared to wild-type mice. An effective compound will significantly reduce these deficits, bringing performance closer to that of wild-type animals.

  • Biochemical: An effective compound is expected to significantly reduce the brain levels of Aβ plaques and/or hyperphosphorylated Tau compared to the vehicle-treated AD group.

Conclusion

The pyrrolopyridine scaffold represents a highly versatile and validated starting point for the design of novel CNS-targeting agents. Its synthetic accessibility via robust cross-coupling chemistry allows for the creation of large, diverse libraries. By employing a strategic, multi-tiered screening cascade that prioritizes compounds with optimal CNS-like physicochemical properties, high passive permeability, and low efflux liability, researchers can efficiently identify high-quality lead candidates. The ultimate validation through in vivo efficacy studies in relevant disease models provides the crucial link between molecular design and therapeutic potential. This integrated approach, combining rational design, systematic screening, and rigorous biological evaluation, maximizes the probability of success in the challenging but vital pursuit of new medicines for neurological disorders.

References

Troubleshooting & Optimization

Improving enantiomeric excess in (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine Synthesis

A Guide to Improving Enantiomeric Excess for Researchers and Drug Development Professionals

Welcome to the technical support guide for the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. This molecule, often referred to as (S,S)-diazabicyclononane, is a critical chiral intermediate in the synthesis of pharmaceuticals, most notably the antibiotic Moxifloxacin[1][2][3]. Achieving high enantiomeric excess (ee) is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient.

This guide is structured to function as a direct resource for scientists at the bench. It addresses common experimental challenges in a direct question-and-answer format, provides actionable troubleshooting protocols, and explains the underlying chemical principles to empower you to optimize your synthesis for the highest possible stereochemical purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the challenges and strategies associated with this synthesis.

Q1: What are the primary synthetic strategies for achieving high enantiomeric excess of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine?

A1: There are three main strategies employed:

  • Chiral Resolution: This is a classical and widely used approach. It involves synthesizing the racemic octahydropyrrolopyridine and then separating the two enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid, and then separating them by crystallization[4][5][6]. Enzymatic resolution, for instance using a lipase, is another established method, though it can be slow[2].

  • Chiral Auxiliary Approach: This method involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to a prochiral substrate. The auxiliary directs the stereochemistry of subsequent reactions to form the desired stereocenters. After the key transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Auxiliaries like naproxen have been successfully used for this purpose[7][8][9].

  • Asymmetric Catalysis: This is the most modern and efficient approach, where a small amount of a chiral catalyst is used to steer the reaction towards the desired enantiomer. This can involve asymmetric hydrogenation of a prochiral precursor or other enantioselective transformations[9][10][11].

Q2: How is the enantiomeric excess (% ee) of the final product accurately measured?

A2: The most common and reliable methods for determining the enantiomeric excess of chiral amines like this one are chromatographic techniques[12].

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A chiral stationary phase (CSP) is used to physically separate the two enantiomers, allowing for their quantification[8][13].

  • Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the product. Similar to HPLC, it uses a chiral column to separate the enantiomers[12]. For these methods to be reliable, the product often needs to be derivatized with a UV-active or fluorescent tag. It is absolutely critical that the analytical method is properly validated before trusting the results[13].

Q3: What is a typical target for enantiomeric excess for a pharmaceutical intermediate like this?

A3: For a critical intermediate in an API synthesis, the target is typically very high, often exceeding 99% ee. This is to ensure that the final drug substance is essentially a single enantiomer, minimizing potential off-target effects or reduced efficacy from the unwanted enantiomer[9]. Some synthesis patents for this specific molecule target an optical purity above 99%[1][2].

Section 2: Troubleshooting Guide for Low Enantiomeric Excess

This section provides direct answers and solutions to specific problems you may encounter during your experiments.

Q: My enantiomeric excess is significantly lower than reported in the literature. What is the very first thing I should check?

A: Rigorously validate your analytical method. An inaccurate % ee reading is a common and often overlooked source of error. Before spending weeks optimizing the reaction, you must confirm that you can trust your data[13].

Analytical Method Validation Checklist

Parameter Objective Troubleshooting Tip
Resolution (Rs) Ensure the peaks for the two enantiomers are fully separated (baseline resolution, Rs > 1.5). Adjust the mobile phase composition, flow rate, or column temperature. If separation is still poor, you may need to test a different chiral column.
Accuracy Confirm the measured % ee matches the known % ee of a standard. Prepare or purchase a sample of known enantiomeric purity (e.g., a racemic mixture, which must read 50:50 or 0% ee).
Precision Ensure repeated injections of the same sample give consistent results. Inconsistent results can point to instrument instability or sample degradation on the column. Check for a low relative standard deviation (<2%) across multiple runs[13].

| Linearity | Verify that the detector response is linear with concentration for both enantiomers. | A common pitfall is assuming equal detector response. One enantiomer might have a stronger UV absorption, skewing the ratio. Run a calibration curve for each pure enantiomer if possible[13]. |

Q: My analytical method is validated and accurate, but my % ee is still low and inconsistent between runs. What should I investigate next?

A: Scrutinize the purity and handling of all reagents, solvents, and the catalyst. Asymmetric reactions are extremely sensitive to trace impurities that can poison the catalyst or promote a non-selective background reaction[12][13].

Reagent & Catalyst Quality Control

Component Potential Issue Recommended Action
Substrate Impurities can react competitively, forming racemic byproducts. Re-purify the starting material via recrystallization, distillation, or column chromatography. Confirm purity by NMR and GC/LC-MS.
Solvents Trace water or other coordinating impurities can deactivate the catalyst or alter its chiral environment. Use anhydrous, high-purity solvents. If necessary, distill or pass through a solvent purification system (e.g., alumina column).
Catalyst/Reagent Improper activation, degradation from air/moisture, or incorrect loading. Store chiral catalysts/reagents under an inert atmosphere (Argon or Nitrogen). If activation is required, follow the literature procedure precisely. Determine the optimal catalyst loading experimentally; both too little and too much can decrease ee[13].

| Atmosphere | Oxygen or moisture can degrade sensitive reagents or catalysts. | Ensure reactions are run under a strictly inert atmosphere using Schlenk line techniques or in a glovebox. |

Q: My reagents are pure and my setup is rigorously inert, but the enantioselectivity remains poor. Which reaction parameters should I focus on optimizing?

A: Systematically optimize the reaction conditions, as they have a profound impact on the transition state energies that govern stereoselectivity. [12]

Key Reaction Parameters for Optimization

Parameter Causality & Explanation Optimization Strategy
Temperature Lowering the temperature generally increases enantioselectivity. The energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy (kT), favoring the lower-energy pathway. Screen the reaction at a range of temperatures (e.g., 25°C, 0°C, -20°C, -78°C). Be aware that reaction times will increase significantly at lower temperatures.
Solvent The polarity and coordinating ability of the solvent can stabilize or destabilize the chiral transition state, directly impacting selectivity[12]. Screen a range of solvents with varying polarities and coordination properties (e.g., Toluene, Dichloromethane, THF, Acetonitrile).
Concentration Reaction order can influence selectivity. In some cases, higher concentrations can favor aggregation, which may alter the active catalytic species. Run the reaction at different substrate concentrations (e.g., 0.05 M, 0.1 M, 0.5 M) to see if it impacts the ee.

| Reaction Time | If the product can racemize under the reaction conditions, prolonged reaction times can lead to a decrease in the final measured ee. | Monitor the reaction for both conversion and % ee over time. Stop the reaction as soon as conversion is complete to minimize the risk of product racemization. |

Section 3: Visualized Workflows and Diagrams

To provide a clearer picture, the following diagrams illustrate key processes.

G Troubleshooting Workflow for Low Enantiomeric Excess start Low % ee Detected validate Validate Analytical Method (HPLC/GC) start->validate method_ok Is Method Accurate & Reproducible? validate->method_ok redevelop Re-develop/ Optimize Method method_ok->redevelop No check_reagents Scrutinize Reagents, Solvents & Catalyst method_ok->check_reagents Yes redevelop->validate reagents_ok Are All Reagents High Purity & Anhydrous? check_reagents->reagents_ok purify Purify/Replace Reagents & Solvents reagents_ok->purify No optimize Systematically Optimize Reaction Conditions (Temp, Solvent, Conc.) reagents_ok->optimize Yes purify->check_reagents optimize_ok Is ee Improved? optimize->optimize_ok check_racemization Investigate Product Racemization during Workup/Purification optimize_ok->check_racemization No success High % ee Achieved optimize_ok->success Yes

Caption: Troubleshooting workflow for low enantiomeric excess.

G General Asymmetric Synthesis Pathway sub Prochiral Precursor (e.g., 6-benzyl-5H-pyrrolo[3,4-b] pyridine-5,7(6H)-dione) ts_S Diastereomeric Transition State 1 (Lower Energy) sub->ts_S ts_R Diastereomeric Transition State 2 (Higher Energy) sub->ts_R prod_S (4aS,7aS)-Product (Desired Enantiomer) ts_S->prod_S k_fast prod_R (4aR,7aR)-Product (Undesired Enantiomer) ts_R->prod_R k_slow catalyst Chiral Catalyst or Auxiliary catalyst->ts_S catalyst->ts_R

Caption: Energy pathway in asymmetric synthesis.

Section 4: Example Experimental Protocol - Chiral Auxiliary Method

The following protocol is a conceptualized example based on literature approaches, such as the use of a naproxen auxiliary, for preparing the target molecule[7][8]. It is intended as a guide and should be adapted based on specific laboratory conditions and safety protocols.

Objective: To synthesize (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine via a diastereoselective reduction directed by a chiral auxiliary.

Step 1: Coupling of Chiral Auxiliary

  • To a solution of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in an anhydrous aprotic solvent (e.g., Dichloromethane) under an Argon atmosphere, add a non-nucleophilic base (e.g., Triethylamine).

  • Cool the mixture to 0°C.

  • Slowly add a solution of an activated chiral auxiliary, for example, (S)-naproxen chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the resulting diastereomeric amide intermediate by column chromatography.

Step 2: Diastereoselective Reduction of the Pyridine Ring

  • Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., Toluene or Methanol) in a high-pressure hydrogenation vessel.

  • Add a hydrogenation catalyst, such as Palladium on Carbon (5% Pd/C).

  • Pressurize the vessel with Hydrogen gas (e.g., 8 kg/cm ²) and heat to the optimized temperature (e.g., 80°C)[8].

  • Maintain the reaction under pressure for 20-24 hours or until hydrogen uptake ceases[8].

  • Cool the reaction, carefully vent the hydrogen, and filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product is a mixture of diastereomers, with one expected to be in large excess.

Step 3: Hydrolysis and Removal of Chiral Auxiliary

  • Dissolve the crude product from Step 2 in a strong acid solution (e.g., 20% aqueous HCl).

  • Heat the mixture to reflux to hydrolyze the amide bond, cleaving the chiral auxiliary.

  • Cool the mixture and perform a liquid-liquid extraction to separate the free (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (which will be in the aqueous layer as the hydrochloride salt) from the chiral auxiliary (which will be in the organic layer).

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH.

  • Extract the free amine product into an organic solvent (e.g., Dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

  • Analyze the final product for chemical purity (NMR, GC-MS) and enantiomeric excess (Chiral HPLC). A chiral purity of >98% has been reported for this type of process[8].

References

Technical Support Center: Refinement of Purification Methods for Octahydro-1H-pyrrolo[3,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of octahydro-1H-pyrrolo[3,4-b]pyridine isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating specific stereoisomers of this versatile bicyclic amine. The this compound core is a critical structural motif in various pharmacologically active compounds, making the ability to isolate pure isomers paramount for efficacy and safety studies.

The purification of this compound presents a dual challenge: the separation of diastereomers (cis and trans) and the subsequent resolution of enantiomers for each diastereomeric pair. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the common hurdles encountered during these purification processes.

Understanding the Challenge: Isomers of this compound

The fusion of the pyrrolidine and piperidine rings in this compound creates two bridgehead stereocenters, leading to the existence of cis and trans diastereomers. Each of these diastereomers is a racemic mixture of two enantiomers. As diastereomers possess different physical properties, their separation is typically more straightforward than the resolution of enantiomers, which share identical physical properties in an achiral environment.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common initial challenge in purifying this compound?

A1: The primary initial challenge is the efficient separation of the cis and trans diastereomers. Synthetic routes often produce a mixture of these isomers.[3] Since diastereomers have different physical properties (e.g., boiling points, melting points, and solubility), techniques like fractional distillation, recrystallization, or standard column chromatography are typically employed for their separation. The choice of method depends on the scale of the purification and the physical characteristics of the specific derivatives being used.

Q2: My column chromatography for separating cis and trans diastereomers shows poor resolution. What can I do?

A2: Poor resolution in column chromatography can stem from several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: For amine compounds, tailing on silica gel is a common issue due to interactions with acidic silanol groups. Adding a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to your eluent can significantly improve peak shape and resolution.[4][5]

  • Change the Stationary Phase: If silica gel proves ineffective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying amines.[4] Reversed-phase chromatography (C18) might also offer a different selectivity profile.

  • Derivative Formation: In some cases, derivatizing the amine mixture (e.g., as amides or carbamates) can alter the polarity and conformational rigidity of the diastereomers, potentially making them easier to separate. The protecting group can then be removed post-purification.

Q3: What are the principal methods for resolving the enantiomers of a single diastereomer (e.g., racemic trans-octahydro-1H-pyrrolo[3,4-b]pyridine)?

A3: The two primary methods for resolving the enantiomers are:

  • Diastereomeric Salt Formation and Fractional Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[1][6][7] These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent.[2][7]

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral columns are powerful tools for both analytical and preparative-scale enantiomeric resolution.[8][9][10][11]

Q4: Why is Supercritical Fluid Chromatography (SFC) often recommended for chiral separations?

A4: SFC is increasingly favored for chiral separations in the pharmaceutical industry for several reasons.[10][12] It uses supercritical CO2 as the main component of the mobile phase, which has low viscosity and high diffusivity.[8][13] This allows for faster separations (3 to 5 times faster than HPLC), reduced consumption of organic solvents (making it a "greener" technology), and quicker post-purification processing since the CO2 simply evaporates.[8][9][13]

Q5: I'm trying to perform a diastereomeric salt resolution, but the mixture is "oiling out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the presence of impurities.[4] To address this:

  • Use a more dilute solution: This can prevent the rapid precipitation that leads to oiling.

  • Change the solvent system: Experiment with different solvents or solvent mixtures to find a system where the desired diastereomeric salt has lower solubility and crystallizes well.

  • Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. Avoid rapid cooling in an ice bath.

  • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. If you have a small amount of the pure crystal, "seeding" the solution can induce crystallization.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestions
Low Yield After Column Chromatography Compound streaking or irreversible adsorption on silica gel.Add a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent.[5] Consider switching to a neutral or basic alumina stationary phase.
Compound degradation on the acidic silica surface.Deactivate the silica by pre-treating it with a triethylamine solution. Alternatively, use a less acidic stationary phase like alumina.[4]
Incomplete Separation of Diastereomers Similar polarity of the cis and trans isomers.Try a different stationary phase (e.g., reversed-phase C18) or a different solvent system to exploit other intermolecular interactions. Consider derivatization to amplify the polarity differences.
No Crystal Formation in Fractional Crystallization The diastereomeric salts have high solubility in the chosen solvent.Screen a wider range of solvents, including binary or ternary mixtures.[14] Solvents like ethanol, methanol, acetone, or mixtures with water are common starting points.
The solution is not sufficiently supersaturated.Slowly evaporate the solvent or add a less polar anti-solvent to induce precipitation.
Poor Enantiomeric Excess (ee) After One Crystallization The solubilities of the two diastereomeric salts are too similar.Perform multiple recrystallizations of the obtained solid. This will enrich the less soluble diastereomer in the crystalline phase. Monitor the ee of the mother liquor and the crystals at each step.
Chiral Chromatography Shows No Separation The chosen chiral stationary phase (CSP) is not effective for this compound.Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for many compounds.[15]
The mobile phase is not optimal.For a given CSP, the choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and any additives can dramatically affect the separation.[15] For SFC, the choice of co-solvent (e.g., methanol, ethanol) is critical.[9]

Experimental Protocols & Workflows

Workflow for Isomer Purification

The following diagram illustrates a typical workflow for the complete separation and resolution of this compound isomers.

G cluster_0 Diastereomer Separation cluster_1 Enantiomeric Resolution start Crude Mixture (cis/trans isomers) method_select Select Separation Method start->method_select chromatography Column Chromatography (Silica or Alumina) method_select->chromatography  High Polarity  Difference recrystallization Fractional Recrystallization method_select->recrystallization Low Polarity Difference   racemic_cis Racemic cis Isomer chromatography->racemic_cis racemic_trans Racemic trans Isomer chromatography->racemic_trans recrystallization->racemic_cis recrystallization->racemic_trans resolution_method_cis Select Resolution Method racemic_cis->resolution_method_cis resolution_method_trans Select Resolution Method racemic_trans->resolution_method_trans chiral_sfc_cis Chiral SFC/HPLC resolution_method_cis->chiral_sfc_cis  Modern,  Fast salt_res_cis Diastereomeric Salt Resolution resolution_method_cis->salt_res_cis Classical, Scalable   chiral_sfc_trans Chiral SFC/HPLC resolution_method_trans->chiral_sfc_trans  Modern,  Fast salt_res_trans Diastereomeric Salt Resolution resolution_method_trans->salt_res_trans Classical, Scalable   end_cis_R Pure (R,R)-cis chiral_sfc_cis->end_cis_R end_cis_S Pure (S,S)-cis chiral_sfc_cis->end_cis_S salt_res_cis->end_cis_R salt_res_cis->end_cis_S end_trans_R Pure (R,S)-trans chiral_sfc_trans->end_trans_R end_trans_S Pure (S,R)-trans chiral_sfc_trans->end_trans_S salt_res_trans->end_trans_R salt_res_trans->end_trans_S

Caption: Decision workflow for purification of this compound isomers.

Protocol 1: Diastereomeric Salt Resolution of Racemic trans-Octahydro-1H-pyrrolo[3,4-b]pyridine

This protocol outlines a general procedure using an enantiomerically pure chiral acid as a resolving agent. The choice of acid and solvent must be optimized experimentally.[7]

  • Salt Formation:

    • Dissolve 1 equivalent of the racemic trans-octahydro-1H-pyrrolo[3,4-b]pyridine in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • In a separate flask, dissolve 0.5 equivalents of an enantiopure chiral acid (e.g., (+)-tartaric acid or (1S)-(+)-10-camphorsulfonic acid) in the minimum amount of the same solvent. Note: Using 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate one diastereomeric salt.

    • Slowly add the acid solution to the amine solution with stirring. A precipitate may form immediately.

    • Gently heat the mixture until all solids dissolve, then allow it to cool slowly to room temperature.

  • Fractional Crystallization:

    • Allow the solution to stand undisturbed at room temperature, followed by further cooling in a refrigerator, to induce crystallization.

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent. This crystalline solid is enriched in one diastereomer.

    • The mother liquor is enriched in the other diastereomer.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt crystals in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃).

    • Stir vigorously until the solid dissolves completely, indicating the salt has been neutralized.

    • Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Purity Analysis:

    • Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or SFC analysis. Repeat the crystallization process if the desired purity has not been achieved.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

This protocol provides a general guideline for developing a chiral SFC method. Specific parameters will vary based on the instrument and the selected chiral stationary phase (CSP).

  • Column and Co-Solvent Screening:

    • Select a range of chiral columns for screening (e.g., polysaccharide-based CSPs).

    • Prepare a solution of the racemic amine in a suitable solvent (e.g., methanol or ethanol).

    • Screen different co-solvents (typically methanol, ethanol, or isopropanol) with supercritical CO₂ to find a system that provides baseline separation of the enantiomers.

  • Method Optimization:

    • Once a suitable column and co-solvent are identified, optimize the separation by adjusting:

      • Co-solvent Percentage: Vary the percentage of the co-solvent to fine-tune retention times and resolution.

      • Back Pressure: Typically maintained around 100-150 bar.

      • Temperature: Column temperature can affect selectivity.

      • Flow Rate: Higher flow rates can be used in SFC compared to HPLC, leading to faster run times.[10][13]

  • Preparative Separation:

    • Scale up the optimized analytical method to a preparative scale column.

    • Increase the sample concentration and injection volume for higher throughput. Stacked injections are often used to maximize productivity.

    • Collect the separated enantiomer fractions.

  • Post-Run Workup:

    • Evaporate the co-solvent from the collected fractions. The CO₂ will have already vaporized, significantly reducing the workup time compared to HPLC.[13]

References

Overcoming slow reaction kinetics in enzymatic resolution of diazabicyclononane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the enzymatic kinetic resolution (EKR) of diazabicyclononane derivatives. These chiral synthons are critical building blocks in pharmaceutical development, and their enantiopure preparation is often a significant challenge. Enzymatic resolution, particularly using lipases, offers a highly selective and environmentally benign alternative to traditional chemical methods.[1][2] However, achieving optimal reaction kinetics and high enantioselectivity can be impeded by several factors.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles, particularly slow reaction kinetics, and successfully implement this powerful biocatalytic method.

Troubleshooting Guide: Overcoming Slow Reaction Kinetics

This section addresses the most common and pressing issue encountered during the enzymatic resolution of diazabicyclononanes: slow or stalled reactions. The questions are structured to guide you through a logical diagnostic process.

Question 1: My reaction has stalled or is proceeding at an unacceptably slow rate. What are the primary causes and how can I fix it?

Slow reaction kinetics can stem from several interrelated factors, ranging from the enzyme's immediate environment to the inherent properties of the substrates and products. A systematic approach is crucial for diagnosis.

Initial Diagnostic Workflow

Start Reaction is Slow / Stalled Check_Enzyme 1. Verify Enzyme Activity (Is the enzyme itself active?) Start->Check_Enzyme Check_Conditions 2. Assess Reaction Conditions (Is the environment optimal?) Check_Enzyme->Check_Conditions Enzyme is Active Sol_Enzyme Source fresh enzyme Check storage conditions Consider immobilization Check_Enzyme->Sol_Enzyme Check_Inhibition 3. Investigate Inhibition (Is something blocking the enzyme?) Check_Conditions->Check_Inhibition Conditions are Optimal Sol_Conditions Optimize water activity (aw) Adjust temperature Screen solvents (Log P) Check pH (if aqueous phase) Check_Conditions->Sol_Conditions Check_Solubility 4. Evaluate Solubility (Are substrates accessible?) Check_Inhibition->Check_Solubility No Obvious Inhibition Sol_Inhibition Lower substrate concentration Perform fed-batch addition Remove product in situ Add molecular sieves Check_Inhibition->Sol_Inhibition Sol_Solubility Screen co-solvents Increase agitation Modify acyl donor Check_Solubility->Sol_Solubility

Caption: Troubleshooting workflow for slow enzymatic reactions.

In-Depth Solutions:

  • Cause A: Suboptimal Water Activity (a_w)

    • Explanation: Lipases are not active in completely anhydrous organic solvents; they require a thin layer of water around the protein to maintain their catalytically active conformation.[3] However, excessive water can lead to unwanted hydrolysis of the acyl donor and the product ester, reducing the overall yield and rate.[4] The optimal water activity (a_w) is a delicate balance. For many lipase-catalyzed reactions in organic media, an a_w < 0.2 is considered most suitable.[4]

    • Troubleshooting Steps:

      • Pre-equilibrate: Before starting the reaction, equilibrate your enzyme preparation and solvent with saturated salt solutions to achieve a defined a_w.[5]

      • Use Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture. This is a common strategy to scavenge water produced during esterification, thereby shifting the equilibrium toward product formation.[4]

      • Screen a_w: Systematically test a range of a_w values (e.g., from 0.1 to 0.5) to find the optimum for your specific diazabicyclononane substrate.

  • Cause B: Substrate or Product Inhibition

    • Explanation: High concentrations of the substrate (the amine) or the accumulation of the product (the amide or acylated amine) can inhibit the enzyme.[6][7] In a classic Ping-Pong Bi-Bi mechanism, which describes many lipase reactions, substrates or products can bind to the enzyme or the acyl-enzyme intermediate in a non-productive manner, forming dead-end complexes that stall the catalytic cycle.[8]

    • Troubleshooting Steps:

      • Lower Initial Substrate Concentration: Run the reaction at a lower starting concentration of the racemic amine. If the initial rate per unit of enzyme increases, substrate inhibition is likely.[7]

      • Fed-Batch Strategy: Instead of adding all the substrate at once, add it portion-wise over time to keep its concentration below the inhibitory threshold.

      • In Situ Product Removal (ISPR): If product inhibition is suspected, consider methods to remove the acylated product from the reaction medium as it forms, such as using selective adsorbents.

  • Cause C: Poor Choice of Organic Solvent

    • Explanation: The organic solvent is not merely a medium but an active participant that influences enzyme conformation, stability, and substrate solubility. The biocompatibility of a solvent is often correlated with its hydrophobicity, commonly measured by Log P (the partition coefficient between octanol and water).[9]

    • Troubleshooting Steps:

      • Consult the Log P Rule: As a general guideline, apolar, hydrophobic solvents (Log P > 4) are often best, as they are less likely to strip the essential water layer from the enzyme.[9] Solvents with Log P between 2 and 4 show moderate compatibility, while polar, hydrophilic solvents (Log P < 2) can be denaturing.[9][10]

      • Systematic Screening: Test a range of solvents with varying Log P values. Good starting candidates for lipase-catalyzed resolutions include hexane (Log P ≈ 3.5), heptane (Log P ≈ 4.0), and methyl tert-butyl ether (MTBE) (Log P ≈ 1.3).[11]

      • Consider Solubility: While hydrophobic solvents are good for the enzyme, your diazabicyclononane substrate must be sufficiently soluble. If solubility is an issue in a highly nonpolar solvent, screen binary mixtures (e.g., heptane with a small percentage of a more polar co-solvent like THF).

Solvent Log P Value General Biocompatibility Notes
n-Hexane~3.5HighExcellent for many lipases, but substrate solubility can be a concern.
Heptane~4.0HighSimilar to hexane, often a preferred choice.[11]
Toluene~2.7ModerateGood solvating power, but can sometimes lower enzyme activity.[12]
Diisopropyl Ether~1.9Moderate-HighFrequently used with good results.[13]
Methyl tert-butyl ether (MTBE)~1.3ModerateGood balance of solvating power and enzyme compatibility.[14]
Acetonitrile-0.34LowGenerally denaturing; use with caution or for specific enzymes.[5]
Dimethyl Sulfoxide (DMSO)-1.35LowCan sometimes stabilize enzymes but often reduces activity.[15]

Frequently Asked Questions (FAQs)

Q1: The reaction is slow, but I'm also getting poor enantioselectivity (low E-value). Are these issues related?

Yes, they can be. While a slow reaction is not always an unselective one, the factors that negatively impact kinetics can also harm enantioselectivity.

  • Solvent Choice: The solvent has a profound effect on the enzyme's conformation. An inappropriate solvent can reduce the rigidity of the active site, leading to less precise chiral recognition and thus a lower E-value.[16]

  • Temperature: Increasing the temperature to boost the reaction rate can sometimes be detrimental to selectivity. Higher thermal energy can increase the flexibility of the enzyme, allowing the "wrong" enantiomer to bind more easily and react, thereby lowering the E-value.[16] A balance must be struck.

  • Additives: In some cases, the addition of a non-reactive organic base, such as triethylamine (Et₃N), has been shown to dramatically increase both the activity and enantioselectivity of Candida antarctica Lipase B (CALB).[17] This may be due to favorable changes in the enzyme's microenvironment.

Q2: Which enzyme should I start with for resolving a novel diazabicyclononane?

For the kinetic resolution of chiral amines and bicyclic alcohols, the most robust and frequently successful starting point is immobilized Candida antarctica Lipase B (CALB) , commercially available as Novozym 435.[5][11][17]

  • Why CALB? It has a broad substrate scope, high stability in organic solvents, and a well-documented track record of high enantioselectivity for a wide variety of chiral compounds.[18][19]

  • Other Options: If CALB fails or gives poor results, other lipases to screen include Pseudomonas cepacia lipase (lipase PS) and Rhizomucor miehei lipase.[13][20]

Q3: How can enzyme immobilization help overcome slow kinetics?

Immobilization is a crucial strategy for enhancing enzyme performance and process viability.[1][21]

  • Increased Stability: Immobilization often enhances the thermal and operational stability of an enzyme, allowing reactions to be run at higher temperatures (which increases the rate) for longer periods without significant loss of activity.[22]

  • Prevention of Aggregation: In solution, enzyme molecules can aggregate, reducing the available active sites. Immobilization on a solid support prevents this, ensuring maximal catalytic efficiency.

  • Interfacial Activation: For lipases, immobilization on hydrophobic supports (like octyl-agarose) can lock the enzyme in its "open," active conformation, leading to significantly higher activity compared to the free enzyme.[23][24]

  • Facilitated Reuse: Immobilized enzymes can be easily recovered from the reaction mixture by simple filtration and reused for multiple cycles, drastically reducing the overall cost of the process.[25]

cluster_0 Benefits of Immobilization cluster_1 Process Outcomes Free_Enzyme Free Enzyme (in solution) Immobilized_Enzyme Immobilized Enzyme (on support) Free_Enzyme->Immobilized_Enzyme Immobilization Process Stability Higher Thermal & Operational Stability Immobilized_Enzyme->Stability Activity Prevents Aggregation Interfacial Activation Immobilized_Enzyme->Activity Reusability Easy Recovery & Multiple Cycles Immobilized_Enzyme->Reusability Cost Lower Process Cost Reusability->Cost

Caption: Key advantages of using an immobilized enzyme.

Q4: My acyl donor (e.g., ethyl acetate) is giving slow conversion. What are my alternatives?

The choice of acyl donor is critical. For slow reactions, switching to a more reactive acyl donor can provide a significant rate enhancement.

  • Vinyl Esters: Vinyl acetate is a highly effective acyl donor. The reaction is essentially irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde. This prevents the reverse reaction (alcoholysis of the product) from occurring, driving the equilibrium forward.[13]

  • Activated Esters: Other activated esters, such as isopropyl 2-ethoxyacetate, can also offer a good balance of reactivity and selectivity.[26]

  • Anhydrides: Acetic anhydride is highly reactive but can sometimes lead to non-enzymatic background acylation, which lowers enantioselectivity. It should be used with caution and at lower temperatures.

Experimental Protocols

Protocol 1: General Procedure for Screening Lipase-Catalyzed Resolution

This protocol provides a robust starting point for evaluating the kinetic resolution of a novel diazabicyclononane.

  • Preparation: To a 4 mL screw-cap vial, add the racemic diazabicyclononane substrate (e.g., 0.1 mmol, 1.0 eq).

  • Enzyme Addition: Add the immobilized lipase (e.g., 20 mg of Novozym 435).

  • Solvent & Donor: Add the chosen organic solvent (e.g., 2 mL of MTBE) and the acyl donor (e.g., vinyl acetate, 0.15 mmol, 1.5 eq).

  • Reaction: Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40 °C).

  • Monitoring: Withdraw small aliquots (e.g., 20 µL) at regular time intervals (e.g., 1, 4, 8, 24 hours). Quench the reaction by filtering out the enzyme and diluting the sample in a suitable solvent (e.g., ethanol).

  • Analysis: Analyze the samples by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate (ee_s) and the formed product (ee_p), as well as the conversion (c).

  • Calculation: Calculate the enantioselectivity factor (E-value) using the following formula:

    • E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] OR

    • E = ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)]

Protocol 2: Hydrophobic Immobilization of Lipase via Physical Adsorption

This is a simple and effective method for preparing a highly active immobilized lipase.[24]

  • Support Preparation: Use a macroporous hydrophobic support (e.g., octyl-Sepharose or a similar resin). Wash the support with distilled water and then with a low concentration buffer (e.g., 10 mM sodium phosphate, pH 7.0).

  • Enzyme Solution: Prepare a solution of the lipase in the same low-concentration buffer. The amount of lipase should be calculated based on the support's specified protein loading capacity.

  • Adsorption: Add the washed support to the lipase solution. Gently agitate the suspension at room temperature for a few hours (e.g., 3-4 hours). The strong hydrophobic interactions between the support and the open "lid" of the lipase will drive the immobilization.[23]

  • Monitoring: Periodically take samples from the supernatant and measure the protein concentration (e.g., via Bradford assay or A280) to monitor the progress of immobilization. The process is complete when the protein concentration in the supernatant becomes constant.

  • Washing & Drying: Once immobilization is complete, filter the support and wash it thoroughly with buffer to remove any loosely bound enzyme. Finally, wash with distilled water and dry the immobilized preparation under vacuum. Store at 4 °C.

References

Side reaction analysis in the synthesis of Moxifloxacin intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Moxifloxacin Intermediates

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Moxifloxacin intermediates. This guide is designed to provide in-depth, field-proven insights into common side reactions and troubleshooting strategies. We aim to move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate experimental challenges but also to build a more robust and reliable synthetic process.

Section 1: Synthesis of the Quinolone Core and Positional Isomerism

The core of Moxifloxacin is the 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. A critical step in the overall synthesis is the nucleophilic aromatic substitution (SNAr) reaction where the chiral diamine side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, displaces a fluorine atom on this quinolone ring. A common and challenging issue in this step is the formation of a positional isomer.

FAQ: Controlling Regioselectivity in the SNAr Coupling Reaction

Question: My HPLC and LC-MS analyses show a significant impurity with the same mass as my desired Moxifloxacin product. I suspect it's the C6- regioisomeric impurity. Why does this form, and how can I minimize it?

Answer:

This is a classic challenge in fluoroquinolone synthesis. You are correct to suspect the C6-isomer. The desired reaction is the displacement of the fluorine atom at the C7 position by the secondary amine of the diazabicyclononane side chain. However, the fluorine at the C6 position can also undergo substitution, leading to the formation of 1-cyclopropyl-7-fluoro-8-methoxy-6-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a significant impurity that is often difficult to separate from the final product.

Causality & Mechanism:

The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The rate and regioselectivity of the reaction are influenced by the stability of this intermediate. Both the C6 and C7 positions are activated by the electron-withdrawing ketone at C4 and the carboxylic acid at C3. While the C7 position is generally more reactive, the energy difference for the attack at C6 versus C7 can be small, leading to a mixture of products. The reaction temperature, solvent, and base are critical parameters that can tip the balance in favor of one isomer over the other. One study describes the isolation of Moxifloxacin from the C6-isomer impurity by converting it into a salt like L-tartrate or fumarate.[2]

Troubleshooting Workflow for Isomer Formation

G start High C6-Isomer Impurity Detected check_temp Q: Was the reaction temperature > 80°C? start->check_temp lower_temp Action: Reduce temperature to 60-70°C. Rationale: Lower temperatures increase selectivity for the C7 position. check_temp->lower_temp Yes check_base Q: Was a strong, sterically hindered base used? check_temp->check_base No monitor Monitor reaction progress by UPLC/HPLC every 2 hours. lower_temp->monitor use_mild_base Action: Switch to a milder, non-nucleophilic base like K2CO3 or DIPEA. Rationale: Strong bases can deprotonate the quinolone core, altering reactivity. check_base->use_mild_base No check_solvent Q: What was the reaction solvent? check_base->check_solvent Yes use_mild_base->monitor change_solvent Action: Consider switching to a more polar aprotic solvent like NMP or DMSO. Rationale: Solvents can influence the stability of the Meisenheimer complex. check_solvent->change_solvent If using less polar solvent change_solvent->monitor end C6-Isomer below acceptable limits monitor->end

Experimental Protocol: UPLC-MS Method for Isomer Resolution

This protocol is designed to provide baseline separation between Moxifloxacin and its C6-isomer.

  • Column: Use a high-resolution C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-10 min: 95% to 5% B

    • 10-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 290 nm and MS detector in positive ion mode.[3][4]

Data Summary: Impact of Reaction Conditions on Isomer Formation

ParameterCondition A (High Impurity)Condition B (Optimized)Expected C6-Isomer Level
Temperature100 °C65 °C< 0.5%
BaseSodium Hydride (NaH)DIPEA< 0.5%
SolventTolueneDMSO< 0.5%

Section 2: Synthesis of the Chiral Side Chain and Diastereomeric Impurities

The (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain is a key chiral intermediate. Its stereochemical purity is paramount for the efficacy and safety of the final drug product. Side reactions during its multi-step synthesis can lead to the formation of diastereomers, which can be challenging to remove.

FAQ: Formation of the (R,S) or (S,R) Diastereomer during Synthesis

Question: I'm performing a resolution step to isolate the (S,S)-enantiomer of the diazabicyclononane precursor. However, my chiral HPLC shows a persistent peak corresponding to an undesired diastereomer. What is the likely source, and how can I improve the chiral purity?

Answer:

The presence of a diastereomeric impurity suggests that either the resolution step is incomplete or an epimerization event is occurring at one of the chiral centers. The most common cause is racemization of an intermediate, often catalyzed by base or heat.[5] For example, in syntheses involving a protected intermediate like (1S,6R)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, harsh basic or acidic conditions used for deprotection or subsequent steps can cause epimerization at the C6 position.[5]

Causality & Mechanism:

Epimerization typically occurs via the formation of an enolate intermediate. If a proton adjacent to a carbonyl group (which is common in many synthetic precursors to the side chain) is abstracted by a base, the resulting planar enolate can be re-protonated from either face, leading to a mixture of stereoisomers. This process is favored by strong bases and elevated temperatures.

Troubleshooting Workflow for Diastereomeric Impurities

G start Diastereomeric Impurity Detected check_resolution Q: Is the resolution step performing as expected? start->check_resolution optimize_resolution Action: Re-optimize resolution. - Check resolving agent purity. - Adjust solvent system/crystallization temp. check_resolution->optimize_resolution No check_base_temp Q: Are any steps post-resolution run with strong base or > 50°C? check_resolution->check_base_temp Yes end Diastereomeric purity > 99.5% optimize_resolution->end modify_conditions Action: Use milder, non-epimerizing conditions. - Base: NaHCO3 instead of NaOMe. - Temp: Run at 0°C to RT. check_base_temp->modify_conditions Yes check_base_temp->end No check_stability Action: Check stability of isolated intermediate under reaction conditions (spike study). modify_conditions->check_stability check_stability->end

Experimental Protocol: Chiral HPLC Method

This method is a starting point for the analysis of the chiral purity of the diazabicyclononane intermediate.

  • Column: A polysaccharide-based chiral stationary phase is recommended (e.g., Daicel Chiralpak AD-H or similar).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic additive like Diethylamine (DEA). A typical starting ratio is 90:10 (Hexane:IPA) + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

Data Summary: Conditions Affecting Chiral Purity

StepCondition A (High Impurity)Condition B (Optimized)Expected Chiral Purity
DeprotectionNaOMe in MeOH, 60 °CCatalytic Hydrogenation (Pd/C, H2), RT> 99.8% ee
RacemizationDBU in Toluene, 80 °CNot applicable in optimized route> 99.8% ee

References

Technical Support Center: Optimization of Catalyst Loading for Stereoselective Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for stereoselective reduction reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causal relationships between experimental parameters and reaction outcomes, enabling you to diagnose and solve challenges with scientific rigor.

Troubleshooting Guide: A Problem-Oriented Approach

This section directly addresses the most common issues encountered during the optimization of stereoselective reductions.

Q1: My reaction shows low or inconsistent enantiomeric excess (% ee). What are the primary factors to investigate?

Low enantioselectivity is a frequent challenge where the catalyst fails to adequately differentiate between the two prochiral faces of the substrate. The issue often lies in a complex interplay between the catalyst's state and the reaction environment.

Primary Investigative Paths:

  • Catalyst Loading & Aggregation State: The concentration of your catalyst can fundamentally alter the nature of the active catalytic species.

    • Too Little Catalyst: An insufficient catalyst concentration may result in a slow catalyzed reaction, allowing the non-selective background reaction to become significant, thereby eroding the overall % ee[1].

    • Too Much Catalyst: Excessively high loading can lead to the formation of catalyst aggregates, such as dimers or higher-order species. These aggregates can exhibit different, often lower, enantioselectivity compared to the monomeric form, or may even favor the opposite enantiomer[2]. This phenomenon is a key reason why simply increasing catalyst loading does not always improve results.

  • Catalyst Purity & Integrity: The health of your catalyst is paramount.

    • Impurities: Ensure the catalyst is from a reliable source and has been handled and stored correctly. Impurities in reagents or solvents can act as poisons, deactivating the catalyst or interfering with the chiral environment[3].

    • Decomposition: Over the course of the reaction, the catalyst may decompose into a less selective or non-chiral species, leading to a drop in % ee as the reaction progresses[4].

  • Reaction Temperature: Temperature directly influences the energy landscape of the reaction.

    • Thermodynamic Control: Lowering the reaction temperature is one of the most effective tools for enhancing enantioselectivity. It amplifies the small energy difference between the diastereomeric transition states that lead to the R and S enantiomers, thus favoring the lower-energy pathway more significantly[3][5].

The following diagram outlines a logical workflow for diagnosing the root cause of poor enantioselectivity.

Low_ee_Troubleshooting start Start: Low % ee Observed check_analytical 1. Verify Analytical Method (Chiral HPLC/GC) start->check_analytical check_purity 2. Assess Purity (Catalyst, Substrate, Solvent) check_analytical->check_purity Method OK screen_temp 3. Screen Lower Temperatures (e.g., 0°C, -20°C, -40°C) check_purity->screen_temp All Pure resynthesize Resynthesize/Repurify Catalyst & Reagents check_purity->resynthesize Purity Issues Found screen_loading 4. Screen Catalyst Loading (e.g., 0.1 to 5 mol%) screen_temp->screen_loading No Improvement optimize_temp Identify Optimal Temperature screen_temp->optimize_temp Improvement Seen optimize_loading Identify Optimal Loading screen_loading->optimize_loading Improvement Seen Catalyst_State cluster_loading Catalyst Loading cluster_pathway Dominant Catalytic Species cluster_outcome Stereochemical Outcome Low Loading Low Loading Monomer Monomeric Catalyst (Pathway A) Low Loading->Monomer High Loading High Loading Dimer Dimeric Aggregate (Pathway B) High Loading->Dimer ee_high High % ee Monomer->ee_high ee_low Low % ee Dimer->ee_low Optimization_Workflow start Define Reaction (Substrate, Catalyst) screen_conditions Initial Screening (Solvent, Temp, ~2 mol% Cat.) start->screen_conditions analyze_1 Analyze Conversion & % ee screen_conditions->analyze_1 analyze_1->start No/Poor Reaction optimize_loading Optimize Catalyst Loading (0.1 - 2.0 mol%) analyze_1->optimize_loading Promising Result analyze_2 Analyze Conversion & % ee optimize_loading->analyze_2 confirm Confirm Optimal Conditions (Scale-up run) analyze_2->confirm Optimum Found end Final Protocol confirm->end

References

Technical Support Center: Enhancing Metabolic Stability of Pyrrolopyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the metabolic stability of pyrrolopyridine-based compounds. Pyrrolopyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] However, their inherent metabolic liabilities can often curtail therapeutic potential. This document provides a structured approach to troubleshooting common issues, detailed experimental protocols, and strategic guidance for chemical modification, grounded in established scientific principles and practical field experience.

Section 1: Troubleshooting & FAQs - Navigating Common Experimental Hurdles

This section addresses frequent challenges encountered during the assessment of metabolic stability for pyrrolopyridine derivatives. The question-and-answer format is intended to provide direct and actionable solutions.

Question 1: My pyrrolopyridine compound shows high clearance in human liver microsomes (HLM). What are the likely metabolic "hotspots"?

Answer: Pyrrolopyridine scaffolds, like many nitrogen heterocycles, are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3][4][5] Common metabolic liabilities include:

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole moiety is a prime target for CYP-mediated oxidation, which can lead to the formation of epoxides and subsequent ring-opened products.[3]

  • Oxidation of the Pyridine Ring: While generally more resistant to oxidation than phenyl rings, the pyridine ring can still be a site of metabolism, particularly if it is unsubstituted.[6][7]

  • N-dealkylation: If alkyl groups are present on the nitrogen atoms of either the pyrrole or pyridine ring, N-dealkylation is a common and often rapid metabolic pathway.[8]

  • Oxidation of Alkyl Substituents: Alkyl groups attached to the carbon framework of the scaffold can undergo hydroxylation.

Question 2: I observe significant variability in my microsomal stability assay results between experiments. What are the potential causes and how can I improve reproducibility?

Answer: Variability in in vitro ADME assays is a common challenge.[9] Key factors to control for include:

  • Microsome Quality and Handling: Ensure consistent sourcing and proper storage (-80°C) of liver microsomes.[10] Repeated freeze-thaw cycles can degrade enzymatic activity.

  • Cofactor Stability: The primary cofactor for CYP enzymes, NADPH, is unstable.[11] Prepare NADPH solutions fresh for each experiment and keep them on ice.

  • Incubation Conditions: Strictly control incubation temperature (37°C), pH (typically 7.4), and microsomal protein concentration.[12][13]

  • Compound Solubility: Poor solubility of your test compound can lead to inaccurate results. Ensure your compound is fully dissolved in the incubation medium.

  • Analytical Method Validation: A robust and validated LC-MS/MS method is crucial for accurate quantification of the parent compound over time.[14]

Question 3: My compound appears stable in liver microsomes but shows poor in vivo exposure. What other metabolic pathways should I consider?

Answer: While liver microsomes are excellent for evaluating Phase I (CYP-mediated) metabolism, they may not capture the full metabolic picture.[11][15] Consider these possibilities:

  • Phase II Conjugation: If your compound has functional groups like phenols, alcohols, or amines, it may be rapidly cleared via glucuronidation or sulfation.[8] Hepatocyte stability assays are better suited to assess both Phase I and Phase II metabolism.[16]

  • Non-CYP Mediated Metabolism: Other enzyme systems, such as aldehyde oxidase (AO), can contribute to metabolism, particularly for nitrogen-containing heterocycles.[16]

  • Transporter-Mediated Clearance: Active transport into and out of hepatocytes can significantly impact a drug's overall clearance and may not be fully reflected in microsomal assays.[9]

Section 2: Experimental Design & Protocols

A systematic approach to evaluating metabolic stability is critical for making informed decisions in drug design.

Workflow for Assessing Metabolic Stability

The following workflow provides a structured approach to characterizing the metabolic profile of your pyrrolopyridine compounds.

cluster_0 Initial Screening cluster_1 In-depth Analysis cluster_2 Decision & Optimization A Compound Synthesis & Characterization B Human Liver Microsomal (HLM) Stability Assay A->B C Hepatocyte Stability Assay B->C High Clearance F Data Analysis & In Vivo Prediction B->F Low to Moderate Clearance D Metabolite Identification (MetID) Studies C->D Identify Labile Sites E CYP Reaction Phenotyping D->E Determine Responsible CYP Isoforms E->F G Structural Modification (SAR) F->G

Caption: Workflow for Assessing Metabolic Stability.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a standard procedure for determining the in vitro intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Control Compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with Internal Standard (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare the incubation mixture by diluting the microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[12]

    • Prepare the test and control compound working solutions by diluting the stock solutions in buffer. The final substrate concentration is typically 1 µM.[11]

  • Incubation:

    • Add the incubation mixture to the wells of a 96-well plate.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[11]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the percentage of the parent compound remaining at each time point.

Data Analysis:

The rate of disappearance of the test compound is used to calculate the intrinsic clearance (CLint).

ParameterFormulaDescription
Half-life (t1/2) 0.693 / kThe time it takes for the compound concentration to decrease by half.[17]
Elimination Rate Constant (k) Slope of the natural log of % remaining vs. time plotRepresents the fraction of compound eliminated per unit time.
Intrinsic Clearance (CLint) (0.693 / t1/2) * (mL incubation / mg microsomal protein)The volume of liver that is cleared of the drug per unit time per mg of microsomal protein.[13][17]

Section 3: Strategies for Enhancing Metabolic Stability

Once metabolic liabilities have been identified, several medicinal chemistry strategies can be employed to improve the stability of pyrrolopyridine-based compounds.

Decision Tree for Structural Modification

This decision tree provides a logical framework for selecting the most appropriate modification strategy based on the identified metabolic pathway.

A Metabolic Liability Identified B Oxidative Metabolism (CYP-mediated) A->B C Conjugation (e.g., Glucuronidation) A->C D Block Metabolic Site (Soft Spot) B->D E Modify Electronics/ Lipophilicity B->E F Mask or Remove Conjugation Handle C->F G Deuteration D->G H Halogenation (e.g., F, Cl) D->H I Bioisosteric Replacement D->I J Introduce Electron- Withdrawing Groups E->J K Reduce Lipophilicity (logP) E->K L Prodrug Approach F->L M Remove or Modify -OH, -NH2, -COOH F->M

Caption: Decision Tree for Structural Modification.

Key Modification Strategies
  • Blocking Metabolic "Soft Spots":

    • Deuteration: Replacing a carbon-hydrogen bond at a metabolic hotspot with a carbon-deuterium bond can slow the rate of CYP-mediated metabolism due to the kinetic isotope effect.[18][19][20] This is often a conservative modification that preserves the compound's pharmacology.[21]

    • Halogenation: Introducing fluorine or chlorine atoms at or near a metabolically labile position can block oxidative metabolism. The strong carbon-fluorine bond is particularly resistant to cleavage by CYP enzymes.[21][22]

    • Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere can be highly effective.[23][24][25] For example, replacing a metabolically susceptible methyl group with a cyclopropyl group can prevent oxidation.[22] Similarly, replacing a phenyl ring with a more metabolically robust pyridine ring can be a useful strategy.[7]

  • Modulating Physicochemical Properties:

    • Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., CF3, SO2NH2) to aromatic rings can deactivate them towards oxidative metabolism.[8]

    • Reducing Lipophilicity: Highly lipophilic compounds often have a higher affinity for CYP enzymes. Reducing the compound's logP can decrease the rate of metabolism.[8][26]

  • Addressing Conjugation Pathways:

    • Masking or Removing Functional Groups: If a compound is rapidly cleared by glucuronidation, masking or removing the responsible hydroxyl, amine, or carboxylic acid group can significantly improve metabolic stability.[8]

    • Prodrug Strategies: A prodrug approach can be used to temporarily mask a labile functional group, which is then cleaved in vivo to release the active drug.[27]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot experimental challenges, accurately assess the metabolic stability of their pyrrolopyridine-based compounds, and strategically design next-generation analogs with enhanced pharmacokinetic profiles.

References

Technical Support Center: Improving Blood-Brain Barrier Penetration of C4-Alkoxy Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the blood-brain barrier (BBB) penetration of C4-alkoxy substituted derivatives. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the challenging yet critical endeavor of delivering therapeutics to the central nervous system (CNS). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental hurdles you may encounter. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental design and interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers have when working with C4-alkoxy substituted derivatives and their journey across the BBB.

Q1: What is the significance of the C4-alkoxy substitution in the context of BBB penetration?

A1: The introduction of a C4-alkoxy group is a common medicinal chemistry strategy to modulate the physicochemical properties of a lead compound. The length and branching of the alkoxy chain can be systematically varied to fine-tune lipophilicity, a critical parameter for passive diffusion across the lipid-rich membranes of the BBB.[1] However, this modification can also impact other key attributes such as polar surface area (TPSA), molecular weight, and susceptibility to efflux by transporters like P-glycoprotein (P-gp), creating a multifaceted optimization challenge.

Q2: How does lipophilicity, influenced by the C4-alkoxy group, affect BBB penetration?

A2: Lipophilicity, often expressed as logP or logD, is a primary driver of passive diffusion across the BBB. Generally, a moderate level of lipophilicity is optimal for BBB penetration.[1][2]

  • Too Low Lipophilicity: The compound will be too polar to partition into the lipid bilayers of the brain endothelial cells.

  • Too High Lipophilicity: The compound may exhibit poor aqueous solubility, leading to formulation challenges. It can also lead to high plasma protein binding, reducing the unbound fraction of the drug available to cross the BBB.[3][4][5] Furthermore, highly lipophilic compounds can be more susceptible to metabolism and may become substrates for efflux transporters.[5]

The C4-alkoxy group allows for a graded increase in lipophilicity, providing a tool to find the optimal balance for BBB penetration.

Q3: What are the primary mechanisms by which a C4-alkoxy substituted derivative might be prevented from crossing the BBB?

A3: There are several key barriers:

  • The Physical Barrier: The tight junctions between brain endothelial cells severely restrict paracellular transport (movement between cells).[6]

  • Efflux Transporters: ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are highly expressed on the luminal side of brain endothelial cells and actively pump a wide range of substrates back into the bloodstream.[7][8] The addition of a C4-alkoxy group can inadvertently increase a compound's affinity for these transporters.

  • Enzymatic Barrier: Metabolic enzymes within the brain endothelial cells can degrade the compound before it reaches the brain parenchyma.

  • Plasma Protein Binding: Extensive binding to plasma proteins like albumin reduces the free concentration of the drug in the blood, which is the fraction available to permeate the BBB.[3][9]

Q4: Which in vitro models are most suitable for assessing the BBB penetration of my C4-alkoxy substituted derivatives?

A4: A tiered approach using a combination of models is often most effective:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that models passive diffusion.[10] It is a good first screen to assess the intrinsic permeability of your compounds.

  • Cell-Based Transwell Models: These models utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane. Common cell lines include:

    • hCMEC/D3 (human): Widely used due to their human origin and availability. However, they can have relatively low transendothelial electrical resistance (TEER) and may not fully recapitulate the tightness of the in vivo BBB.[7][11][12]

    • bEnd.3 (mouse): Another commonly used cell line.

    • Primary cells or iPSC-derived models: These models often exhibit tighter barrier properties and a more physiologically relevant expression of transporters, but are more complex and costly to maintain.[13]

  • Co-culture Models: To better mimic the neurovascular unit, brain endothelial cells can be co-cultured with astrocytes and pericytes, which are known to induce and maintain the barrier properties of the endothelium.[7]

Q5: What is the significance of the efflux ratio (ER) and the apparent permeability coefficient (Papp)?

A5:

  • Apparent Permeability Coefficient (Papp): This value, typically measured in a Transwell assay, quantifies the rate at which a compound crosses the cell monolayer. A higher Papp value generally indicates better permeability.

  • Efflux Ratio (ER): The ER is calculated by dividing the Papp in the basolateral-to-apical direction (Papp B-A) by the Papp in the apical-to-basolateral direction (Papp A-B).

    • ER ≈ 1: Suggests that the compound is not a significant substrate for efflux transporters.

    • ER > 2: Indicates that the compound is actively transported out of the cells, likely by P-gp or other efflux pumps.[14]

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific experimental issues you may encounter.

Issue 1: Low Permeability in PAMPA-BBB Assay

Q: My C4-alkoxy substituted derivative shows low permeability in the PAMPA-BBB assay. What are the likely causes and how can I address this?

A: Low permeability in the PAMPA-BBB assay points to a fundamental issue with the compound's ability to passively diffuse across a lipid membrane.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Strategy & Rationale Experimental Steps
Suboptimal Lipophilicity Rationale: The C4-alkoxy chain may not be providing the ideal level of lipophilicity. The compound could be either too polar or too lipophilic. Strategy: Systematically modify the length and branching of the C4-alkoxy chain to fine-tune the logP/logD.1. Synthesize Analogs: Create a small library of analogs with varying C4-alkoxy chains (e.g., n-butoxy, isobutoxy, sec-butoxy, tert-butoxy). 2. Measure logP/logD: Experimentally determine the lipophilicity of each analog. 3. Re-evaluate in PAMPA-BBB: Assess the permeability of the new analogs to identify the optimal lipophilicity range.
High Polar Surface Area (TPSA) or Hydrogen Bonding Capacity Rationale: Excessive polar groups or hydrogen bond donors/acceptors can hinder membrane permeability. Strategy: Modify the core structure to reduce TPSA and hydrogen bonding potential.1. Mask Polar Groups: Replace polar functional groups with less polar isosteres (e.g., replace a carboxylic acid with a tetrazole). 2. Cap Hydrogen Bond Donors: Methylate or otherwise substitute hydrogen bond donors. 3. Recalculate TPSA: Use computational tools to predict the TPSA of the modified compounds. 4. Re-test in PAMPA-BBB: Evaluate the permeability of the most promising analogs.
High Molecular Weight (MW) Rationale: While not as strict a rule as for oral absorption, compounds with a molecular weight greater than 400-500 Da tend to have poorer BBB penetration. Strategy: If possible, simplify the molecular scaffold to reduce the overall size and weight.1. Scaffold Hopping/Simplification: Explore alternative, smaller scaffolds that retain the desired pharmacophore. 2. Computational Assessment: Use in silico models to predict the impact of MW reduction on BBB permeability. 3. Synthesize and Test: Synthesize and evaluate the permeability of the downsized analogs.
Issue 2: High Efflux Ratio in Cell-Based Assays

Q: My C4-alkoxy derivative has a high efflux ratio (>2) in the hCMEC/D3 Transwell assay. What does this indicate and what are my next steps?

A: A high efflux ratio is a strong indicator that your compound is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp).[15]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Strategy & Rationale Experimental Steps
P-glycoprotein (P-gp) Substrate Rationale: The C4-alkoxy group, by increasing lipophilicity, may have inadvertently increased the compound's affinity for the hydrophobic binding pocket of P-gp. Strategy: Confirm P-gp interaction and then modify the structure to reduce recognition by the transporter.1. P-gp Inhibition Assay: Repeat the Transwell assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux. 2. MDCK-MDR1 Assay: Use Madin-Darby canine kidney cells overexpressing human P-gp for a more specific assessment of P-gp substrate liability.[16]
Structural Features Promoting Efflux Rationale: Certain structural motifs, such as the number of hydrogen bond acceptors and overall molecular shape, can influence P-gp recognition. Strategy: Systematically modify the structure to disrupt the interaction with P-gp.1. Reduce Hydrogen Bond Acceptors: Modify the structure to decrease the number of hydrogen bond acceptors. 2. Alter Molecular Shape: Introduce conformational constraints or bulkier groups to alter the way the molecule fits into the P-gp binding site. The C4-alkoxy group itself can be a point of modification (e.g., branching). 3. Re-evaluate Efflux: Test the modified compounds in the P-gp inhibition and/or MDCK-MDR1 assays.
Issue 3: High Plasma Protein Binding

Q: My C4-alkoxy substituted derivative shows high plasma protein binding (>99%). How does this impact my experiments and how can I mitigate it?

A: High plasma protein binding significantly reduces the unbound fraction of the drug in the circulation, which is the portion available to cross the BBB.[3][4][5]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Strategy & Rationale Experimental Steps
Excessive Lipophilicity Rationale: Highly lipophilic compounds tend to bind avidly to hydrophobic pockets in plasma proteins like albumin. The C4-alkoxy group may be contributing to this. Strategy: Reduce the overall lipophilicity of the molecule.1. Synthesize Less Lipophilic Analogs: Prepare analogs with shorter or more polar C4-alkoxy chains, or introduce polar groups elsewhere in the molecule. 2. Measure Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the unbound fraction of the new analogs.[9] 3. Balance Properties: Aim for a compound with reduced plasma protein binding while maintaining adequate permeability.
Acidic or Basic Moieties Rationale: Ionizable groups can interact with charged residues on plasma proteins. Strategy: Modify or mask these ionizable groups.1. pKa Modification: Alter the pKa of ionizable groups to reduce the extent of ionization at physiological pH. 2. Prodrug Approach: Convert an acidic or basic group into a neutral moiety that can be cleaved in the brain to release the active drug. 3. Evaluate Binding and Permeability: Assess the plasma protein binding and BBB permeability of the modified compounds.

III. Experimental Protocols

Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of C4-alkoxy substituted derivatives.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen PAMPA Plate)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Prepare Lipid Solution: Dissolve porcine brain lipid in dodecane.

  • Coat the Donor Plate: Add the lipid solution to each well of the donor plate filter and allow the solvent to evaporate.

  • Prepare Donor Solutions: Dissolve test and control compounds in PBS (with a small percentage of co-solvent like DMSO if necessary).

  • Prepare Acceptor Plate: Add fresh PBS to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Add Donor Solutions: Add the donor solutions to the wells of the donor plate.

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • Analyze Concentrations: Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability (Pe): Use the following equation:

    • Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_eq)

    • Where: VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Protocol 2: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination

Objective: To determine the extent of brain penetration of a C4-alkoxy substituted derivative in an animal model.

Materials:

  • Test compound

  • Animal model (e.g., mice or rats)

  • Vehicle for dosing

  • Analytical method for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer the test compound to the animals at a specific dose and route (e.g., intravenous, oral).

  • Time Points: At predetermined time points post-dosing, euthanize a subset of animals.

  • Sample Collection: Immediately collect blood (via cardiac puncture) and the whole brain.

  • Plasma Preparation: Process the blood to obtain plasma.

  • Brain Homogenization: Weigh the brain and homogenize it in a suitable buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma and the brain homogenate using a validated analytical method.

  • Calculate Kp: The brain-to-plasma concentration ratio (Kp) is calculated as:

    • Kp = C_brain / C_plasma

    • Where: Cbrain is the concentration of the compound in the brain tissue and Cplasma is the concentration in the plasma.

IV. Visualizations

Diagram 1: Key Physicochemical Properties Influencing BBB Penetration

cluster_compound Compound Properties cluster_bbb BBB Penetration Lipophilicity Lipophilicity (logP/logD) Penetration BBB Penetration Lipophilicity->Penetration Optimal Range TPSA TPSA & H-Bonding TPSA->Penetration Lower is Better MW Molecular Weight MW->Penetration < 500 Da Preferred Efflux P-gp Substrate Efflux->Penetration Non-Substrate is Ideal

Caption: Interplay of physicochemical properties governing BBB penetration.

Diagram 2: Troubleshooting Workflow for Low BBB Permeability

Start Start: Low BBB Permeability PAMPA Assess Passive Permeability (PAMPA-BBB) Start->PAMPA LowPAMPA Low PAMPA Result? PAMPA->LowPAMPA CellAssay Assess Active Transport (Transwell Assay) HighEfflux High Efflux Ratio? CellAssay->HighEfflux LowPAMPA->CellAssay No OptimizePhysChem Optimize Physicochemical Properties: - Lipophilicity - TPSA - MW LowPAMPA->OptimizePhysChem Yes ModifyStructure Modify Structure to Reduce P-gp Recognition HighEfflux->ModifyStructure Yes End Re-evaluate Permeability HighEfflux->End No OptimizePhysChem->End ModifyStructure->End

Caption: A systematic workflow for troubleshooting low BBB permeability.

V. References

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PubMed Central. --INVALID-LINK--

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PubMed. --INVALID-LINK--

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Consensus. --INVALID-LINK--

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Applied Pharmaceutical Science. --INVALID-LINK--

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications. --INVALID-LINK--

  • Enhancement of Elevated Pharmacokinetic Drug Plasma Protein Binding in a Drug Discovery Program. Walsh Medical Media. --INVALID-LINK--

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed Central. --INVALID-LINK--

  • Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Furo[3,4-d]pyrimidine Derivatives. Benchchem. --INVALID-LINK--

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. ResearchGate. --INVALID-LINK--

  • Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 3,4'-Dihydroxyflavone. Benchchem. --INVALID-LINK--

  • The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. PubMed Central. --INVALID-LINK--

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. PubMed Central. --INVALID-LINK--

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed. --INVALID-LINK--

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Preprints.org. --INVALID-LINK--

  • Optimization of the Properties of Brain Specific Chemical Delivery Systems by Structural Modifications*. Bentham Science. --INVALID-LINK--

  • How does plasma protein binding affect quantitation of drugs using LC-MS? ResearchGate. --INVALID-LINK--

  • Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier. PubMed Central. --INVALID-LINK--

  • Design, synthesis, and binding affinities of potential positron emission tomography (PET) ligands with optimal lipophilicity for brain imaging of the dopamine D3 receptor. Part II. PubMed. --INVALID-LINK--

  • Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma. PubMed Central. --INVALID-LINK--

  • In Vivo Methods to Study Uptake of Nanoparticles into the Brain. PubMed Central. --INVALID-LINK--

  • A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. PubMed. --INVALID-LINK--

  • Modulation of p-glycoprotein-mediated efflux pirarubicin in living multidrug-resistant K562/Dox cell lines by 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid via impairment of the cellular energetic state. PubMed Central. --INVALID-LINK--

  • In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion. PubMed. --INVALID-LINK--

  • Opioids and efflux transporters. Part 4: influence of N-substitution on P-glycoprotein substrate activity of noroxymorphone analogues. ClinPGx. --INVALID-LINK--

  • Chemical Gradients within Brain Extracellular Space Measured using Low Flow Push–Pull Perfusion Sampling in Vivo. PubMed Central. --INVALID-LINK--

  • Protein binding of drugs. Deranged Physiology. --INVALID-LINK--

  • Real-time measurement of dopamine fluctuations after cocaine in the brain of behaving rats. PNAS. --INVALID-LINK--

  • Plasma Protein Binding in Drug Discovery and Development. Bentham Science. --INVALID-LINK--

  • Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Acetylcholinesterase Inhibitors. Benchchem. --INVALID-LINK--

  • Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Drug Hunter. --INVALID-LINK--

  • Clinical relevance of drug binding to plasma proteins. ResearchGate. --INVALID-LINK--

  • (PDF) In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral Open Flow Microperfusion. ResearchGate. --INVALID-LINK--

  • Targeting drugs to the brain by redox chemical delivery systems. PubMed. --INVALID-LINK--

  • Nicotinamide derivatives protect the blood-brain barrier against oxidative stress. PubMed. --INVALID-LINK--

  • Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs. MDPI. --INVALID-LINK--

  • Characteristics of compounds that cross the blood-brain barrier. PubMed Central. --INVALID-LINK--

  • A Historical Review of Brain Drug Delivery. PubMed Central. --INVALID-LINK--

  • A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. OUCI. --INVALID-LINK--

  • Recent advances in nano delivery systems for blood-brain barrier (BBB) penetration and targeting of brain tumors. PubMed. --INVALID-LINK--

  • The Blood-Brain Barrier: Bottleneck in Brain Drug Development. PubMed Central. --INVALID-LINK--

  • Oxidative stress, the blood–brain barrier and neurodegenerative diseases: The critical beneficial role of dietary antioxidants. PubMed Central. --INVALID-LINK--

  • The dopamine uptake inhibitor 3 alpha-[bis(4'-fluorophenyl)metoxy]-tropane reduces cocaine-induced early-gene expression, locomotor activity, and conditioned reward. ResearchGate. --INVALID-LINK--

  • Optimization of Blood-Brain Barrier Opening with Focused Ultrasound: The Animal Perspective. ResearchGate. --INVALID-LINK--

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Octahydro-1H-pyrrolo[3,4-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The octahydro-1H-pyrrolo[3,4-b]pyridine scaffold is a crucial bicyclic diamine motif present in a variety of pharmacologically active compounds. Its rigid structure and chiral centers make it a valuable building block in medicinal chemistry, most notably as a key intermediate in the synthesis of broad-spectrum antibiotics such as moxifloxacin.[1] Accurate structural elucidation of synthetic intermediates is paramount for efficient and successful drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful tool for the unambiguous characterization of these molecules.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of key intermediates in the synthesis of the this compound core. We will delve into the characteristic chemical shifts, coupling constants, and spectral patterns of the unprotected core, its N-benzyl protected precursor, and the dione intermediate. Furthermore, we will explore the key differences in the NMR spectra of the cis and trans isomers, providing a framework for their differentiation.

The Synthetic Pathway: A Roadmap for NMR Analysis

A common synthetic route to the this compound core involves the initial formation of a dione intermediate, followed by reduction and deprotection steps. The choice of protecting groups, particularly the N-benzyl group, is critical for directing the stereochemistry and facilitating purification. Understanding the structure of each intermediate is essential for optimizing reaction conditions and ensuring the desired stereochemical outcome.

A Pyridine-2,3-dicarboxylic acid B 6-Benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine (Dione Intermediate) A->B  Benzylamine, Acetic Anhydride C N-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine (Protected Intermediate) B->C  Reduction (e.g., LiAlH4) D This compound (Final Core Structure) C->D  Debenzylation (e.g., H2, Pd/C)

Figure 1. A generalized synthetic workflow for the preparation of the this compound core, highlighting the key intermediates for NMR analysis.

Deciphering the Spectra: A Step-by-Step Analysis

The Unprotected Core: (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

The final, unprotected this compound, also known as (S,S)-2,8-diazabicyclo[4.3.0]nonane, presents a complex yet interpretable NMR spectrum due to its rigid bicyclic structure. The presence of two chiral centers and multiple protons in different chemical environments leads to a wealth of structural information.

¹H NMR Analysis:

The proton spectrum is characterized by a series of overlapping multiplets in the aliphatic region. The chemical shifts are influenced by the proximity to the nitrogen atoms and the stereochemical arrangement of the protons.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-3a, H-7a3.08-3.07m
H-1, H-3, H-4, H-63.06-2.81m
H-72.70-2.67m
H-52.52-2.51m
H-22.00-1.99m
NH protons1.95-1.87br
H-2', H-5'1.63-1.60m
H-3', H-4'1.35-1.32m

¹³C NMR Analysis:

The carbon spectrum provides a clearer picture of the carbon skeleton, with distinct signals for each carbon atom.

Carbon AssignmentChemical Shift (δ, ppm)
C-157.43
C-653.37
C-3a47.78
C-7a44.49
C-537.85
C-423.51
C-221.90

Note: The specific chemical shifts can vary slightly depending on the solvent and the specific stereoisomer.

The N-Benzyl Protected Intermediate: N-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine

The introduction of a benzyl group on one of the nitrogen atoms significantly alters the NMR spectrum. The aromatic protons of the benzyl group appear in the downfield region, providing a clear diagnostic marker for this intermediate. The benzylic methylene protons also give a characteristic signal.

Expected ¹H NMR Features:

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

  • Benzylic Protons: A singlet or AB quartet around δ 3.5-4.0 ppm, integrating to 2 protons. The multiplicity depends on the rotational freedom around the C-N bond.

  • Ring Protons: The signals for the protons on the bicyclic core will be shifted compared to the unprotected amine, with those closer to the benzylated nitrogen experiencing a more significant change.

Expected ¹³C NMR Features:

  • Aromatic Carbons: Signals in the aromatic region (δ 127-140 ppm).

  • Benzylic Carbon: A signal around δ 50-60 ppm.

  • Ring Carbons: The chemical shifts of the carbons in the pyrrolopyridine core will be influenced by the electron-withdrawing effect of the benzyl group.

The Dione Intermediate: 6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine

This intermediate possesses two carbonyl groups, which have a strong deshielding effect on adjacent protons and carbons. This leads to characteristic downfield shifts in the NMR spectra.

Expected ¹H NMR Features:

  • Aromatic Protons: Similar to the N-benzyl protected intermediate, a multiplet in the δ 7.2-7.5 ppm region.

  • Benzylic Protons: A singlet around δ 4.5-5.0 ppm.

  • Ring Protons: The protons alpha to the carbonyl groups will be significantly deshielded and appear at lower field compared to the reduced intermediates.

Expected ¹³C NMR Features:

  • Carbonyl Carbons: Two distinct signals in the highly deshielded region of δ 165-175 ppm.

  • Aromatic and Benzylic Carbons: Similar to the N-benzyl protected intermediate.

  • Ring Carbons: The carbons adjacent to the carbonyl groups will be shifted downfield.

Distinguishing Stereoisomers: Cis vs. Trans Fusion

The relative stereochemistry at the ring junction (C-3a and C-7a) determines whether the octahydropyrrolo[3,4-b]pyridine core has a cis or trans fusion. This has a profound impact on the conformation of the bicyclic system and, consequently, on the NMR spectra.

cluster_0 Cis Isomer cluster_1 Trans Isomer a More complex ¹H NMR spectrum due to conformational flexibility. b Different coupling constants for bridgehead protons compared to trans. c More rigid structure, often leading to a simpler, more resolved ¹H NMR spectrum. d Characteristic coupling constants reflecting the dihedral angles in the rigid trans-fused system.

Figure 2. Key differentiating NMR features between cis and trans isomers of the this compound core.

In general, the trans isomer is more rigid, leading to a more defined set of proton-proton coupling constants. The cis isomer is more flexible, which can result in broader signals or averaged coupling constants in the ¹H NMR spectrum. Detailed 2D NMR experiments, such as NOESY, are often required for unambiguous stereochemical assignment. The NOESY experiment can reveal through-space interactions between protons, providing definitive proof of their relative orientation. For example, in the cis isomer, a NOE correlation would be expected between the bridgehead protons (H-3a and H-7a), which would be absent in the trans isomer.

Experimental Protocols

Sample Preparation for NMR Analysis:

  • Dissolve the sample: Accurately weigh approximately 5-10 mg of the intermediate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial and should be based on the solubility of the compound and the desired chemical shift dispersion.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • Transfer to NMR tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Degas (optional): For sensitive experiments or samples prone to oxidation, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by the freeze-pump-thaw method.

NMR Data Acquisition:

A standard suite of NMR experiments is recommended for the complete structural elucidation of these intermediates.

A ¹H NMR D COSY A->D Proton-Proton Correlations E HSQC A->E Direct Proton-Carbon Correlations F HMBC A->F G NOESY A->G Through-Space Proton-Proton Correlations B ¹³C NMR B->E B->F Long-Range Proton-Carbon Correlations C DEPT-135

References

Comparative analysis of synthetic routes to octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of Octahydropyrrolo[3,4-b]pyridine

The octahydropyrrolo[3,4-b]pyridine core is a saturated bicyclic diamine that serves as a critical structural motif in medicinal chemistry. Its rigid, fused framework is valuable for constraining the orientation of pharmacophoric groups, which can enhance binding selectivity and metabolic stability in drug candidates.[1] Most notably, the (4aS,7aS)-enantiomer is a key intermediate in the synthesis of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[2][3] The stereochemical integrity of this intermediate is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are dependent on the correct chirality.

This guide provides a comparative analysis of the prevalent synthetic strategies for accessing octahydropyrrolo[3,4-b]pyridine, with a particular focus on achieving the desired (4aS,7aS) stereochemistry. We will delve into classical resolution methods, modern stereoselective approaches, and enzymatic strategies, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key transformations.

Classical Approach: Racemic Synthesis and Diastereomeric Resolution

The most established and historically significant route involves the synthesis of a racemic mixture of the target compound, followed by resolution to isolate the desired enantiomer. This pathway, while robust, is inherently inefficient as it discards at least 50% of the material.

General Strategy: The synthesis typically commences with the reaction of pyridine-2,3-dicarboxylic acid anhydride and a protecting group precursor, commonly benzylamine. This forms the N-benzyl-2,3-pyridinedicarboximide. The subsequent steps involve the reduction of both the pyridine ring and the amide functionalities, followed by a classical resolution using a chiral acid.

The key stages are:

  • Imide Formation: Condensation of pyridine-2,3-dicarboxylic acid anhydride with benzylamine.

  • Pyridine Ring Reduction: Catalytic hydrogenation of the pyridine ring to form the corresponding piperidine derivative, 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.

  • Amide Reduction: Reduction of the cyclic imide (amide) groups to the corresponding diamine, yielding racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine.

  • Optical Resolution: Formation of diastereomeric salts using a chiral resolving agent, such as L-(-)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.[3]

  • Deprotection: Removal of the benzyl protecting group, typically via catalytic hydrogenation, to yield the final (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.[3]

G cluster_0 Classical Racemic Synthesis & Resolution A Pyridine-2,3-dicarboxylic acid anhydride B N-Benzyl-2,3-pyridine dicarboximide A->B Benzylamine C cis-6-Benzyl-5,7-dioxo octahydropyrrolo[3,4-b]pyridine B->C Catalytic Hydrogenation (Pyridine Reduction) D Racemic (±)-6-Benzyl octahydropyrrolo[3,4-b]pyridine C->D Amide Reduction (e.g., LiAlH4) E Diastereomeric Salt Mixture D->E L-(-)-Tartaric Acid F Isolated (S,S)-Tartrate Salt E->F Fractional Crystallization G (4aS,7aS)-6-Benzyl octahydropyrrolo[3,4-b]pyridine F->G Basification H (4aS,7aS)-Octahydropyrrolo [3,4-b]pyridine G->H Debenzylation (H2, Pd/C)

Caption: Workflow for the classical synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

Critique: The primary drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer. The resolution step can also be labor-intensive and require significant solvent volumes, posing challenges for scalability and environmental sustainability. However, its reliance on well-understood, robust reactions makes it a dependable, albeit inefficient, process.

Stereoselective Synthetic Strategies

To overcome the inherent waste of classical resolution, significant research has focused on developing stereoselective methods that control the formation of the chiral centers. These approaches introduce chirality early in the synthesis, avoiding the formation of a racemic mixture.

Chiral Auxiliary-Mediated Synthesis

This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed.

Example Strategy: A notable approach utilizes (S)-naproxen as a chiral auxiliary.[4][5]

  • Amide Formation: The achiral intermediate 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is coupled with activated (S)-naproxen to form a chiral amide.

  • Diastereoselective Reduction: The pyridine ring of the resulting conjugate is subjected to catalytic hydrogenation. The steric bulk of the naproxen auxiliary directs the hydrogen addition to the opposite face of the molecule, preferentially forming one diastereomer.

  • Auxiliary Cleavage: The naproxen auxiliary is hydrolyzed and removed, yielding the enantiomerically enriched octahydropyrrolo[3,4-b]pyridine.[4]

A significant challenge in this approach is the potential for racemization of the chiral auxiliary under the reaction conditions required for coupling or subsequent steps, which would compromise the stereochemical purity of the final product.[5]

Substrate-Controlled Diastereoselective Reduction

An alternative strategy involves a diastereoselective reduction of a cyclic imide intermediate where chirality is introduced through a catalyst-substrate interaction.

Example Strategy: A highly effective method involves the asymmetric hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, the same intermediate used in the classical route.[5]

  • Asymmetric Hydrogenation: The dione intermediate is hydrogenated using a palladium on carbon (Pd/C) catalyst in the presence of L-proline as a chiral additive.

  • Mechanism of Control: L-proline is believed to form a transient chiral complex with the substrate or catalyst surface, directing the hydrogenation to occur stereoselectively and yielding the desired (4aS, 7aS)-cis isomer with high diastereoselectivity.[5]

  • Subsequent Reductions: The resulting chiral intermediate is then carried forward through amide reduction and debenzylation as in the classical route, but without the need for resolution.

G cluster_1 Stereoselective Synthesis via Asymmetric Hydrogenation A N-Benzyl-2,3-pyridine dicarboximide B (4aS,7aS)-6-Benzyl-5,7-dioxo octahydropyrrolo[3,4-b]pyridine A->B Asymmetric Hydrogenation (H2, Pd/C, L-Proline) C (4aS,7aS)-6-Benzyl octahydropyrrolo[3,4-b]pyridine B->C Amide Reduction (e.g., LiAlH4) D (4aS,7aS)-Octahydropyrrolo [3,4-b]pyridine C->D Debenzylation (H2, Pd/C)

Caption: A modern stereoselective route to (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

Critique: These methods are significantly more atom-economical than the classical route. They obviate the need for a resolution step, improving theoretical yield and simplifying downstream processing. The success of these routes hinges on the efficiency and selectivity of the key stereodetermining step, which often requires careful optimization of catalysts, solvents, and reaction conditions.

Enzymatic Resolution

Biocatalysis offers a powerful alternative for achieving high enantioselectivity under mild conditions. Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity.

Example Strategy: A patented process describes the enzymatic hydrolysis of a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate intermediate.[2]

  • Racemic Substrate: A racemic diester intermediate is prepared.

  • Enzymatic Hydrolysis: The racemic mixture is treated with an esterase, such as Pig Liver Esterase (PLE). The enzyme selectively hydrolyzes one ester group of one enantiomer (e.g., the (2S,3R)-enantiomer) to the corresponding carboxylic acid.

  • Separation: The resulting mixture of the unreacted diester enantiomer and the mono-acid enantiomer can be easily separated due to their different chemical properties (e.g., by extraction).

  • Conversion: The desired enantiomer is then converted through several steps into the final (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine with high optical purity (>99%).[2]

Critique: Enzymatic methods can provide exceptionally high enantiomeric excess (e.e.). However, like classical resolution, they are still limited to a 50% theoretical yield for the desired product. Furthermore, some enzymatic reactions can be slow, requiring long reaction times (e.g., 14 days in one reported lipase-mediated transesterification), which can be a significant drawback for industrial production.[2]

Comparative Performance Data

MetricClassical ResolutionAsymmetric HydrogenationChiral AuxiliaryEnzymatic Resolution
Max Theoretical Yield 50%~100%~100%50%
Stereocontrol Post-synthesis ResolutionDuring Pyridine ReductionDuring Pyridine ReductionKinetic Resolution of Intermediate
Key Reagents L-Tartaric AcidPd/C, L-Proline(S)-NaproxenPig Liver Esterase (PLE)
Primary Advantage Well-established, robustHigh atom economy, avoids resolutionCovalent stereocontrolVery high e.e., mild conditions
Primary Disadvantage Inefficient, waste generationRequires catalyst optimizationRisk of auxiliary racemizationLow theoretical yield, slow reactions
Industrial Scalability ModerateHighModerate-HighLow-Moderate

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione[5]

This protocol is adapted from the procedure described by Reddy and Bandichhor (2013).

  • Vessel Charging: To a suitable hydrogenation vessel, add 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (50 g, 0.21 mol) and toluene (250 mL).

  • Catalyst Addition: Add L-proline (29 g, 0.252 mol, 1.2 eq) and stir the slurry for 10 minutes. Carefully add 5% palladium on carbon (3.5 g, 7% w/w).

  • Hydrogenation: Seal the vessel and stir the mixture for 15-30 minutes at room temperature. Warm the reaction to 70°C and pressurize with hydrogen gas to 7-8 kg/cm ². Maintain these conditions for 5-6 hours.

  • Reaction Completion: Increase the temperature to 80-85°C and maintain the hydrogen pressure at 8 kg/cm ² for an additional 9-10 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Work-up: Cool the reaction to room temperature. Carefully vent the hydrogen pressure. Separate the catalyst by filtration through a pad of Celite, washing the filter cake with toluene (100 mL). The resulting filtrate containing (4aS,7aS)-6-benzylhexahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can be used directly in the subsequent reduction step.

Protocol 2: Enzymatic Resolution of cis-1-Acetylpiperidine-2,3-dimethyldicarboxylate[2]

This protocol is adapted from the patent describing the stereoselective synthesis of the title compound.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer solution and adjust the pH to 6.0.

  • Reaction Setup: In a thermostated vial maintained at 25°C, suspend cis-1-acetylpiperidine-2,3-dimethyldicarboxylate (1.0 g) in the phosphate buffer (10 mL).

  • Enzyme Addition: Add Pig Liver Esterase (PLE) free enzyme (100 mg).

  • Hydrolysis: Stir the reaction at 25°C. Monitor the pH and maintain it at 6.0 by the controlled addition of 0.1 M sodium hydroxide solution. The reaction progress is followed by chiral HPLC.

  • Reaction Monitoring: Continue the reaction for approximately 36 hours or until approximately 50% conversion is achieved. This indicates that one enantiomer has been selectively hydrolyzed.

  • Work-up and Separation: Upon completion, acidify the reaction mixture and extract with an organic solvent (e.g., ethyl acetate). The organic phase will contain the unreacted (2R,3S)-diester, while the aqueous phase will contain the (2S,3R)-monoacid. Separation can be achieved based on this difference in solubility. The isolated (2S,3R)-monoacid is then carried forward.

Conclusion

The synthesis of octahydropyrrolo[3,4-b]pyridine, particularly the (4aS,7aS) isomer vital for Moxifloxacin, has evolved significantly. While the classical approach involving racemic synthesis and resolution remains a viable, albeit inefficient, method, modern strategies offer superior atom economy and scalability. The diastereoselective hydrogenation of the dione intermediate using a chiral modifier like L-proline represents a highly promising route for industrial application, as it introduces the required stereochemistry efficiently and early in the synthetic sequence.[5] Enzymatic resolutions provide excellent optical purity but are hampered by a 50% yield ceiling and potentially slow kinetics.[2] For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, cost, available equipment, and the desired level of stereochemical purity. The trend in the field is unequivocally towards the development of more direct, catalytic, and asymmetric syntheses that minimize waste and maximize efficiency.

References

A Researcher's Guide to Unraveling the Stereospecific Biological Activity of Pyrrolo[3,4-b]pyridine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrrolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system with a wide spectrum of biological activities, including anticancer and antibacterial properties.[1][2] However, the synthesis of these compounds often results in a racemic mixture of enantiomers. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.[3] This guide provides a comprehensive framework for comparing the biological activity of pyrrolo[3,4-b]pyridine enantiomers, supported by experimental insights and methodologies.

The Imperative of Chirality in Pyrrolo[3,4-b]pyridine Drug Discovery

The differential interaction of enantiomers with a chiral biological environment, such as protein targets, is the basis for their varied pharmacological effects. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. A compelling example, although from a closely related isomer, is the case of 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives, where the S-enantiomer was found to be active against the Respiratory Syncytial Virus (RSV). This highlights the critical need to evaluate each enantiomer of a novel pyrrolo[3,4-b]pyridine derivative independently.

In silico studies have also pointed towards the potential for differential activity. For instance, molecular docking simulations of the (R)- and (S)-enantiomers of certain pyrrolo[3,4-b]pyridin-5-ones with αβ-tubulin, a key target in cancer therapy, have suggested distinct binding modes and hydrophobic interactions. While these computational predictions are valuable, they must be substantiated by empirical data.

Experimental Workflow: From Racemate to Stereospecific Bioactivity

The journey to elucidating the stereospecific activity of pyrrolo[3,4-b]pyridine enantiomers involves a logical sequence of experimental procedures. This workflow is designed to be a self-validating system, ensuring the integrity of the final biological comparison.

Caption: Experimental workflow for comparing the biological activity of pyrrolo[3,4-b]pyridine enantiomers.

Part 1: Chiral Separation - The Gateway to Stereospecific Insights

The foundational step in comparing enantiomers is their physical separation from the racemic mixture. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the methods of choice for this purpose.

Detailed Protocol: Chiral HPLC Separation

  • Column Selection: The choice of CSP is critical. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for screening.

  • Mobile Phase Optimization:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomeric peaks.

    • Reversed Phase: An aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) is employed.

  • Detection: A UV detector is commonly used, as the pyrrolo[3,4-b]pyridine core is chromophoric.

  • Enantiomeric Purity Assessment: Once a separation method is established, the enantiomeric excess (ee%) of the separated fractions should be determined to ensure high purity for subsequent biological assays.

Part 2: Comparative Biological Evaluation

With the isolated enantiomers in hand, a head-to-head comparison of their biological activity can be performed. The choice of assay will depend on the therapeutic target of interest. For pyrrolo[3,4-b]pyridine derivatives, which have shown promise as anticancer agents, kinase inhibition and cell viability assays are particularly relevant.

Example Scenario: Investigating Anticancer Activity

Let's consider a hypothetical pyrrolo[3,4-b]pyridine derivative designed as a kinase inhibitor for cancer therapy.

Table 1: Hypothetical Comparative Biological Data for Pyrrolo[3,4-b]pyridine Enantiomers

CompoundTarget Kinase IC50 (nM)HeLa Cell Viability IC50 (µM)
Racemic Mixture5010
(R)-Enantiomer152.5
(S)-Enantiomer> 1000> 50

Detailed Protocol: Kinase Inhibition Assay (e.g., using a luminescence-based assay)

  • Reagents: Kinase, substrate, ATP, and a detection reagent that measures the amount of ADP produced (correlating with kinase activity).

  • Procedure: a. Prepare serial dilutions of each enantiomer and the racemic mixture. b. In a multi-well plate, add the kinase and the test compounds. c. Initiate the kinase reaction by adding the substrate and ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and add the detection reagent. f. Measure the luminescence, which is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value for each enantiomer.

Detailed Protocol: Cell Viability Assay (e.g., MTT or MTS assay)

  • Cell Culture: Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of each enantiomer and the racemic mixture for a specified period (e.g., 48 or 72 hours).

  • Assay: a. Add the MTT or MTS reagent to each well and incubate. b. Living cells will metabolize the reagent, resulting in a color change. c. Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each enantiomer.

Interpreting the Data and Future Directions

The data presented in the hypothetical Table 1 would strongly suggest that the (R)-enantiomer is the eutomer (the more active enantiomer), while the (S)-enantiomer is the distomer (the less active enantiomer). Such findings have profound implications for drug development:

  • Lead Optimization: Efforts can be focused on synthesizing and optimizing the eutomer, potentially leading to a more potent and selective drug candidate.

  • Reduced Metabolic Burden: Administering a single, active enantiomer can reduce the metabolic load on the patient and minimize the potential for off-target effects from the distomer.

The logical progression from racemic mixture to stereospecific biological data is paramount in modern drug discovery. The methodologies outlined in this guide provide a robust framework for researchers working with chiral pyrrolo[3,4-b]pyridine derivatives to unlock their full therapeutic potential.

References

A Comprehensive Guide to Cross-Reactivity Profiling of Octahydro-1H-pyrrolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The octahydro-1H-pyrrolo[3,4-b]pyridine core is a rigid bicyclic scaffold that has garnered significant interest in medicinal chemistry. Its most prominent application is as a key structural component of the fluoroquinolone antibiotic, moxifloxacin.[1][2] Beyond its role in anti-infectives, the constrained nature of this scaffold makes it an attractive starting point for the design of novel ligands targeting a variety of receptors and enzymes, particularly within the central nervous system (CNS). However, the development of novel analogs necessitates a thorough understanding of their selectivity profile to mitigate potential off-target effects and ensure safety and efficacy.

This guide provides a comprehensive framework for conducting cross-reactivity studies of novel this compound analogs. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this promising scaffold. While a broad screening of a library of these specific analogs is not yet widely published, this guide will use a hypothetical library to illustrate the principles and methodologies for such a study.

The Importance of Early-Stage Cross-Reactivity Profiling

Undesired interactions with off-target proteins are a major cause of adverse drug reactions and late-stage clinical trial failures. Early-stage in vitro safety pharmacology profiling allows for the identification of potential liabilities of a chemical series, guiding medicinal chemistry efforts towards more selective compounds.[3] For a scaffold like this compound, which can be decorated with various functional groups, understanding how these modifications influence interactions with a broad range of biological targets is paramount.

Designing a Focused Library of Analogs

A systematic exploration of the structure-activity relationship (SAR) and cross-reactivity begins with the design of a focused library of analogs. The this compound scaffold offers several points for chemical modification. A well-designed library will systematically probe the effect of substituents at these positions.

For our illustrative purposes, let's consider a small, hypothetical library based on the (4aS,7aS) stereoisomer, which is utilized in moxifloxacin.[1][2] The primary points of diversification would be the two nitrogen atoms of the bicyclic system.

Figure 1: Core Scaffold and Diversification Points

A diagram illustrating the core (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine scaffold and its primary points for chemical diversification (R1 and R2).

Our hypothetical library for this guide will consist of the unsubstituted parent scaffold and three analogs with varying substituents at the N6 position, a common point of attachment in medicinal chemistry.

Table 1: Hypothetical Library of this compound Analogs

Compound IDR1R2Rationale
Scaffold-01 HHParent scaffold for baseline activity
Analog-02 HBenzylIntroduction of a bulky, aromatic group
Analog-03 H4-FluorobenzylProbing electronic effects with an electron-withdrawing group
Analog-04 H(S)-1-PhenylethylIntroduction of a chiral center to explore stereoselectivity

A Tiered Approach to Cross-Reactivity Screening

A tiered screening approach is an efficient method to profile a new chemical series. It begins with broad, cost-effective binding assays to identify potential interactions, followed by more complex and resource-intensive functional assays to confirm and characterize these "hits".

Tier 1: Primary Screening with Radioligand Binding Assays

The initial step involves screening the library against a broad panel of receptors, ion channels, and transporters. Radioligand binding assays are a robust and high-throughput method for this purpose.[3] These assays measure the ability of a test compound to displace a radiolabeled ligand from its target receptor. A comprehensive panel should include targets from major classes of G-protein coupled receptors (GPCRs), such as adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors, as these are frequently implicated in off-target effects.

Figure 2: Workflow for Primary Cross-Reactivity Screening

G start Start: Hypothetical Analog Library assay_prep Prepare Assay Plates: Analogs at multiple concentrations start->assay_prep binding_assay Radioligand Binding Assay Panel (e.g., GPCRs, Ion Channels) assay_prep->binding_assay data_acq Measure Radioactivity binding_assay->data_acq data_analysis Data Analysis: Calculate % Inhibition data_acq->data_analysis hit_id Identify 'Hits' (e.g., >50% inhibition at 10 µM) data_analysis->hit_id end Proceed to Tier 2: Functional Assays hit_id->end

A flowchart depicting the experimental workflow for the primary screening of the analog library using radioligand binding assays.

This protocol is a general guideline for a competitive radioligand binding assay and should be optimized for each specific target.

  • Membrane Preparation:

    • Utilize commercially available cell membranes or prepare them from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd), and the vehicle control to designated wells.

    • Non-specific Binding: Add assay buffer, the radioligand, and a high concentration of a known, non-labeled ligand for the target receptor to separate wells.

    • Test Compound: Add assay buffer, the radioligand, and varying concentrations of the test analog to the remaining wells.

    • Initiate the binding reaction by adding the cell membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding caused by the test compound at each concentration.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Assays for Hit Confirmation

Any significant interactions identified in the primary binding screen must be further investigated in functional assays. These assays determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor's activity), or an inverse agonist (reduces the basal activity of the receptor). The choice of functional assay depends on the signaling pathway of the target receptor.

  • Gs- and Gi-coupled GPCRs: Changes in intracellular cyclic AMP (cAMP) levels can be measured using assays like HTRF or ELISA.

  • Gq-coupled GPCRs: Activation leads to an increase in intracellular calcium (Ca2+), which can be detected using fluorescent calcium indicators.

  • β-arrestin Recruitment Assays: These assays can be used for many GPCRs and measure the recruitment of β-arrestin to the activated receptor.

This protocol describes how to determine if a "hit" from a binding screen for a Gi-coupled receptor (e.g., the D2 dopamine receptor) is an antagonist.

  • Cell Culture:

    • Use a cell line stably expressing the Gi-coupled receptor of interest (e.g., CHO-D2 cells).

    • Plate the cells in a 96-well plate and allow them to grow to near confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound (the "hit" from the binding assay) or a known antagonist (positive control).

    • Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to all wells to stimulate cAMP production.

    • Simultaneously, add a fixed concentration of a known agonist for the receptor (e.g., dopamine for the D2 receptor) to stimulate the Gi pathway, which will inhibit cAMP production.

    • Incubate the plate for a specified time at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, LANCE, or ELISA) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • An antagonist will reverse the agonist-induced inhibition of cAMP production in a dose-dependent manner.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the maximal agonist effect.

Hypothetical Case Study: Interpreting the Data

Let's imagine we have screened our hypothetical library against a panel of 10 receptors. The results of the primary binding screen (Tier 1) are presented in Table 2.

Table 2: Hypothetical Primary Binding Screen Results (% Inhibition at 10 µM)

TargetScaffold-01Analog-02Analog-03Analog-04
Dopamine D2 8%75% 82% 68%
Serotonin 5-HT2A 12%62% 55% 25%
Adrenergic α1A5%15%18%9%
Adrenergic α2A2%8%11%4%
Muscarinic M115%22%18%12%
Opioid µ3%9%7%5%
Histamine H16%11%14%8%
Sigma125%58% 65% 31%
hERG4%10%12%6%
L-type Ca2+ Channel7%14%16%11%
  • The unsubstituted Scaffold-01 shows minimal activity across the panel.

  • The introduction of a benzyl group (Analog-02 ) and a 4-fluorobenzyl group (Analog-03 ) leads to significant interactions with the Dopamine D2, Serotonin 5-HT2A, and Sigma1 receptors.

  • The chiral analog (Analog-04 ) shows a more attenuated profile, suggesting that the stereochemistry at the benzylic position may influence binding.

The "hits" (highlighted in bold) would then be progressed to Tier 2 functional assays to determine the nature of their interaction with these receptors. Let's assume the follow-up functional assays yielded the data in Table 3.

Table 3: Hypothetical Functional Assay Data for "Hits"

CompoundTargetAssay TypeResult (IC50/EC50)Functional Activity
Analog-02 Dopamine D2cAMP (Antagonist Mode)IC50 = 250 nMAntagonist
Serotonin 5-HT2ACa2+ Flux (Antagonist Mode)IC50 = 1.2 µMAntagonist
Sigma1Radioligand Binding (Ki)Ki = 800 nM-
Analog-03 Dopamine D2cAMP (Antagonist Mode)IC50 = 180 nMAntagonist
Serotonin 5-HT2ACa2+ Flux (Antagonist Mode)IC50 = 950 nMAntagonist
Sigma1Radioligand Binding (Ki)Ki = 650 nM-

This more detailed profile allows for a clearer comparison of the analogs:

  • Both Analog-02 and Analog-03 are antagonists at the D2 and 5-HT2A receptors, with Analog-03 showing slightly higher potency at both.

  • The selectivity window between their D2 and 5-HT2A activity is relatively narrow (approximately 5-fold), which might be a concern for in vivo applications.

  • Both compounds also bind to the Sigma1 receptor with sub-micromolar affinity.

This type of comparative data is crucial for guiding the next round of medicinal chemistry. For example, a medicinal chemist might aim to modify the benzyl group to improve selectivity for the D2 receptor over the 5-HT2A and Sigma1 receptors.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. However, a disciplined and systematic approach to cross-reactivity profiling is essential to ensure the development of safe and selective drug candidates. By employing a tiered screening strategy that combines broad radioligand binding assays with targeted functional assays, researchers can build a comprehensive understanding of the pharmacological profile of their compounds. This data-driven approach, as outlined in this guide, empowers medicinal chemists to make informed decisions and ultimately accelerates the journey from a promising scaffold to a novel therapeutic.

References

A Senior Application Scientist's Guide to Benchmarking New Pyrrolopyridine Derivatives Against Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrrolopyridine Derivatives

Pyrrolopyridines, also known as azaindoles, are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to the purine ring of ATP.[1][2] This structural mimicry allows them to act as competitive inhibitors for a wide range of kinases, which are crucial regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] The pyrrolopyridine scaffold is present in several natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5] One of the most successful drugs containing this scaffold is Vemurafenib, used in the treatment of melanoma.[1][2]

The development of novel pyrrolopyridine derivatives presents a significant opportunity to address unmet medical needs, including overcoming drug resistance to existing therapies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new pyrrolopyridine derivatives against existing therapeutic agents. By following the detailed protocols and data analysis strategies outlined herein, researchers can generate the robust, comparative data necessary to support the advancement of promising new chemical entities from the bench to the clinic.

Part 1: Foundational Strategy - Selecting Appropriate Benchmarks and Models

The initial and most critical step in benchmarking a new pyrrolopyridine derivative is the selection of appropriate comparators and experimental models. This choice is dictated by the intended therapeutic application of the new compound.

Identifying the Therapeutic Target and Benchmark Agents

The diverse biological activities of pyrrolopyridine derivatives stem from their ability to interact with various molecular targets.[4][6] Early-stage in vitro screening should identify the primary kinase or other enzyme inhibited by the novel derivative. Once the primary target is identified, the selection of benchmark agents should include:

  • Standard-of-Care (SoC) Drugs: These are the currently approved and most widely used treatments for the disease . For example, if the novel compound is a BRAF inhibitor, Vemurafenib would be a critical benchmark.

  • Investigational Agents in Late-Stage Clinical Trials: Comparing against compounds that are advanced in clinical development provides a forward-looking perspective on the competitive landscape.

  • Structurally Similar Compounds: Including compounds with a similar scaffold can provide valuable structure-activity relationship (SAR) insights.

  • Broad-Spectrum vs. Selective Inhibitors: Depending on the profile of the new derivative, it may be relevant to compare it against both highly selective and more promiscuous inhibitors to understand its specificity.[7]

Selecting Relevant In Vitro and In Vivo Models

The choice of experimental models is paramount for generating clinically relevant data.

  • In Vitro Models (Cell-Based Assays):

    • Cancer Cell Lines: A panel of well-characterized cancer cell lines relevant to the target disease should be used. These can be obtained from repositories like the American Type Culture Collection (ATCC).[8]

    • Isogenic Cell Lines: To study the effect of the compound on a specific mutation, engineered cell lines with and without the target mutation are invaluable.

    • Drug-Resistant Cell Lines: To assess the potential to overcome resistance, cell lines that have been made resistant to existing therapies are essential.[9][10]

  • In Vivo Models (Animal Studies):

    • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunodeficient mice. These models are useful for initial efficacy testing.[9][11]

    • Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[9]

    • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice. These models are crucial for evaluating immunomodulatory effects of the test compound.[8][10]

    • Genetically Engineered Mouse Models (GEMMs): These models develop tumors that more closely mimic the natural progression of human cancer and are valuable for preclinical testing.[11]

Part 2: In Vitro Benchmarking Protocols

A tiered approach to in vitro testing allows for a comprehensive evaluation of a new pyrrolopyridine derivative's potency, selectivity, and mechanism of action.

Biochemical Assays: Assessing Target Engagement and Potency

The first step is to determine the direct inhibitory activity of the compound against its purified target enzyme.

Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Principle: A competitive displacement assay where the test compound competes with a fluorescently labeled ATP-competitive ligand (tracer) for binding to the kinase.[3]

  • Materials: Purified kinase, Eu-labeled antibody, fluorescent tracer, test compound, and benchmark inhibitors.

  • Procedure:

    • Prepare serial dilutions of the test compound and benchmark agents.

    • In a microplate, combine the kinase, tracer, and antibody.

    • Add the diluted compounds.

    • Incubate to allow for binding equilibrium.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the signal by 50%.

Cellular Assays: Evaluating On-Target Effects and Cytotoxicity

Cellular assays are essential to confirm that the compound can enter cells and inhibit the target in a physiological context.

Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

  • Principle: These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[12]

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.[12]

    • Treat the cells with a range of concentrations of the new derivative and benchmark drugs for a specified period (e.g., 72 hours).[3]

    • Add the assay reagent (MTT or CellTiter-Glo®).[3][12]

    • Measure the absorbance or luminescence, respectively.[3][12]

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[3][13]

Protocol: Target Engagement Assay (e.g., Western Blotting)

  • Principle: This technique is used to detect the phosphorylation status of the target kinase or its downstream substrates, providing evidence of target inhibition in cells.

  • Procedure:

    • Treat cells with the test compound at various concentrations for a short duration.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane.

    • Probe the membrane with antibodies specific for the phosphorylated and total forms of the target protein.

    • Visualize the protein bands and quantify their intensity.

  • Data Analysis: Compare the levels of the phosphorylated protein relative to the total protein across different treatment conditions.

Selectivity Profiling

It is crucial to assess the selectivity of the new derivative to minimize off-target effects. This can be done by screening the compound against a panel of other kinases.

Part 3: In Vivo Benchmarking Protocols

In vivo studies are critical for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a new drug candidate in a whole-organism setting.[14]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
  • PK Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is essential for designing the dosing regimen for efficacy studies.

  • PD Studies: These studies link the drug concentration to its biological effect. In the context of kinase inhibitors, this often involves measuring the inhibition of the target in tumor tissue.

Efficacy Studies in Xenograft Models

Protocol: Tumor Growth Inhibition in a CDX Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[8]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, new derivative, and benchmark drug).

  • Dosing: Administer the compounds according to the predetermined PK profile.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target inhibition).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Part 4: Data Presentation and Interpretation

Clear and concise data presentation is essential for objective comparison.

Data Summary Tables

Table 1: In Vitro Kinase Inhibitory Potency (IC₅₀ in nM)

Target Kinase New Pyrrolopyridine Derivative Benchmark Agent 1 Benchmark Agent 2
Primary Target Experimental Data Reference Data Reference Data
Off-Target 1 Experimental Data Reference Data Reference Data

| Off-Target 2 | Experimental Data | Reference Data | Reference Data |

Table 2: Cellular Activity - Inhibition of Cancer Cell Proliferation (GI₅₀ in µM)

Cell Line New Pyrrolopyridine Derivative Benchmark Agent 1 Benchmark Agent 2
Cell Line A Experimental Data Reference Data Reference Data
Cell Line B Experimental Data Reference Data Reference Data

| Cell Line C | Experimental Data | Reference Data | Reference Data |

Table 3: In Vivo Efficacy - Tumor Growth Inhibition (% TGI)

Animal Model New Pyrrolopyridine Derivative Benchmark Agent 1
CDX Model 1 Experimental Data Reference Data

| PDX Model 2 | Experimental Data | Reference Data |

Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrrolopyridine Pyrrolopyridine Derivative Pyrrolopyridine->RAF Benchmark_Drug Benchmark Drug (e.g., Vemurafenib) Benchmark_Drug->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified MAPK/ERK signaling pathway, a common target for pyrrolopyridine kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (Kinase Inhibition, IC50) Cellular Cellular Assays (Viability, Target Engagement) Selectivity Selectivity Profiling (Kinase Panel) PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Efficacy Efficacy Studies (Xenograft Models)

Caption: A streamlined workflow for the preclinical benchmarking of novel pyrrolopyridine derivatives.

Conclusion

The systematic benchmarking of new pyrrolopyridine derivatives is a multifaceted process that requires careful planning and execution. By employing a combination of robust in vitro and in vivo assays and comparing the results to relevant benchmark agents, researchers can build a strong data package to support the clinical development of novel therapeutics. This guide provides a foundational framework that can be adapted to the specific characteristics of the compound and the therapeutic area of interest. Adherence to these principles will ensure the generation of high-quality, reproducible data, ultimately accelerating the translation of promising scientific discoveries into life-saving medicines.

References

Unambiguous Structure Confirmation of Pyrrolo[3,4-b]pyridin-5-one: A Comparative Guide to X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In the synthesis of novel heterocyclic compounds such as pyrrolo[3,4-b]pyridin-5-one, a core scaffold in various biologically active agents, absolute certainty in structural assignment is paramount.[1][2][3] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive "gold standard" for structure elucidation, with alternative and complementary spectroscopic and computational techniques.

The pyrrolo[3,4-b]pyridin-5-one framework is a significant heterocyclic system, recognized as a privileged aza-analogue of isoindolin-1-one, a core structure in numerous natural and synthetic compounds with anticancer properties.[1][4] Given the potential for complex stereochemistry and unexpected reaction pathways during their synthesis, relying on a single analytical method for structure confirmation can be misleading.[2][3][4][5] This guide will delve into the experimental intricacies of X-ray crystallography and objectively compare its capabilities with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a precise and unambiguous three-dimensional model of a molecule.[6][7][8] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice, which generates a unique diffraction pattern that can be mathematically deconvoluted to reveal the exact spatial arrangement of atoms, as well as bond lengths and angles.[9][10][11][12]

The Experimental Workflow: From Powder to Picture

The journey from a newly synthesized compound to its crystal structure involves several critical stages, each demanding meticulous execution.

The most significant bottleneck in X-ray crystallography is often the growth of a single, high-quality crystal.[7][9][13] For small organic molecules like pyrrolo[3,4-b]pyridin-5-one, several techniques are employed:

  • Slow Evaporation: This is the simplest method, where a saturated or near-saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.[14][15] The choice of solvent is crucial and can influence crystal quality.[14]

  • Vapor Diffusion: Ideal for small sample quantities, this technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile "anti-solvent."[14][16] As the anti-solvent vapor diffuses into the solution, it reduces the solubility of the compound, promoting crystallization.[15][16]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble.[14] Crystals form at the interface of the two solvents.

  • Thermal Control: A saturated solution is heated until the compound fully dissolves and then cooled slowly in a controlled manner to induce crystallization.[13]

Protocol: Crystallization by Vapor Diffusion

  • Dissolve 5-10 mg of the purified pyrrolo[3,4-b]pyridin-5-one derivative in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate) in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a small reservoir of an anti-solvent in which the compound is poorly soluble (e.g., hexane, pentane).

  • Seal the jar and leave it undisturbed in a vibration-free location.

  • Monitor for crystal growth over several days to weeks.

Once a suitable crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a diffractometer.[9][10] An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[9] The intensities and positions of the diffracted spots are then used to solve the crystal structure through a series of computational steps, ultimately yielding a detailed electron density map and a refined 3D atomic model.[8]

G

The Alternatives: A Spectrum of Structural Insight

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable, often complementary, information, particularly about the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[17][18][19] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[18]

  • 1D NMR (¹H and ¹³C): Provides information on the number and types of hydrogen and carbon atoms in a molecule.[17] Chemical shifts, integration, and splitting patterns in ¹H NMR reveal the electronic environment and connectivity of protons.[17][18]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular framework.[20][21][22]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.[21]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.[21]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.[21][22]

While NMR is excellent for determining connectivity and relative stereochemistry, it can sometimes be challenging to definitively assign the absolute configuration of complex molecules without authentic standards or extensive analysis.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[23][24]

  • Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which helps in determining the elemental composition of the molecule.[25]

  • Fragmentation Analysis: The fragmentation pattern of a molecule in the mass spectrometer can provide clues about its structure and the presence of specific functional groups.[23][24][26]

However, mass spectrometry alone cannot determine the connectivity or stereochemistry of a molecule.[19] It is a crucial tool for confirming the molecular formula but not the complete 3D structure.

Computational Chemistry

Computational modeling, particularly Density Functional Theory (DFT), has become an increasingly valuable tool in structure elucidation.[27][28]

  • Structure Prediction: For newly synthesized molecules, computational methods can predict the most stable conformation and spectroscopic properties (e.g., NMR chemical shifts).[27][28]

  • Refinement and Validation: When experimental data is ambiguous, computational models can help to differentiate between possible isomers by comparing calculated and experimental spectroscopic data.

It is important to note that computational methods are predictive and require experimental validation for confirmation.

Head-to-Head Comparison: Choosing the Right Tool

The selection of an appropriate technique for structure confirmation depends on the specific research question, the nature of the sample, and the available resources.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice[10]Absorption of radiofrequency waves by atomic nuclei in a magnetic field[17]Measurement of mass-to-charge ratio of ionized molecules[23][24]
Sample Type Single, well-ordered crystal[9]Soluble compound in a suitable solventIonizable compound
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration[7][10]Connectivity, relative stereochemistry, solution-state conformation and dynamics[17][21]Molecular weight, elemental composition, fragmentation patterns[23][24]
Resolution Atomic (<1 Å)Atomic to near-atomicLow (provides connectivity information indirectly)
Ambiguity Unambiguous for the solid stateCan be ambiguous for complex stereochemistryHigh ambiguity for isomeric structures
Key Advantage Definitive 3D structure determination[8]Provides information on solution-state structure and dynamics[29]High sensitivity and accurate mass determination
Key Limitation Requires high-quality single crystals, which can be difficult to obtain[6][7]Can be complex to interpret for large or conformationally flexible moleculesDoes not provide stereochemical or connectivity information directly

G A Need for Structure Confirmation of Pyrrolo[3,4-b]pyridin-5-one B Is a high-quality single crystal available? A->B C Perform Single-Crystal X-ray Diffraction B->C Yes D Utilize a combination of NMR, MS, and Computational Modeling B->D No E Unambiguous 3D Structure C->E F Proposed Structure with High Confidence D->F

Conclusion: An Integrated Approach for Certainty

For the unequivocal structure confirmation of novel pyrrolo[3,4-b]pyridin-5-one derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a definitive and high-resolution three-dimensional structure that is essential for understanding structure-activity relationships in drug discovery and materials science.

However, a comprehensive characterization relies on an integrated approach. NMR spectroscopy is indispensable for confirming the structure in solution and providing insights into its dynamic behavior. High-resolution mass spectrometry is crucial for verifying the elemental composition. When single crystals are elusive, the combination of advanced 2D NMR techniques and computational modeling can provide a highly confident structural assignment. Ultimately, the synergy of these techniques provides the most complete and reliable picture of a molecule's identity.

References

Safety Operating Guide

Navigating the Disposal of Octahydro-1H-pyrrolo[3,4-b]pyridine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final and arguably one of the most critical stages is its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of octahydro-1H-pyrrolo[3,4-b]pyridine, a key building block in medicinal chemistry. Our focus is not just on the "how," but the "why," ensuring that researchers, scientists, and drug development professionals can manage this process with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with specific health hazards that necessitate careful handling.

According to available Safety Data Sheets (SDS), the primary hazards associated with this compound include:

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

While comprehensive toxicological data for this specific compound is limited, its structural similarity to other heterocyclic amines and pyridine derivatives suggests that it should be handled with care to avoid potential adverse health effects.[2][3]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CategoryPrecautionary StatementSource
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale for each piece of equipment is directly linked to the identified hazards.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. This is to prevent accidental splashes from causing serious eye irritation.[1][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact and potential sensitization.[5] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating your hands.[4]

  • Protective Clothing: A standard laboratory coat should be worn to protect personal clothing from contamination. In cases of larger quantities or potential for significant splashing, consider a chemical-resistant apron.[1]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors.[1][5]

Spill Management: A Protocol for Unexpected Events

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, sealable, and appropriately labeled waste container.[6]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste and disposed of accordingly.[5]

  • Personal Decontamination: If there was any personal contact with the chemical, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[7]

The Disposal Workflow: From Benchtop to Final Disposition

The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service.[5] Never discharge this chemical into drains or the environment.[1][7]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a dedicated and clearly labeled hazardous waste container.[8][9]

  • Container Selection: The waste container must be compatible with the chemical. The original container or a high-density polyethylene (HDPE) container is often a suitable choice.[10][11] Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[10]

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Sensitizer," "Eye Irritant").[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[11] Ensure it is stored away from incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[5] The most common and effective method for the final disposal of this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5][12]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_lab Laboratory Procedures cluster_storage Interim Storage cluster_disposal Final Disposition A Waste Generation (e.g., unused chemical, contaminated labware) B Segregate Waste (dedicated container) A->B C Select Compatible Container (e.g., HDPE, original container) B->C D Label Container Correctly ('Hazardous Waste', chemical name, hazards) C->D E Securely Seal Container D->E F Store in Satellite Accumulation Area (cool, dry, ventilated) E->F G Contact EHS or Licensed Contractor F->G H Arrange for Waste Pickup G->H I Transport to a Licensed Facility H->I J High-Temperature Incineration (with afterburner and scrubber) I->J

Caption: Workflow for the safe disposal of this compound.

Decontamination: Ensuring a Clean Workspace

After completing any work involving this compound, it is crucial to decontaminate all surfaces and reusable equipment.

  • Work Surfaces: Wipe down the work area within the fume hood and any other potentially contaminated surfaces with a suitable solvent, followed by a thorough cleaning with soap and water.

  • Reusable Glassware and Equipment: Triple-rinse all reusable glassware and equipment with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the equipment can be washed using standard laboratory procedures.

Regulatory Adherence: A Matter of Compliance

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[13][14] Always consult your institution's EHS department and local regulations to ensure full compliance.[11][12]

By adhering to these detailed procedures, you not only ensure your personal safety and that of your colleagues but also uphold the principles of environmental stewardship that are integral to responsible scientific practice.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.